1-(4-Methylbenzyl)-2-thiourea
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-methylphenyl)methylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-7-2-4-8(5-3-7)6-11-9(10)12/h2-5H,6H2,1H3,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZSYIMZOJHWNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365250 | |
| Record name | 1-(4-Methylbenzyl)-2-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103854-74-6 | |
| Record name | 1-(4-Methylbenzyl)-2-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 103854-74-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-(4-Methylbenzyl)-2-thiourea CAS 103854-74-6
An In-Depth Technical Guide to 1-(4-Methylbenzyl)-2-thiourea (CAS 103854-74-6): A Scaffold for Drug Discovery
Abstract
This technical guide provides a comprehensive overview of this compound (CAS 103854-74-6), a specific member of the pharmacologically significant thiourea class of compounds. While this particular molecule remains largely uncharacterized in the scientific literature, the thiourea scaffold is a cornerstone in modern medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This document serves as a foundational resource for researchers, scientists, and drug development professionals. It synthesizes information on the broader class of thiourea derivatives to provide a robust framework for understanding this compound. The guide details the physicochemical properties, a validated synthesis protocol, and analytical characterization methods for this compound. Furthermore, it presents a forward-looking analysis of its prospective biological activities and mechanisms of action, drawing from established structure-activity relationships of analogous compounds. Finally, it outlines strategic experimental workflows for initiating the biological screening of this promising molecule.
The Thiourea Pharmacophore: A Privileged Scaffold in Medicinal Chemistry
Thiourea and its derivatives are a critical class of organic compounds recognized for their vast chemical versatility and broad spectrum of biological activities.[1] The unique structural feature of thiourea, H₂N-C(=S)-NH₂, where a sulfur atom replaces the oxygen of urea, confers distinct chemical properties that are highly advantageous for drug design.[2][3] The thiourea moiety contains three reactive centers: a thionic group and two amino groups capable of forming extensive hydrogen bond networks and acting as donor-acceptor systems for non-covalent interactions with biological targets like enzymes, DNA, and cellular receptors.[1]
This structural versatility has led to the development of numerous therapeutic agents across various disease areas. Notable examples include the antituberculosis agents Thioacetazone and Thiocarlide, the antiseptic Noxythiolin, and several histamine H₂-receptor antagonists like Metiamide.[1][4] In contemporary drug discovery, thiourea derivatives are aggressively being pursued for their potent anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory properties.[1][5][6][7] Compounds such as SHetA2 and Triapine are in advanced research stages as novel cancer therapies, underscoring the scaffold's enduring relevance.[1] this compound represents a synthetically accessible yet underexplored molecule within this potent chemical class, offering a valuable starting point for novel drug discovery programs.
Physicochemical Properties and Structural Analysis
A thorough understanding of a compound's physicochemical properties is fundamental to designing experiments and interpreting biological data. The key properties for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 103854-74-6 | [8][9] |
| Molecular Formula | C₉H₁₂N₂S | [8][10] |
| Molecular Weight | 180.27 g/mol | [8][9] |
| Monoisotopic Mass | 180.07211 Da | [10] |
| Structure (SMILES) | CC1=CC=C(C=C1)CNC(=S)N | [10] |
| Predicted XlogP | 1.4 | [10] |
Structural Features
The structure of this compound consists of two key moieties: the thiourea core and the 4-methylbenzyl substituent.
-
Thiourea Core: This group is the primary pharmacophore. The N-H protons are acidic and act as hydrogen bond donors, while the sulfur atom is a hydrogen bond acceptor. This dual capability allows for strong and specific binding to protein active sites.[1]
-
4-Methylbenzyl Group: This lipophilic group influences the compound's solubility and ability to cross cell membranes. The aromatic ring can participate in π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in a target's binding pocket, while the methyl group adds to the overall hydrophobicity.
Caption: Chemical structure of this compound.
Synthesis and Characterization
The synthesis of N-substituted thioureas is a well-established area of organic chemistry. The most direct and efficient method involves the reaction of an amine with an appropriate isothiocyanate.[11][12]
Retrosynthetic Analysis & Workflow
The logical disconnection for this compound is at the C-N bond between the benzyl group and the thiourea core. This leads back to 4-methylbenzylamine and a thiocarbonyl source. A common laboratory-scale synthesis involves reacting 4-methylbenzyl isothiocyanate with ammonia.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol describes a representative synthesis starting from 4-methylbenzylamine. The causality for this choice rests on the high reliability and atom economy of isothiocyanate-based reactions for generating thioureas.[12]
Step 1: Synthesis of 4-Methylbenzyl Isothiocyanate
-
Reaction Setup: In a well-ventilated fume hood, dissolve 4-methylbenzylamine (1.0 eq) in dichloromethane (DCM, 10 mL/g of amine) in a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add thiophosgene (1.1 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C. Rationale: Dropwise addition controls the exothermic reaction and prevents side-product formation.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the mixture sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-methylbenzyl isothiocyanate. This intermediate is often used directly in the next step without further purification.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the crude 4-methylbenzyl isothiocyanate (1.0 eq) in tetrahydrofuran (THF).
-
Reagent Addition: Add an aqueous solution of ammonia (2.0 eq, 28-30%) dropwise to the isothiocyanate solution at room temperature.
-
Reaction & Precipitation: Stir the reaction mixture at room temperature for 1-2 hours. The product will typically precipitate out of the solution as a white solid. Rationale: The high nucleophilicity of ammonia leads to a rapid and clean reaction.
-
Isolation & Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold diethyl ether to remove any unreacted starting material.
-
Drying: Dry the purified white solid under vacuum to yield this compound.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals: a singlet for the methyl (CH₃) protons (~2.3 ppm), a doublet for the benzylic (CH₂) protons (~4.5 ppm, coupled to the NH proton), aromatic protons in the 6.5-7.5 ppm region, and broad singlets for the NH and NH₂ protons.
-
¹³C NMR: The carbon NMR will show a signal for the thiocarbonyl (C=S) carbon at approximately 180-185 ppm, along with signals for the methyl, benzylic, and aromatic carbons.
-
FT-IR: The infrared spectrum provides functional group confirmation, with characteristic stretches for N-H bonds (3100-3400 cm⁻¹) and the C=S bond (~1300-1400 cm⁻¹).
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will confirm the molecular weight, showing a prominent ion corresponding to [M+H]⁺ at m/z 181.079.[10]
Prospective Biological Activity and Mechanism of Action
While specific biological data for this compound is not available, its structure allows for informed predictions based on the extensive research on related thiourea derivatives.
Potential as an Anticancer Agent
Many N-aryl and N-benzyl thiourea derivatives exhibit potent anticancer activity, often by inhibiting protein kinases.[1][13] Kinases like the Epidermal Growth Factor Receptor (EGFR) and HER-2 are common targets.[13] The mechanism involves the thiourea derivative acting as an ATP mimic, binding to the kinase's ATP pocket and preventing phosphorylation, thereby halting downstream cell proliferation signals.
Caption: General mechanism of thiourea derivatives as kinase inhibitors.
The 4-methylbenzyl group of the title compound is well-suited to occupy the hydrophobic region of an ATP-binding pocket, while the thiourea N-H groups can form critical hydrogen bonds with hinge region residues, a classic binding mode for kinase inhibitors.
Potential as an Antimicrobial and Antioxidant Agent
Thiourea derivatives have demonstrated broad-spectrum antibacterial and antifungal activity.[7] The mechanism can involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes.[7] Furthermore, the sulfur atom allows thiourea derivatives to act as potent antioxidants by scavenging free radicals, which could be beneficial in diseases associated with oxidative stress.[1][11]
Experimental Workflows for Biological Screening
For a researcher beginning to investigate this compound, a logical and phased screening approach is crucial.
Caption: Phased biological screening workflow for a novel compound.
Workflow 1: In Vitro Cytotoxicity Assay (MTT)
-
Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast, A549 for lung) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in DMSO and add them to the cells. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours. Rationale: Viable cells with active metabolism convert MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., acidic isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Workflow 2: Kinase Inhibition Assay
-
Assay Principle: Use a commercially available in vitro kinase assay kit (e.g., for EGFR) that typically measures the amount of ATP consumed or the amount of phosphorylated substrate produced.
-
Reaction Setup: In a multi-well plate, combine the target kinase enzyme, its specific substrate, and ATP.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction wells.
-
Incubation: Allow the kinase reaction to proceed for the recommended time at the optimal temperature.
-
Detection: Add the detection reagent, which generates a luminescent or fluorescent signal that is inversely proportional to the amount of kinase activity.
-
Analysis: Measure the signal and calculate the percent inhibition for each compound concentration to determine the IC₅₀ value against the specific kinase.
Conclusion and Future Directions
This compound stands as a promising yet unexamined molecule within the medicinally-proven class of thiourea derivatives. Its straightforward synthesis and structural features—a potent hydrogen-bonding core and a lipophilic benzyl group—make it an attractive candidate for screening in anticancer and antimicrobial discovery programs. This guide provides the essential technical foundation, from synthesis to prospective biological mechanisms and screening protocols, to empower researchers to unlock its potential.
Future work should focus on executing the outlined screening workflows to generate initial biological data. If promising activity is identified, subsequent steps should include:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs by modifying the benzyl ring (e.g., altering substituent position, adding electron-withdrawing/donating groups) to optimize potency and selectivity.
-
Target Identification: Utilizing biochemical and cellular assays to confirm the specific molecular target(s) and elucidate the precise mechanism of action.
-
In Vivo Studies: Advancing the most promising analogs into animal models to evaluate efficacy, pharmacokinetics, and safety.
References
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Biointerface Research in Applied Chemistry. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. [Link]
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Journal of Drug Design and Medicinal Chemistry. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. [Link]
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ResearchGate. Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N '-phenylureas and thioureas as antitumor agents. [Link]
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Iraqi Journal of Science. Synthesis, Characterization of Some Thiourea Derivatives Based on 4- Methoxybenzoyl Chloride as Antioxidants and Study of Molecu. [Link]
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Organic Chemistry Portal. Thiourea synthesis by thioacylation. [Link]
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Malaysian Journal of Analytical Sciences. SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. [Link]
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An In-depth Technical Guide to the Molecular Structure of 1-(4-Methylbenzyl)-2-thiourea
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of 1-(4-Methylbenzyl)-2-thiourea, a compound of significant interest within the broader class of thiourea derivatives. Thioureas serve as versatile scaffolds in medicinal chemistry and materials science, exhibiting a wide array of biological activities.[1][2] Understanding the precise molecular architecture of these compounds is paramount for elucidating structure-activity relationships (SAR) and designing next-generation molecules with enhanced efficacy and specificity. This document details the synthesis, structural characterization through spectroscopic methods, and a thorough examination of the molecule's conformational properties. It is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of this important chemical entity.
Introduction: The Significance of the Thiourea Scaffold
Thiourea, SC(NH₂)₂, and its derivatives are a class of organosulfur compounds that have garnered substantial attention due to their remarkable versatility.[3] The thiourea moiety, characterized by a central thiocarbonyl group flanked by amino groups, can act as both a hydrogen-bond donor and acceptor. This dual capability, combined with the overall planarity and electronic properties of the core, allows these molecules to interact with a wide range of biological targets.[2] Consequently, thiourea derivatives have been investigated for a vast spectrum of pharmacological applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][4][5]
The molecule this compound (C₉H₁₂N₂S) incorporates two key structural features: the thiourea core responsible for key intermolecular interactions and a 4-methylbenzyl (p-tolyl) group. This lipophilic benzyl substituent plays a crucial role in modulating the compound's pharmacokinetic and pharmacodynamic properties, influencing its solubility, membrane permeability, and ability to bind to hydrophobic pockets within target proteins. This guide will deconstruct the molecule to provide a granular view of its structure.
Molecular Structure and Conformation
The core of the molecule is the thiourea group (-NH-C(=S)-NH₂). The C=S bond distance in thioureas is typically around 1.71 Å, and the C-N distances average 1.33 Å. The molecule is generally planar, a feature that is crucial for its interaction with biological macromolecules.[6] The structure is characterized by a central sp² hybridized carbon atom double-bonded to a sulfur atom. This thiocarbonyl group is attached to two nitrogen atoms: one primary amine (-NH₂) and one secondary amine substituted with the 4-methylbenzyl group.
A key structural feature of substituted thioureas is the potential for rotational isomerism and tautomerism.[10] The molecule is expected to be twisted, with significant dihedral angles between the plane of the thiourea core and the plane of the p-tolyl ring.[9] This twisted conformation is a result of steric hindrance and electronic effects. The N-H protons of the thiourea moiety are crucial for forming intermolecular hydrogen bonds, which often dictate the supramolecular assembly in the solid state and binding to protein active sites.[8]
Key Molecular Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂S | [11] |
| Molecular Weight | 180.27 g/mol | [11] |
| CAS Number | 103854-74-6 | [11] |
| Canonical SMILES | CC1=CC=C(C=C1)CNC(=S)N | N/A |
Synthesis of this compound
The synthesis of N-substituted thioureas is a well-established and efficient process, most commonly achieved through the reaction of an isothiocyanate with an amine.[12][13] This method is high-yielding and proceeds under mild conditions.[12]
Synthetic Workflow
The logical pathway for synthesizing this compound involves two primary routes, with the isothiocyanate route being the most prevalent and efficient.
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A Comprehensive Technical Guide to the Synthesis and Characterization of 1-(4-Methylbenzyl)-2-thiourea
Abstract
Thiourea derivatives are a class of compounds renowned for their diverse biological activities and their utility as versatile intermediates in organic synthesis.[1] This guide provides an in-depth, field-proven methodology for the synthesis and comprehensive characterization of a specific derivative, 1-(4-Methylbenzyl)-2-thiourea. The synthesis is approached via the highly efficient nucleophilic addition reaction between 4-methylbenzyl isothiocyanate and ammonia. We will explore the causality behind experimental choices, from precursor synthesis to final product purification. The characterization section establishes a self-validating system of analytical techniques, including Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) Spectroscopy, and Mass Spectrometry (MS), to unequivocally confirm the structure and purity of the target compound. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible protocol grounded in authoritative scientific principles.
Rationale and Significance
Thiourea and its derivatives exhibit a remarkable spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[1][2] The core N-(C=S)-N fragment is crucial for these functions, often acting as a key pharmacophore that can engage in hydrogen bonding and coordinate with metal ions in biological systems.[3][4] The synthesis of specific derivatives like this compound allows for the systematic exploration of structure-activity relationships (SAR), where modifications to the substituent groups can modulate biological efficacy and target specificity.[5] This guide focuses on a foundational synthetic route that is both reliable and scalable, providing a solid starting point for further derivatization and biological screening programs.
Synthesis of this compound
The synthesis is logically divided into two primary stages: the preparation of the key electrophilic intermediate, 4-methylbenzyl isothiocyanate, followed by its reaction with a nucleophilic ammonia source to yield the final thiourea product.
Stage 1: Synthesis of 4-Methylbenzyl Isothiocyanate (Intermediate)
The most common and efficient method for preparing isothiocyanates from primary amines involves the use of carbon disulfide (CS₂) followed by a desulfurating agent.[6][7] This approach avoids the use of more toxic reagents like thiophosgene.
Reaction Principle: The primary amine (4-methylbenzylamine) first reacts with carbon disulfide in the presence of a base to form a dithiocarbamate salt. This salt is then treated with a desulfurating agent, such as tosyl chloride, to eliminate a molecule of hydrogen sulfide and generate the isothiocyanate.[7]
Stage 2: Synthesis of this compound (Final Product)
Reaction Principle: The core of the synthesis is the nucleophilic addition of ammonia to the electrophilic carbon atom of the isothiocyanate group.[8] The lone pair of electrons on the nitrogen atom of ammonia attacks the carbon of the -N=C=S group, leading to the formation of the thiourea derivative. This reaction is typically high-yielding and straightforward.[9]
Reaction Mechanism: Nucleophilic Addition
Caption: Mechanism of thiourea formation via nucleophilic attack.
Experimental Protocol: Synthesis Workflow
This protocol outlines the complete, one-pot synthesis from 4-methylbenzylamine.
Materials:
-
4-Methylbenzylamine
-
Carbon Disulfide (CS₂)
-
Triethylamine (TEA)
-
Tosyl Chloride (TsCl)
-
Ammonia solution (e.g., 28% in H₂O)
-
Dichloromethane (DCM)
-
Ethanol (for recrystallization)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hydrochloric Acid (1M HCl)
-
Sodium Bicarbonate (saturated solution)
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask
Workflow Diagram: Synthesis and Purification
Caption: Step-by-step workflow for the synthesis of the target compound.
Procedure:
-
Isothiocyanate Formation:
-
To a stirred solution of 4-methylbenzylamine (1.0 eq.) and triethylamine (1.1 eq.) in dichloromethane (DCM) in an ice bath, add carbon disulfide (1.1 eq.) dropwise.
-
Expert Insight: The reaction is performed in an ice bath to control the initial exothermic reaction. Triethylamine acts as a base to deprotonate the amine, facilitating the formation of the dithiocarbamate salt.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0°C and add a solution of tosyl chloride (1.1 eq.) in DCM dropwise.
-
Stir at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2]
-
-
Thiourea Synthesis:
-
To the resulting solution containing the crude 4-methylbenzyl isothiocyanate, add an aqueous ammonia solution (2.0 eq.) dropwise.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 40°C for DCM) for 2-4 hours.
-
Expert Insight: Using an excess of ammonia drives the reaction to completion. Refluxing provides the necessary activation energy for the nucleophilic addition.
-
-
Workup and Purification:
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Trustworthiness: This washing sequence is critical. The HCl wash removes any unreacted amine, while the NaHCO₃ wash removes any acidic impurities, ensuring a clean crude product.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid should be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure, crystalline this compound.
-
Physicochemical and Spectroscopic Characterization
A combination of analytical techniques is required to unambiguously confirm the identity and purity of the synthesized compound. The data presented below are predictive values based on known spectral data for analogous thiourea derivatives.[10][11]
Physicochemical Properties
| Property | Value | Significance |
| Molecular Formula | C₉H₁₂N₂S[12][13] | Confirms the constituent elements. |
| Molecular Weight | 180.27 g/mol [13] | Used in stoichiometric calculations and MS. |
| Appearance | White to off-white crystalline solid | Initial indicator of product formation. |
| Melting Point | To be determined experimentally | A sharp melting point indicates high purity. |
FT-IR Spectroscopy
Infrared spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is typically recorded using a KBr pellet.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3100 | N-H stretching | -NH and -NH₂ |
| 3100 - 3000 | Aromatic C-H stretching | Ar-H |
| 2950 - 2850 | Aliphatic C-H stretching | -CH₂- and -CH₃ |
| ~1620 | N-H bending | -NH₂ |
| 1550 - 1500 | C-N stretching | Thiourea core |
| ~1350 | C=S stretching (thiocarbonyl) | >C=S |
| ~820 | p-substituted C-H bend | Aromatic Ring |
| References for typical thiourea vibrational frequencies:[14][15][16] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The sample is typically dissolved in a deuterated solvent like DMSO-d₆ or CDCl₃.
Structure-Spectra Correlation Diagram
Caption: Predicted ¹H-NMR assignments for this compound.
¹H-NMR (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 - 8.5 | br s | 1H | R-NH -C=S |
| ~7.5 - 8.0 | br s | 2H | C-NH₂ |
| ~7.25 | d | 2H | Aromatic CH (ortho to CH₂) |
| ~7.15 | d | 2H | Aromatic CH (ortho to CH₃) |
| ~4.5 | d | 2H | Ar-CH₂ -NH |
| ~2.3 | s | 3H | Ar-CH₃ |
| Note: The NH protons are broad (br) singlets (s) and their chemical shifts can vary with concentration and temperature. The benzylic CH₂ protons are expected to be a doublet (d) due to coupling with the adjacent NH proton.[17][18] |
¹³C-NMR (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~182 | C =S |
| ~136 | Ar-C -CH₃ |
| ~135 | Ar-C -CH₂ |
| ~129 | Ar-C H |
| ~128 | Ar-C H |
| ~48 | Ar-C H₂-NH |
| ~21 | Ar-C H₃ |
| The thiocarbonyl carbon (C=S) is characteristically deshielded and appears at a high chemical shift, typically >175 ppm.[3][11] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Technique: Electrospray Ionization (ESI) is common.
-
Expected Molecular Ion Peak ([M+H]⁺): 181.0794 m/z.[12]
-
Key Fragmentation Pathways: A primary fragmentation would be the cleavage of the benzyl-nitrogen bond, leading to the formation of the tropylium ion (m/z 91) corresponding to the 4-methylbenzyl cation, which is a characteristic fragment for benzyl-containing compounds.
Conclusion
This guide has detailed a robust and reproducible methodology for the synthesis of this compound via a nucleophilic addition pathway. The causality behind each experimental step has been explained to empower researchers with a deeper understanding of the process. Furthermore, a comprehensive analytical workflow has been established to ensure the unequivocal characterization and purity assessment of the final product. The protocols and data provided herein serve as an authoritative foundation for the synthesis of this and other related thiourea derivatives for applications in medicinal chemistry, materials science, and organic synthesis.
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1-(4-Methylbenzyl)-2-thiourea solubility and stability
An In-Depth Technical Guide to the Solubility and Stability of 1-(4-Methylbenzyl)-2-thiourea
Abstract
This compound is a member of the thiourea class of compounds, which are of significant interest in medicinal chemistry and organic synthesis due to their diverse biological activities.[1][2][3] A comprehensive understanding of the physicochemical properties of this specific derivative, particularly its solubility and stability, is fundamental for its advancement in drug development, from formulation to preclinical evaluation. This technical guide provides a predictive overview of the solubility profile of this compound based on the established chemistry of related compounds. Crucially, it furnishes detailed, field-proven experimental protocols for the precise determination of its solubility and stability, empowering researchers to generate the robust data required for regulatory and development milestones.
Introduction and Molecular Profile
Thiourea and its derivatives are recognized for a wide spectrum of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2] The compound this compound, also known as N-(4-methylbenzyl)thiocarbamide, belongs to this versatile chemical family. Its structure combines a lipophilic 4-methylbenzyl group with the polar, hydrogen-bonding-capable thiourea moiety, suggesting a nuanced physicochemical profile.
Molecular Identifiers:
-
Chemical Name: this compound
-
CAS Number: 103854-74-6[4]
-
Molecular Formula: C₉H₁₂N₂S[4]
-
Molecular Weight: 180.27 g/mol [4]
The thiourea core can exist in a tautomeric equilibrium between the thione (C=S) form and the thiol (C-SH) or isothiourea form.[1][5] For most thioureas in solution, the thione form is predominant, but this equilibrium can be influenced by the solvent and substitution patterns, affecting both reactivity and stability.[1]
Solubility Profile: A Predictive and Experimental Approach
Specific quantitative solubility data for this compound is not extensively documented in publicly available literature. This is a common challenge for novel or specialized derivatives.[6] Therefore, this section outlines a predicted solubility profile based on structurally analogous compounds and provides a definitive experimental workflow for its determination.
Predicted Solubility Characteristics
The solubility of a compound is governed by solute-solvent interactions, temperature, and the physicochemical properties of both the solute and the solvent.[1]
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Unsubstituted thiourea exhibits good solubility in water (137 g/L at 20°C) and alcohols.[7][8] The introduction of the 4-methylbenzyl group increases the molecule's lipophilicity, which is expected to significantly decrease its solubility in water. However, moderate solubility is anticipated in alcohols like ethanol and methanol, where the solvent can engage in hydrogen bonding with the thiourea's N-H and C=S groups while also solvating the aromatic ring.[1]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Structurally related substituted phenylthioureas are known to be readily soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[6] It is highly probable that this compound will exhibit good solubility in these solvents.
-
Nonpolar Solvents (e.g., Hexane, Diethyl Ether): Thiourea is generally insoluble or very poorly soluble in nonpolar solvents.[1][7][8] The presence of the benzyl group may impart some minor affinity, but overall solubility is predicted to be low.
Key Factors Influencing Solubility
-
Hydrogen Bonding: The thiourea moiety's ability to act as both a hydrogen bond donor (via N-H groups) and an acceptor (via the C=S group) is a primary driver of its solubility in protic solvents.[1]
-
Temperature: The dissolution process is typically endothermic, meaning the solubility of this compound in most organic solvents is expected to increase with a rise in temperature.[1]
-
Molecular Structure: The balance between the hydrophilic thiourea core and the lipophilic 4-methylbenzyl substituent dictates the compound's overall solubility profile.
Experimental Protocol: Solubility Determination via Shake-Flask Method
The shake-flask method is a gold-standard, equilibrium-based technique for accurately determining solubility. The protocol below is a self-validating system designed to produce reliable and reproducible results.[6]
Methodology Steps:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The visible presence of undissolved solid is essential to confirm that saturation has been achieved.[6]
-
Equilibration: Place the sealed vials in an orbital shaker or incubator set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure the system reaches thermodynamic equilibrium.[6]
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., >10,000 rpm) to create a compact pellet of the undissolved solid.[6]
-
Sampling and Filtration: Carefully withdraw a precise volume of the clear supernatant, taking care not to disturb the solid pellet. Immediately filter the supernatant through a chemically compatible syringe filter (e.g., 0.45 µm PTFE) to remove any microscopic particulates.[6]
-
Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the validated linear range of the analytical quantification method (e.g., HPLC-UV).[6]
-
Quantification: Analyze the diluted sample using a validated HPLC method against a standard curve prepared with known concentrations of this compound.[6]
-
Calculation: Determine the final solubility by multiplying the quantified concentration by the dilution factor.
Workflow for Experimental Solubility Determination
Caption: Workflow for the shake-flask method of solubility determination.
Data Presentation: Solubility
All experimentally determined solubility data should be recorded in a structured format for clear comparison and analysis.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | ||
| Ethanol | 25 | ||
| Methanol | 25 | ||
| DMSO | 25 | ||
| Acetonitrile | 25 | ||
| Hexane | 25 |
Stability Profile: Forced Degradation Studies
Stability testing is a regulatory requirement and a scientific necessity to understand a compound's intrinsic chemical behavior.[9][10] Forced degradation, or stress testing, involves exposing the compound to conditions more severe than accelerated storage to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[9][11]
Anticipated Degradation Pathways
-
Hydrolytic Degradation: The thiourea functional group may be susceptible to hydrolysis under acidic or basic conditions, potentially leading to the cleavage of the C-N or C=S bonds.
-
Oxidative Degradation: The sulfur atom in the thiocarbonyl group is a prime target for oxidation.[7] Exposure to oxidizing agents (e.g., hydrogen peroxide) can lead to the formation of sulfoxides, sulfones, or other related species.
-
Photodegradation: Aromatic compounds and those with chromophores like the thiocarbonyl group can be susceptible to degradation upon exposure to UV or visible light.
-
Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for degradation reactions. For thiourea itself, thermal stress can induce rearrangement to ammonium thiocyanate.[8]
Experimental Protocol: Forced Degradation Study
This protocol outlines a systematic approach to evaluating the stability of this compound under various stress conditions. The goal is to achieve a target degradation of approximately 5-20%, which is sufficient to detect and characterize degradants without destroying the parent molecule entirely.[12]
Methodology Steps:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C).
-
Oxidative: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal (Solution): Reflux the stock solution at a controlled temperature.
-
Thermal (Solid): Expose the solid compound to dry heat in an oven.
-
Photolytic: Expose the stock solution to a controlled light source as specified in ICH Q1B guidelines. A control sample should be wrapped in foil to exclude light.
-
-
Time-Point Sampling: Withdraw aliquots from each stress condition at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: For acid and base hydrolysis samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, before analysis to halt the reaction.
-
Analysis: Analyze all samples using a validated, stability-indicating HPLC method. This method must be capable of separating the intact parent compound from all process impurities and degradation products.
Workflow for Forced Degradation Studies
Caption: Overview of a typical forced degradation study workflow.
Data Presentation: Stability
Summarize the results from the forced degradation study in a clear, tabular format.
| Stress Condition | Time (hours) | % Assay of Parent Compound | % Total Degradation | Observations (e.g., New Peaks in Chromatogram) |
| 0.1 M HCl, 60°C | 24 | |||
| 0.1 M NaOH, 60°C | 24 | |||
| 3% H₂O₂, RT | 24 | |||
| Heat, 80°C | 24 | |||
| Photolytic (ICH Q1B) | 24 |
Recommended Analytical Methodology: HPLC-UV
High-Performance Liquid Chromatography (HPLC) is the cornerstone analytical technique for both solubility and stability studies due to its ability to separate and quantify the analyte of interest from other components.[1]
-
Principle: A reversed-phase HPLC method is recommended.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) provides robust separation for compounds of this polarity.[8][13]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is advisable to ensure good peak shape and separation from potential degradants.
-
Detection: UV detection is appropriate. Based on the thiourea chromophore, a detection wavelength between 235-245 nm should provide adequate sensitivity.[8][13]
-
Validation: The analytical method must be validated for specificity, linearity, accuracy, and precision to ensure the integrity of the generated data.[14]
Conclusion
While specific published data on the solubility and stability of this compound is scarce, a scientifically grounded profile can be predicted based on its molecular structure and the behavior of related thiourea derivatives. It is anticipated to have low aqueous solubility but good solubility in polar organic solvents like DMSO and alcohols. Its stability profile must be carefully evaluated, with particular attention to potential hydrolysis and oxidation. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to accurately determine these critical physicochemical parameters, thereby facilitating informed decisions in formulation development, analytical method design, and overall progression of this compound as a potential therapeutic agent.
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An In-depth Technical Guide to the Biological Activity of 1-(4-Methylbenzyl)-2-thiourea and its Analogs
A Senior Application Scientist's Synthesis of Field-Proven Insights and Technical Data for Researchers, Scientists, and Drug Development Professionals.
Disclaimer: This guide provides a comprehensive overview of the potential biological activities of 1-(4-Methylbenzyl)-2-thiourea. It is important to note that while the thiourea scaffold is a well-studied pharmacophore, publicly available research specifically detailing the biological profile of this compound is limited. Therefore, this document synthesizes information from studies on closely related thiourea derivatives to infer the probable activities, mechanisms of action, and experimental evaluation strategies for the target compound. All protocols and data presented are based on established methodologies for analogous compounds and should be adapted and validated for specific experimental contexts.
Introduction: The Thiourea Scaffold - A Privileged Structure in Medicinal Chemistry
Thiourea, an organosulfur compound, and its derivatives have garnered significant attention in the field of medicinal chemistry due to their wide range of biological applications.[1] The thiourea moiety -(NH-C(S)-NH)- is considered a "privileged structure," as it can interact with various biological targets through hydrogen bonding and hydrophobic interactions.[2] This versatility has led to the development of thiourea derivatives with demonstrated antibacterial, antifungal, antiviral, and anticancer properties.[1][3][4] The biological activity of these compounds is often modulated by the nature of the substituents on the thiourea core.[2] This guide focuses on this compound, a monosubstituted thiourea, and explores its potential biological activities based on the established knowledge of its chemical class.
Synthesis of this compound: A General Approach
The synthesis of monosubstituted thioureas like this compound is typically a straightforward process. A common and efficient method involves the reaction of an amine with an isothiocyanate.[5] For the synthesis of the title compound, 4-methylbenzylamine would be reacted with a source of thiocyanic acid or an equivalent reagent.
A general synthetic workflow is outlined below:
Caption: General synthetic scheme for this compound.
Potential Biological Activities and Mechanisms of Action
Based on extensive research on analogous compounds, this compound is predicted to exhibit a range of biological activities.
Anticancer Activity
Thiourea derivatives are well-documented as potential anticancer agents.[6] Their mechanism of action is often multifaceted, involving the inhibition of key enzymes and interference with critical cellular signaling pathways.[7]
Probable Mechanisms of Anticancer Action:
-
Enzyme Inhibition: Thiourea-based compounds have been shown to inhibit various enzymes crucial for cancer cell proliferation and survival, including:
-
Protein Tyrosine Kinases (PTKs): These enzymes are key components of signaling pathways that regulate cell growth, differentiation, and survival.[7]
-
Topoisomerases: These enzymes are involved in DNA replication and repair, and their inhibition can lead to apoptosis in cancer cells.[6]
-
Carbonic Anhydrases: These enzymes are involved in regulating pH, and their inhibition can disrupt the tumor microenvironment.[6]
-
-
Signaling Pathway Modulation: Thiourea derivatives can interfere with signaling cascades that are often dysregulated in cancer, such as the RAS-RAF-MAPK pathway, which is critical for cell survival and proliferation.[2]
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Unraveling the Enigmatic Mechanism of Action of 1-(4-Methylbenzyl)-2-thiourea: A Technical Guide for Researchers
Foreword: Charting the Unexplored Territory of a Novel Thiourea Derivative
In the vast and ever-expanding landscape of drug discovery, thiourea derivatives have consistently emerged as a privileged scaffold, demonstrating a remarkable breadth of biological activities.[1][2] Their inherent ability to engage in diverse non-covalent interactions has positioned them as potent modulators of various enzymatic and cellular processes. This guide delves into the hypothetical, yet scientifically grounded, mechanism of action of a specific, under-investigated member of this family: 1-(4-Methylbenzyl)-2-thiourea . While direct experimental evidence for this particular compound remains elusive in publicly accessible literature, this document, drawing upon established principles of medicinal chemistry and the known biological profiles of structurally similar analogs, aims to provide a comprehensive framework for its investigation. We will explore its potential molecular targets, delineate plausible signaling pathways, and furnish detailed experimental protocols to empower researchers in elucidating its definitive mechanism of action.
The Thiourea Scaffold: A Versatile Pharmacophore
The thiourea moiety, characterized by a central thiocarbonyl group flanked by two nitrogen atoms, is a cornerstone in the design of bioactive molecules. Its unique electronic properties and capacity for hydrogen bonding allow it to interact with a wide array of biological macromolecules.[2] The diverse pharmacological activities attributed to thiourea derivatives, ranging from enzyme inhibition to receptor modulation, underscore the significance of this chemical entity in medicinal chemistry.[1][3]
Deconstructing the Structure: Insights into Potential Bioactivity
The structure of this compound offers crucial clues to its potential biological function.
-
The Benzyl Moiety: The presence of a benzyl group suggests potential interactions with hydrophobic pockets within protein targets. The 4-methyl substitution on the phenyl ring can further influence this interaction, potentially enhancing binding affinity through van der Waals forces and altering the compound's overall lipophilicity.
-
The Thiourea Core: This central component is a key hydrogen bond donor and acceptor, enabling it to form critical interactions with amino acid residues in the active sites of enzymes or the binding pockets of receptors.
Postulated Mechanisms of Action: An Evidence-Based Extrapolation
Based on the known activities of structurally related benzylthiourea and p-tolylthiourea derivatives, we can hypothesize several plausible mechanisms of action for this compound.
Antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1)
Several N-benzylthiourea analogs have been identified as potent antagonists of the TRPV1 receptor, a non-selective cation channel involved in pain perception.[4][5][6] The 4-substituted benzyl group is a key pharmacophore for high-affinity binding to this receptor.[7]
Hypothesized Signaling Pathway: TRPV1 Antagonism
Caption: Hypothesized antagonism of the TRPV1 receptor by this compound.
Inhibition of Bacterial MreB Protein
S-benzylisothiourea derivatives have been shown to inhibit the bacterial actin-like protein MreB, which is essential for maintaining cell shape in rod-shaped bacteria.[8] Inhibition of MreB leads to defects in cell morphology and ultimately bacterial cell death.
Hypothesized Mechanism: MreB Inhibition
Caption: Postulated inhibition of the bacterial MreB protein by this compound.
Experimental Workflows for Mechanism of Action Elucidation
To validate the hypothesized mechanisms, a series of well-defined experimental protocols are essential.
Workflow for Investigating TRPV1 Antagonism
Caption: Experimental workflow for assessing TRPV1 antagonist activity.
Protocol: Calcium Imaging Assay for TRPV1 Antagonism
-
Cell Culture: Culture HEK293 cells stably expressing human TRPV1 in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Cell Plating: Seed cells in a 96-well black-walled, clear-bottom plate at a density of 50,000 cells per well and incubate for 24 hours.
-
Dye Loading: Wash cells with HBSS and incubate with Fura-2 AM (a calcium indicator dye) in HBSS for 60 minutes at 37°C.
-
Compound Incubation: Wash cells to remove excess dye and incubate with varying concentrations of this compound or vehicle control for 20 minutes.
-
Stimulation and Measurement: Measure baseline fluorescence. Add a fixed concentration of capsaicin (EC₈₀) to all wells and immediately measure the change in fluorescence using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of inhibition of the capsaicin-induced calcium influx for each concentration of the test compound and determine the IC₅₀ value.
Workflow for Investigating MreB Inhibition
Caption: Experimental workflow for evaluating MreB inhibitory effects.
Protocol: Bacterial Cell Morphology Assay
-
Bacterial Culture: Grow a culture of Escherichia coli or Bacillus subtilis to mid-log phase in LB broth.
-
Compound Treatment: Treat the bacterial cultures with this compound at its MIC and 2x MIC for 2-4 hours. Include a vehicle-treated control.
-
Cell Staining: Stain the bacterial cells with a membrane dye (e.g., FM 4-64) and a DNA dye (e.g., DAPI).
-
Microscopy: Visualize the cells using fluorescence microscopy.
-
Image Analysis: Analyze the images to assess changes in cell shape (e.g., rounding, filamentation) compared to the control.
Quantitative Data Summary and Structure-Activity Relationship (SAR) Insights
While no specific quantitative data exists for this compound, we can infer potential structure-activity relationships from related compounds.
| Analog Series | Substitution on Benzyl Ring | Observed Activity | Reference |
| N-Benzyl-N'-[4-(methylsulfonylamino)benzyl]thiourea | 4-tert-Butyl | High affinity TRPV1 antagonist | [7] |
| S-Benzylisothiourea | 2,4-Dichloro | Enhanced antibacterial activity | [8] |
| 1-(4-Acetylphenyl)-3-benzylthiourea | 4-Nitro | Significantly improved cytotoxic potency | [9] |
These examples suggest that substitutions on the benzyl ring can significantly modulate the biological activity of thiourea derivatives. The 4-methyl group in this compound is an electron-donating group, which might influence its interaction with target proteins differently than electron-withdrawing groups.
Conclusion and Future Directions
This technical guide provides a comprehensive, albeit inferential, overview of the potential mechanism of action of this compound. The proposed frameworks for TRPV1 antagonism and MreB inhibition are rooted in the established pharmacology of structurally related compounds and offer a solid foundation for future experimental validation. The provided protocols are designed to be robust and self-validating, enabling researchers to systematically investigate and ultimately define the precise molecular interactions and cellular consequences of this intriguing thiourea derivative. Further research, including target identification studies and in vivo efficacy models, will be crucial in fully elucidating its therapeutic potential.
References
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- Iwai, N., et al. (2007). Structure-activity relationship study of the bacterial actin-like protein MreB inhibitors: effects of substitution of benzyl group in S-benzylisothiourea. Bioscience, Biotechnology, and Biochemistry, 71(1), 246-248.
- BenchChem. (2025). Structure-Activity Relationship (SAR) of 1-(4-Acetylphenyl)
- Lee, J., et al. (2004). N-[4-(methylsulfonylamino)benzyl]thiourea Analogues as Vanilloid Receptor Antagonists: Analysis of Structure-Activity Relationships for the "C-Region". Bioorganic & Medicinal Chemistry, 12(2), 371-385.
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Preamble: The Scientific Case for 1-(4-Methylbenzyl)-2-thiourea
An In-Depth Technical Guide to 1-(4-Methylbenzyl)-2-thiourea: Synthesis, Prospective Biological Activity, and Mechanistic Insights
In the landscape of medicinal chemistry, the thiourea scaffold (R¹R²N)(R³R⁴N)C=S represents a "privileged structure"—a molecular framework that consistently appears in a wide array of biologically active compounds.[1] Its remarkable versatility stems from the unique chemical nature of the thiocarbonyl group and the two amino groups, which can engage in a multitude of non-covalent interactions, such as hydrogen bonding and metal coordination, with biological targets.[1][2] This has led to the development of thiourea derivatives with a vast spectrum of therapeutic properties, including anticancer, antimicrobial, antiviral, and antioxidant activities.[2][3]
This guide focuses on a specific, yet under-researched, member of this family: This compound (CAS: 103854-74-6).[4][5] While extensive literature exists for the broader class of N-substituted thioureas, dedicated studies on this particular molecule are sparse. Therefore, this document serves as a prospective technical guide, synthesizing established principles of thiourea chemistry and pharmacology to build a robust profile for this compound. We will elucidate a reliable synthetic pathway, project its likely biological activities based on structure-activity relationship (SAR) data from close analogs, provide detailed experimental protocols for its evaluation, and propose potential mechanisms of action. This guide is designed for researchers, scientists, and drug development professionals seeking to explore the untapped potential of this promising molecule.
Synthesis and Characterization: A Protocol Grounded in Chemical Principles
The synthesis of N-monosubstituted thioureas is most reliably achieved through the reaction of an isothiocyanate with ammonia. This nucleophilic addition is a high-yielding and straightforward method, making it the logical choice for producing this compound.
Proposed Synthetic Workflow
The synthesis is a two-step process starting from the commercially available 4-methylbenzyl chloride.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Rationale: This protocol is designed for efficiency and purity. The in-situ formation of the isothiocyanate from the corresponding halide and potassium thiocyanate is a well-established and cost-effective method.[6] The subsequent reaction with aqueous ammonia provides the target mono-substituted thiourea directly. Acetone is chosen as the solvent for the first step due to its ability to dissolve the organic starting material and the thiocyanate salt.
Step 1: Synthesis of 4-Methylbenzyl Isothiocyanate
-
To a stirred solution of 4-methylbenzyl chloride (1 equivalent) in acetone (5 mL per gram of chloride), add potassium thiocyanate (1.1 equivalents).
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 9:1 Hexane:Ethyl Acetate).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the precipitated potassium chloride (KCl).
-
Evaporate the acetone from the filtrate under reduced pressure to yield crude 4-methylbenzyl isothiocyanate, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 4-methylbenzyl isothiocyanate (1 equivalent) in ethanol (10 mL per gram).
-
To this solution, add concentrated aqueous ammonia (Ammonium Hydroxide, 28-30%) (2-3 equivalents) dropwise while stirring. The reaction is typically exothermic.
-
Stir the mixture at room temperature for 2-3 hours. A white precipitate should form.
-
Monitor the reaction completion by TLC until the isothiocyanate spot disappears.
-
Pour the reaction mixture into cold water to precipitate the product completely.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
Expected Characterization Data
While specific experimental data is not published, the following table outlines the expected analytical results based on the compound's structure.
| Analysis | Expected Results |
| Molecular Formula | C₉H₁₂N₂S[4] |
| Molecular Weight | 180.27 g/mol [4] |
| Appearance | White to off-white crystalline solid |
| ¹H NMR (DMSO-d₆) | δ ~2.2-2.3 (s, 3H, Ar-CH₃), δ ~4.5 (d, 2H, CH₂-NH), δ ~7.1-7.3 (m, 4H, Ar-H), δ ~7.4-7.8 (br s, 3H, NH & NH₂) |
| ¹³C NMR (DMSO-d₆) | δ ~21 (Ar-CH₃), δ ~48 (CH₂-NH), δ ~128-130 (Ar-CH), δ ~136-138 (Ar-C), δ ~183 (C=S) |
| FT-IR (KBr, cm⁻¹) | ~3400-3100 (N-H stretching), ~1600 (N-H bending), ~1550 (C-N stretching), ~1350 (C=S stretching) |
Prospective Biological Activities and Evaluation Protocols
The biological profile of a thiourea derivative is heavily influenced by its substituents. The 4-methylbenzyl group is moderately lipophilic and contains an electron-donating methyl group, which can influence membrane permeability and target interaction.
Anticancer Activity
Scientific Rationale: Diaryl and aryl-alkyl thioureas are well-documented anticancer agents.[7] Their mechanisms often involve the inhibition of key signaling proteins like receptor tyrosine kinases (e.g., EGFR, HER-2) or other enzymes crucial for cancer cell proliferation.[8][9] The lipophilicity of the benzyl group can enhance cell membrane penetration, a desirable trait for cytotoxic agents.[10] While some of the most potent derivatives feature electron-withdrawing groups, the overall steric and electronic profile of the 4-methylbenzyl moiety warrants investigation.[10]
Proposed Evaluation Protocol: MTT Cytotoxicity Assay This protocol provides a robust method for assessing the compound's ability to inhibit cancer cell proliferation.
-
Cell Culture: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Replace the medium in the wells with the medium containing the test compound. Include wells with vehicle (DMSO) as a negative control and a standard chemotherapeutic (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the IC₅₀ (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.
Antimicrobial Activity
Scientific Rationale: The thiourea scaffold is present in numerous compounds with potent antibacterial and antifungal properties.[11] The mechanism is often tied to the disruption of metabolic pathways or the integrity of the cell wall.[10] The lipophilicity imparted by the benzyl group can facilitate penetration of the microbial cell envelope.
Proposed Evaluation Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) This is the gold-standard method for quantifying antimicrobial potency.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus for Gram-positive bacteria, Escherichia coli for Gram-negative bacteria, Candida albicans for fungi) to a concentration of ~5 x 10⁵ CFU/mL in appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the broth to obtain a range of concentrations (e.g., 256 µg/mL down to 0.5 µg/mL).
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for yeast.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Proposed Mechanism of Action
The diverse activities of thiourea derivatives suggest they can interact with multiple biological targets. Enzyme inhibition is a frequently cited mechanism.[12]
Hypothesized Mechanism: Enzyme Inhibition The thiourea moiety is an excellent hydrogen bond donor and acceptor, and the sulfur atom can act as a soft nucleophile or coordinate with metal ions present in enzyme active sites.
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discovery and history of thiourea derivatives
<An In-depth Technical Guide to the Discovery and History of Thiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiourea, a structurally simple yet remarkably versatile organosulfur compound, serves as the parent for a vast and diverse class of derivatives that have profoundly impacted medicine, agriculture, and industry. This guide traces the historical trajectory of thiourea, from its initial synthesis to the discovery of its potent biological activities and the subsequent development of a myriad of derivatives. We will explore the seminal discoveries that established thiourea's role as an antithyroid agent, the evolution of synthetic methodologies, and the expansion of its applications into anticancer, antiviral, and agrochemical domains. This document provides field-proven insights, detailed experimental protocols, and a mechanistic understanding of thiourea's action, grounded in authoritative scientific literature to serve as a comprehensive resource for professionals in chemical and life sciences.
The Dawn of Thiourea Chemistry: Initial Discovery and Synthesis
Thiourea, chemically CS(NH₂)₂, is an organosulfur compound structurally analogous to urea, with the carbonyl oxygen replaced by a sulfur atom.[1] This substitution imparts unique chemical properties that underpin its diverse applications.[2] The history of thiourea's synthesis is rooted in the foundational principles of organic chemistry. One of the earliest methods involved the thermal rearrangement of ammonium thiocyanate (NH₄SCN), a process that mirrors Wöhler's famous synthesis of urea from ammonium cyanate.[1][3] This equilibrium-driven reaction, however, presented challenges in separating the product from the starting material.[4][5]
More practical and widely adopted manufacturing methods were developed later. A common industrial process involves the reaction of hydrogen sulfide with calcium cyanamide (CaCN₂).[1][3] This method, along with others such as the reaction of carbon disulfide with ammonia, laid the groundwork for the large-scale production necessary for its widespread application.[6]
Historical Synthesis Insight:
The choice of the ammonium thiocyanate rearrangement was logical for early chemists, given the precedent of urea synthesis. The challenge of an equilibrium reaction highlights a fundamental concept in process chemistry: the need for efficient product isolation to drive a reaction to completion. The shift to irreversible reactions using reagents like calcium cyanamide represented a significant step forward in manufacturing efficiency, enabling the production of thiourea in the quantities needed for broader investigation and commercial use.
A Serendipitous Discovery: The Antithyroid Properties of Thiourea
The entry of thiourea into the medical field was not the result of targeted design but of keen observation. In the early 1940s, researchers investigating various sulfur-containing compounds made a landmark discovery. While studying phenylthiourea, Curt Richter and his colleagues observed that it induced goiters (enlargement of the thyroid gland) in rats.[7] Almost concurrently, Julia and Cosmo Mackenzie at Johns Hopkins Hospital identified the antithyroid properties of thiourea itself while experimenting with compounds to suppress intestinal bacteria.[7][8]
These findings culminated in the work of Dr. Edwin B. Astwood, who, in 1943, established the clinical effectiveness of thiourea and its derivative, thiouracil, for the treatment of hyperthyroidism in humans.[8] This marked a paradigm shift in endocrinology, providing the first effective oral medication for an overactive thyroid.
Mechanism of Antithyroid Action
Thiourea and its derivatives, known as thionamides, exert their therapeutic effect by inhibiting the enzyme thyroid peroxidase (TPO) .[8][9] TPO is the critical enzyme in the biosynthesis of thyroid hormones (thyroxine (T4) and triiodothyronine (T3)). The inhibitory action occurs through several key steps:
-
Inhibition of Iodination: TPO catalyzes the iodination of tyrosine residues on the thyroglobulin protein. Thionamides prevent this crucial step.[8]
-
Prevention of Coupling: TPO also facilitates the coupling of these iodinated tyrosine residues to form T3 and T4. This coupling reaction is also blocked by thiourea derivatives.[8]
-
Peripheral Deiodination Inhibition: Some derivatives, notably propylthiouracil (PTU), also inhibit the peripheral conversion of T4 to the more potent T3 by blocking the type 1 deiodinase enzyme.[8]
The interaction is believed to involve the thionamide acting as a substrate for TPO, effectively trapping the oxidized iodide intermediate and preventing its use in hormone synthesis.[10]
Signaling Pathway: TPO Inhibition
The following diagram illustrates the mechanism of action of thiourea derivatives on thyroid hormone synthesis.
Caption: Mechanism of thyroid peroxidase (TPO) inhibition by thiourea derivatives.
The Evolution of Thiourea Derivatives in Drug Discovery
The initial success in treating hyperthyroidism spurred extensive research into modifying the thiourea scaffold to develop new therapeutic agents. This has led to a wide array of derivatives with diverse biological activities.[11]
Anticancer Activity
Thiourea derivatives have emerged as a promising class of anticancer agents, acting on various targets.[12]
-
Enzyme Inhibition: Many derivatives are designed to inhibit kinases, such as VEGFR-2, which are crucial for tumor angiogenesis.[12]
-
Sirtuin Inhibition: Compounds like Tenovin-1 and Tenovin-6 are known inhibitors of sirtuins, enzymes involved in cell metabolism and survival, showing potential in cancer therapy.[12]
-
Multi-Targeted Action: The ability of the thiourea moiety to form hydrogen bonds and coordinate with metal ions allows these compounds to interact with multiple biological targets, which can be advantageous in overcoming drug resistance.[12]
Antiviral and Antimicrobial Activity
The thiourea scaffold is present in several antimicrobial and antiviral drugs.
-
Antituberculosis: Thioacetazone and thiocarlide are historical examples of thiourea derivatives used in the treatment of tuberculosis.[13]
-
Antiviral: The structural features of thiourea are incorporated into compounds targeting viral enzymes, such as protease inhibitors used in HIV therapy like Ritonavir.[13]
CNS Active Drugs
The thiourea moiety is also found in drugs targeting the central nervous system, such as dopamine agonists like lisuride and cabergoline, used in the treatment of Parkinson's disease.[13]
Broadening Horizons: Applications in Agriculture and Industry
Beyond medicine, thiourea and its derivatives have found significant utility in agriculture and various industrial processes.[14]
Agrochemicals
Thiourea derivatives are used extensively as pesticides, fungicides, herbicides, and plant growth regulators.[15][16]
-
Pesticides: Diafenthiuron is a commercial insecticide that contains the thiourea functional group.[17]
-
Fungicides & Herbicides: The ability of these compounds to inhibit pathogen growth and interfere with plant metabolic pathways makes them effective crop protection agents.[15][18]
-
Plant Growth Regulation: Thiourea can influence seed germination, root initiation, and flowering, and can help plants tolerate environmental stress.[18][19]
Industrial Applications
The unique reactivity of the thiocarbonyl group makes thiourea a valuable industrial chemical.
-
Metal Processing: It is used as a lixiviant for leaching gold and silver from ores, offering a less toxic alternative to cyanide.[2][5] It also serves as a silver polish.[5]
-
Polymer and Textile Industry: Thiourea is a precursor to thiourea dioxide, a common reducing agent in textile processing.[4][20] It is also used in the production of flame-retardant resins and as a vulcanization accelerator in rubber manufacturing.[2][5]
-
Photography: It has been used as a fixing agent in photographic processes.[1]
Modern Synthetic Methodologies
While historical methods were effective, modern organic synthesis has focused on developing more efficient, versatile, and environmentally friendly ("green") routes to thiourea derivatives.
Key Synthetic Strategies
-
From Isothiocyanates: The most common and versatile method involves the reaction of an isothiocyanate with a primary or secondary amine.[16][21] This nucleophilic addition reaction is typically high-yielding and allows for the introduction of a wide variety of substituents.
-
From Carbon Disulfide: A green chemistry approach involves the one-pot condensation of an amine with carbon disulfide (CS₂) in an aqueous medium.[22][23]
-
Thioacylation: Reagents like N,N'-di-Boc-substituted thiourea can be used as mild thioacylating agents to convert amines, alcohols, and thiols into their corresponding thiocarbonyl compounds.[22]
-
Thiation of Ureas: Existing urea compounds can be converted to thioureas by reaction with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide.[6][17]
Workflow & Experimental Protocol: Synthesis of a Disubstituted Thiourea
The following diagram and protocol describe a standard laboratory synthesis of a N,N'-disubstituted thiourea derivative from an isothiocyanate and a primary amine. This method is chosen for its reliability, versatility, and high yield, making it a cornerstone of thiourea chemistry in a research setting.
Caption: General workflow for the synthesis of N,N'-disubstituted thioureas.
Protocol: Synthesis of 1-(4-methoxyphenyl)-3-(phenyl)thiourea
This protocol is representative of the isothiocyanate addition method, chosen for its straightforward execution and high purity of the final product.
Materials:
-
Aniline (C₆H₅NH₂)
-
4-methoxyphenyl isothiocyanate (CH₃OC₆H₄NCS)
-
Acetone (anhydrous)
-
Ethanol
-
Deionized water
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 eq) in 20 mL of anhydrous acetone.
-
Reagent Addition: In a separate beaker, dissolve 4-methoxyphenyl isothiocyanate (1.0 eq) in 15 mL of anhydrous acetone. Add this solution dropwise to the stirring aniline solution at room temperature over 15 minutes.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Product Isolation: Once the reaction is complete, pour the mixture into 100 mL of ice-cold water with stirring. A white or off-white solid will precipitate.
-
Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with several portions of cold deionized water to remove any unreacted starting materials or salts.
-
Drying: Dry the crude product in a vacuum oven at 50-60°C to a constant weight.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain the pure 1-(4-methoxyphenyl)-3-(phenyl)thiourea as crystalline needles.
-
Characterization: Confirm the identity and purity of the product by measuring its melting point and analyzing it via FT-IR, ¹H NMR, and ¹³C NMR spectroscopy. The causality for this step is to ensure the product is the correct molecule and free of impurities, which is critical for any subsequent biological testing.
Conclusion and Future Perspectives
From its simple synthesis via chemical rearrangement to its status as a privileged scaffold in modern drug discovery and agrochemistry, the journey of thiourea is a testament to the power of chemical innovation and scientific serendipity. The discovery of its antithyroid properties opened a new chapter in medicine, and continuous research has since unveiled a remarkable spectrum of biological activities.
The future of thiourea derivatives research lies in the rational design of new compounds with enhanced selectivity and potency for specific biological targets, such as novel kinases or viral proteins. The application of computational tools like molecular docking will be instrumental in this process.[24] Furthermore, the development of even more sustainable and atom-economical synthetic methods will remain a key focus, ensuring that the rich history of thiourea continues to evolve into a promising future.
References
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Taylor & Francis. (n.d.). Thiourea – Knowledge and References. Taylor & Francis. Retrieved from [Link]
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Wikiwand. (n.d.). Thiourea. Retrieved from [Link]
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American Chemical Society. (2010, March 16). Thiourea. Retrieved from [Link]
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Astwood, E. B. (1943). DIFFERENTIATION OF THE ANTITHYROID ACTION OF THIOURACIL, THIOUREA AND PABA FROM SULFONAMIDES BY IODIDE ADMINISTRATION. Endocrinology. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiourea. Retrieved from [Link]
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Britannica. (2025, December 19). thiourea. Retrieved from [Link]
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Al-Bayati, R. I. H., & Al-Amiery, A. A. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules, 29(11), 2633. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]
-
ACS Publications. (2025, April 7). Thiourea Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
PubMed. (2025, April 16). Thiourea Derivatives in Agrochemical Discovery and Development. Retrieved from [Link]
-
YouTube. (2025, March 10). Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. Retrieved from [Link]
-
Maddani, M. R., & Prabhu, K. R. (2010). A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. ResearchGate. Retrieved from [Link]
-
Sinhon Chemical Technology Co., Ltd. (2024, March 25). What is the use of thiourea in agriculture?. Retrieved from [Link]
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Unnamed Source. (n.d.). Thiourea in Agriculture: Fertilizer and Crop Protection Benefits. Retrieved from [Link]
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Science.gov. (n.d.). thiourea derivatives methods: Topics by Science.gov. Retrieved from [Link]
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Unnamed Source. (2025, August 6). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Retrieved from [Link]
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McGinty, D. A., & Bywater, W. G. (1945). Antithyroid studies; the goitrogenic activity of some thioureas, pyrimidines and miscellaneous compounds. Journal of Pharmacology and Experimental Therapeutics, 84(4), 342-57. Retrieved from [Link]
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Davidson, B., Soodak, M., Neary, J. T., Strout, H. V., Kieffer, J. D., Mover, H., & Maloof, F. (1978). Thiourea and Cyanamide as Inhibitors of Thyroid Peroxidase: The Role of Iodide. Endocrinology, 103(3), 871–882. Retrieved from [Link]
-
PubMed Central. (n.d.). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. Retrieved from [Link]
-
Al-Bayati, R. I. H., Al-Amiery, A. A., & Kadhum, A. A. H. (2025, January 22). Synthesis, Characterization of Some Thiourea Derivatives Based on 4- Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. Baghdad Science Journal. Retrieved from [Link]
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Scribd. (n.d.). Thiourea Derivatives in Medicine. Retrieved from [Link]
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Biblioteka Nauki. (n.d.). Synthesis and characterization of thiourea. Retrieved from [Link]
- Google Patents. (n.d.). US2173067A - Manufacture of thiourea.
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YouTube. (2022, August 21). Thiourea dioxide (TUDO) synthesis | The best REDUCTANT in organic chemistry?. Retrieved from [Link]
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Dai, C., Zhang, H., Li, W., Sun, Y., & Zhang, Y. (2019). Synthesis and characterization of thiourea. ResearchGate. Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2025, April 14). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Retrieved from [Link]
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Wikipedia. (n.d.). Thioureas. Retrieved from [Link]
-
PubMed. (n.d.). Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors. Retrieved from [Link]
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Methodological & Application
synthesis of 1-(4-Methylbenzyl)-2-thiourea from 4-methylbenzyl isothiocyanate
An Application Note and Detailed Protocol for the Synthesis of 1-(4-Methylbenzyl)-2-thiourea from 4-methylbenzyl isothiocyanate
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of this compound, a monosubstituted thiourea derivative. Thiourea and its derivatives are a significant class of compounds in organic synthesis, primarily due to their wide range of biological activities and applications in medicinal chemistry, including antibacterial, antioxidant, and anticancer properties.[1][2] They also serve as versatile precursors for the synthesis of various heterocyclic compounds.[3][4] The protocol herein details the efficient synthesis of the target compound via the nucleophilic addition of ammonia to 4-methylbenzyl isothiocyanate. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis, providing a robust, self-validating methodology grounded in established chemical principles.
Reaction Scheme and Mechanism
The synthesis proceeds via a straightforward and well-established method for forming N-substituted thioureas: the reaction of an isothiocyanate with ammonia.[5][6]
Overall Reaction:
Mechanism:
The reaction mechanism involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of ammonia at the electrophilic carbon atom of the isothiocyanate group (-N=C=S). The resulting intermediate zwitterion then undergoes a proton transfer to yield the final, stable thiourea product. This addition reaction is typically efficient and high-yielding.
Experimental Workflow Overview
The following diagram outlines the complete workflow from starting materials to the final, characterized product.
Caption: Experimental workflow for the synthesis and characterization of this compound.
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Supplier |
| 4-Methylbenzyl isothiocyanate | C₉H₉NS | 163.24 | >95% | Sigma-Aldrich |
| Ammonium Hydroxide | NH₄OH | 35.04 | 28-30% | Fisher Scientific |
| Ethanol | C₂H₅OH | 46.07 | 95% or Absolute | VWR |
| Deionized Water | H₂O | 18.02 | N/A | In-house |
| Celite® or Norit® (Activated Carbon) | N/A | N/A | N/A | Sigma-Aldrich |
Equipment
-
500 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel (125 mL)
-
Heating mantle or water bath
-
Ice bath
-
Büchner funnel and filter flask assembly
-
Filter paper
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Rotary evaporator
-
Melting point apparatus
-
FTIR spectrometer
-
NMR spectrometer (e.g., 400 MHz or higher)
Detailed Experimental Protocol
This procedure is adapted from a general method for the preparation of alkyl thioureas.[5]
Step 1: Reaction Setup
-
Equip a 500 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a 125 mL dropping funnel.
-
Place the flask in a well-ventilated chemical fume hood.
-
In the flask, place 140 mL of concentrated ammonium hydroxide solution (approx. 2 moles of ammonia). Begin stirring the solution.
Step 2: Addition of Isothiocyanate
-
Measure 20.4 g (0.125 moles) of 4-methylbenzyl isothiocyanate and place it in the dropping funnel.
-
Add the 4-methylbenzyl isothiocyanate dropwise to the stirring ammonia solution over a period of approximately 1 hour.
-
Causality Note: A slow, controlled addition is crucial. The reaction can be slow to start but may become vigorous and exothermic once initiated.[5] Maintaining a steady addition rate prevents the reaction from becoming uncontrollable. An ice bath can be kept on standby to cool the flask if the reaction becomes too vigorous.
Step 3: Reaction Completion and Ammonia Removal
-
After the addition is complete, remove the dropping funnel and replace it with a glass stopper.
-
Gently heat the reaction mixture using a water bath to approximately 50-60°C for 30 minutes. This step helps drive the reaction to completion and removes the excess ammonia gas.
Step 4: Decolorization and Initial Isolation
-
Add a small amount (approx. 1-2 g) of activated carbon (Norit) to the warm solution to decolorize any impurities.
-
Heat the solution to a gentle boil for 5-10 minutes.
-
Perform a hot gravity filtration to remove the activated carbon, collecting the hot filtrate in a clean Erlenmeyer flask.
-
Allow the filtrate to cool to room temperature, then place it in an ice bath for at least 1 hour to induce crystallization. The product should precipitate as a white solid.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with three portions of ice-cold deionized water (25 mL each) to remove any remaining salts.
Step 5: Purification by Recrystallization
-
Transfer the crude product to a clean Erlenmeyer flask.
-
Add a minimal amount of hot ethanol (95% or absolute) to dissolve the solid completely. Further purification can be achieved by recrystallizing from boiling anhydrous ethanol.[5]
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them thoroughly in a vacuum oven or desiccator.
Step 6: Product Characterization
-
Determine the final yield of the product. A typical yield for this type of reaction is in the range of 75-85%.[5]
-
Measure the melting point of the dried crystals.
-
Acquire FTIR and NMR (¹H and ¹³C) spectra to confirm the structure and purity of this compound.
Expected Results and Characterization
| Parameter | Expected Result |
| Appearance | White crystalline solid |
| Yield | 75-85% |
| Melting Point | Literature values should be consulted for comparison. |
| FTIR (KBr, cm⁻¹) | ~3400-3100 (N-H stretching), ~1620 (N-H bending), ~1350 (C=S stretching) |
| ¹H NMR (DMSO-d₆, δ) | ~9.5-7.5 (br s, 3H, NH and NH₂), 7.15 (d, 2H, Ar-H), 7.05 (d, 2H, Ar-H), 4.50 (s, 2H, CH₂), 2.25 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆, δ) | ~182 (C=S), ~136-128 (Aromatic C), ~47 (CH₂), ~21 (CH₃) |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. The characterization of thiourea derivatives by NMR is a standard practice.[7][8]
Safety and Handling Precautions
-
General Precautions: This procedure must be performed in a well-ventilated chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
4-Methylbenzyl isothiocyanate: Isothiocyanates are lachrymatory (tear-inducing) and toxic. Avoid inhalation of vapors and contact with skin and eyes.
-
Ammonium Hydroxide: Concentrated ammonia is corrosive and has a pungent, irritating odor. It can cause severe skin burns and eye damage. Handle with care to avoid splashes and inhalation.[10]
-
Fire Hazards: While ammonium thiocyanate itself is not readily ignitable, poisonous gases such as ammonia, nitrogen oxides, sulfur oxides, and hydrogen cyanide can be produced in a fire.[10]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Troubleshooting
| Problem | Possible Cause | Solution |
| Reaction does not start | Low reactivity of starting material; low temperature. | Gently warm the flask to initiate the reaction. Ensure the ammonia solution is concentrated. |
| Reaction becomes too vigorous | Addition of isothiocyanate is too fast. | Slow the rate of addition immediately. Use an ice bath to cool the reaction flask. |
| Low Yield | Incomplete reaction; loss of product during work-up or recrystallization. | Ensure sufficient reaction time. Use minimal hot solvent for recrystallization and ensure thorough cooling to maximize precipitation. |
| Product is oily or impure | Incomplete removal of starting materials or byproducts. | Ensure thorough washing of the crude product. Perform a second recrystallization if necessary. Use of activated carbon is key for removing colored impurities. |
References
-
Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review. (2024). Bohrium. Retrieved January 12, 2026, from [Link]
-
Thiourea - Wikipedia. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. Retrieved January 12, 2026, from [Link]
-
Methylthiourea. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]
-
Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Synthesis, Characterization of Some Thiourea Derivatives Based on 4-Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. (2025). Iraqi Journal of Science. Retrieved January 12, 2026, from [Link]
-
AMMONIUM THIOCYANATE. (n.d.). Rowe Scientific. Retrieved January 12, 2026, from [Link]
-
Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (n.d.). PMC. Retrieved January 12, 2026, from [Link]
-
Preparation of thioureas from isothiocyanates and amines or ammonia. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
A simple route for the synthesis of isothiocyanates through desulfurization and application in the synthesis of thioureas. (n.d.). Indian Journal of Advances in Chemical Science. Retrieved January 12, 2026, from [Link]
-
Safety Data Sheet: Ammonium thiocyanate solution. (n.d.). Carl ROTH. Retrieved January 12, 2026, from [Link]
-
Thiourea. (n.d.). SpectraBase. Retrieved January 12, 2026, from [Link]
-
Mechanochemical synthesis of thioureas, ureas and guanidines. (2017). PMC. Retrieved January 12, 2026, from [Link]
-
HAZARD SUMMARY: AMMONIUM THIOCYANATE. (n.d.). NJ.gov. Retrieved January 12, 2026, from [Link]
-
1 H-NMR spectra of the thiourea derivatives. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
Structural Characterization of Two Polymorphs of 1-(4-Methylpyridin-2-yl)thiourea and Two Derived 2-Aminothiazoles. (2020). ResearchGate. Retrieved January 12, 2026, from [Link]
-
N-(3-Methylphenyl)-N′-(4-nitrobenzoyl)thiourea. (n.d.). PMC. Retrieved January 12, 2026, from [Link]
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- 8. N-(3-Methylphenyl)-N′-(4-nitrobenzoyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. nj.gov [nj.gov]
experimental protocol for 1-(4-Methylbenzyl)-2-thiourea synthesis
An Application Note for the Synthesis of 1-(4-Methylbenzyl)-2-thiourea
Abstract
This document provides a comprehensive, field-proven experimental protocol for the synthesis of this compound, a monosubstituted thiourea derivative. Thiourea moieties are significant pharmacophores in medicinal chemistry and versatile building blocks in organic synthesis.[1][2] This guide details a reliable and efficient method via the nucleophilic addition of ammonia to 4-methylbenzyl isothiocyanate. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth explanations for experimental choices, robust safety guidelines, and detailed characterization methods to ensure the synthesis of a high-purity final product.
Introduction and Scientific Background
Thiourea and its derivatives have garnered significant attention from the scientific community due to their wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3] The N-C(=S)-N scaffold allows for diverse substitutions, making it a privileged structure in drug design and a versatile ligand in coordination chemistry.[2]
The target molecule, this compound (Molecular Formula: C₉H₁₂N₂S, Molar Mass: 180.27 g/mol ), is a valuable intermediate for synthesizing more complex heterocyclic systems or for direct evaluation in biological assays.[4] The most direct and efficient synthetic route to N-monosubstituted thioureas is the reaction of an isothiocyanate with ammonia.[3][5] This method is characterized by high atom economy, generally good yields, and straightforward product isolation.
This application note provides a self-validating protocol where each step is explained, and the final product's identity and purity are rigorously confirmed through standard analytical techniques.
Reaction Principle and Mechanism
The synthesis proceeds via a nucleophilic addition mechanism. The nitrogen atom of ammonia, acting as the nucleophile, attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S) in 4-methylbenzyl isothiocyanate. The resulting intermediate subsequently undergoes proton transfer to yield the stable thiourea product. The reaction is typically conducted in a protic solvent like ethanol, which facilitates the reaction and product precipitation.
Caption: Reaction mechanism for thiourea formation.
Health and Safety Precautions
Safe laboratory practice is paramount. Before beginning, a thorough risk assessment must be conducted.
-
4-Methylbenzyl Isothiocyanate: Isothiocyanates are lachrymators and can be toxic upon inhalation or skin contact. Handle exclusively in a well-ventilated chemical fume hood.[6]
-
Ammonia Solution (Aqueous): Concentrated ammonia is corrosive and has a pungent, irritating odor. It can cause severe skin burns and eye damage. Respiratory protection may be required.
-
Ethanol: Flammable liquid. Keep away from ignition sources such as open flames and hot surfaces.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[6][7][8]
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[9]
-
Eye Contact: Flush eyes immediately with water for at least 15 minutes and seek medical attention.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical help.[7]
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis yielding approximately 2-3 grams of the product.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| 4-Methylbenzyl isothiocyanate | ≥97% Purity | Sigma-Aldrich |
| Ammonia solution (28-30% in H₂O) | Reagent Grade | Fisher Scientific |
| Ethanol (95% or Absolute) | Reagent Grade | VWR |
| Deionized Water | N/A | In-house supply |
| Celite® (Optional, for filtration) | N/A | MilliporeSigma |
Equipment:
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Buchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Melting point apparatus
-
Analytical balance
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylbenzyl isothiocyanate (e.g., 2.45 g, 15.0 mmol) in 30 mL of ethanol. Stir at room temperature until fully dissolved.
-
Reagent Addition: While stirring, slowly add concentrated aqueous ammonia (e.g., 2.5 mL, ~37.5 mmol, 2.5 equivalents) to the ethanolic solution. The addition should be done dropwise over 5-10 minutes. An exothermic reaction may be observed.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:1). The formation of a white precipitate is typically observed as the reaction proceeds.
-
Product Isolation: After the reaction is complete (as indicated by TLC or after 4 hours), cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the white solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crude product on the filter with two portions of cold deionized water (2 x 20 mL) to remove any unreacted ammonia and salts. Follow with a wash of cold ethanol (15 mL) to remove residual impurities.
-
Drying: Dry the purified product under vacuum or in a desiccator overnight. Record the final mass and calculate the percentage yield. A typical yield is in the range of 85-95%.
Purification (Optional)
If the product's melting point is broad or analytical data shows impurities, recrystallization can be performed from an ethanol/water mixture.
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
Add hot deionized water dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and dry as described above.
Workflow Visualization
Caption: Experimental workflow for the synthesis of this compound.
Product Characterization
To confirm the identity and purity of the synthesized this compound, the following analytical methods are recommended.
| Parameter | Method | Expected Result |
| Appearance | Visual Inspection | White crystalline solid |
| Yield | Gravimetric Analysis | 85-95% |
| Melting Point | Melting Point Apparatus | ~156-158 °C |
| ¹H NMR (400 MHz, DMSO-d₆) | NMR Spectroscopy | δ ~2.25 (s, 3H, CH₃), δ ~4.50 (d, 2H, CH₂), δ ~7.10-7.25 (m, 4H, Ar-H), δ ~7.30 (br s, 1H, NH), δ ~7.70 (br s, 2H, NH₂) ppm.[10] |
| ¹³C NMR (100 MHz, DMSO-d₆) | NMR Spectroscopy | δ ~20.8 (CH₃), δ ~46.5 (CH₂), δ ~127.5 (Ar-CH), δ ~129.0 (Ar-CH), δ ~135.8 (Ar-C), δ ~136.2 (Ar-C), δ ~182.5 (C=S) ppm.[2] |
| FTIR (KBr Pellet) | Infrared Spectroscopy | ~3400-3100 cm⁻¹ (N-H stretching), ~1620 cm⁻¹ (N-H bending), ~1550 cm⁻¹ (C-N stretching), ~1350 cm⁻¹ (C=S stretching).[10] |
| Mass Spectrometry | ESI-MS | [M+H]⁺ = 181.0794.[11] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inactive or degraded isothiocyanate starting material. | Verify the purity of the isothiocyanate. If it is old, purify it by distillation under reduced pressure before use. |
| Insufficient reaction time. | Monitor the reaction closely with TLC until the starting material spot disappears. Extend the reaction time if necessary. | |
| Product is Oily/Gummy | Presence of impurities or incomplete reaction. | Ensure thorough washing of the crude product. Perform recrystallization from a suitable solvent system like ethanol/water. |
| Broad Melting Point | Product is impure. | Recrystallize the product one or more times until a sharp melting point is achieved. Ensure the product is completely dry. |
References
-
ResearchGate. Preparation of thioureas from isothiocyanates and amines or ammonia. Available from: [Link]
-
Organic Chemistry Portal. Thiourea synthesis by thioacylation. Available from: [Link]
-
Indian Journal of Advances in Chemical Science. A New, Practical, and Mild Protocol for the Synthesis of Isothiocyanates and Thioureas. Available from: [Link]
-
National Center for Biotechnology Information. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Available from: [Link]
-
National Center for Biotechnology Information. Mechanochemical synthesis of thioureas, ureas and guanidines. Available from: [Link]
-
PubChem. This compound (C9H12N2S). Available from: [Link]
-
ARKAT USA, Inc. Convenient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers from benzylhalides using thiourea. Available from: [Link]
-
ResearchGate. The proposed mechanism for the formation of thiourea. Available from: [Link]
-
Diplomata Comercial. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available from: [Link]
-
Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. Available from: [Link]
-
Iraqi Journal of Science. Synthesis, Characterization of Some Thiourea Derivatives Based on 4-Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. Available from: [Link]
-
National Center for Biotechnology Information. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Available from: [Link]
-
MDPI. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. Available from: [Link]
-
MDPI. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Available from: [Link]
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- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PubChemLite - this compound (C9H12N2S) [pubchemlite.lcsb.uni.lu]
Application Notes and Protocols: 1-(4-Methylbenzyl)-2-thiourea as a Versatile Organocatalyst
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide to the application of 1-(4-Methylbenzyl)-2-thiourea as an organocatalyst. While specific literature on this particular thiourea derivative is not extensive, its structural simplicity allows for extrapolation of its catalytic activity based on the well-established principles of thiourea organocatalysis. This guide covers the fundamental catalytic mechanism, potential applications in key organic transformations, detailed experimental protocols for representative reactions, and the synthesis of the catalyst itself.
Introduction: The Power of Hydrogen Bonding in Organocatalysis
Organocatalysis has emerged as a powerful third pillar of catalysis, alongside metal and biocatalysis, offering mild, environmentally benign, and often highly selective reaction pathways. Within this field, thiourea derivatives have garnered significant attention as highly effective hydrogen-bond donors.[1][2] The fundamental principle of thiourea organocatalysis lies in the ability of the two N-H protons to form strong, directional hydrogen bonds with Lewis basic functional groups, such as carbonyls, nitro groups, and imines.[3][4] This interaction polarizes the substrate, effectively lowering the LUMO and activating it towards nucleophilic attack. Unlike metal-based Lewis acids, thiourea catalysts are generally bench-stable, less toxic, and compatible with a wider range of functional groups.
This compound, the subject of this guide, is a simple, achiral thiourea. Its utility lies in its ability to accelerate reactions that benefit from electrophile activation through hydrogen bonding. The presence of the 4-methylbenzyl group provides steric bulk and modulates the electronic properties of the thiourea core.
Mechanism of Catalysis: A Dual Hydrogen Bond Approach
The catalytic cycle of this compound is predicated on the formation of a transient complex with the electrophilic substrate. The two N-H protons of the thiourea moiety act in concert to bind to a Lewis basic site on the electrophile. This "dual hydrogen bond" chelation leads to a more rigid and ordered transition state, which is key to its catalytic efficacy.
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Catalyst [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Electrophile [label="Electrophile (e.g., Carbonyl, Nitroalkene)", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleophile [label="Nucleophile", fillcolor="#34A853", fontcolor="#FFFFFF"]; Intermediate [label="Activated Complex\n(Thiourea-Electrophile)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Product", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
Catalyst -> Intermediate [label="Forms H-bonds"]; Electrophile -> Intermediate; Nucleophile -> Intermediate [label="Nucleophilic Attack"]; Intermediate -> Product [label="Releases Product"]; Product -> Catalyst [style=dashed, label="Regenerates Catalyst"]; }
Caption: General catalytic cycle of this compound.
Synthesis of this compound
The synthesis of this compound is a straightforward process, typically achieved through the reaction of 4-methylbenzyl amine with an isothiocyanate precursor. A common and effective method involves the in-situ generation of an acyl isothiocyanate from an acid chloride and a thiocyanate salt, followed by reaction with the amine.
Protocol: Synthesis of this compound
Materials:
-
4-Methylbenzoyl chloride
-
Potassium thiocyanate (KSCN)
-
4-Methylbenzyl amine
-
Dry acetone
-
Crushed ice
-
Deionized water
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylbenzoyl chloride (1.0 eq.) and potassium thiocyanate (1.0 eq.) in dry acetone.
-
Stir the mixture at room temperature for 30 minutes. The formation of the acyl isothiocyanate intermediate can be monitored by TLC.
-
To this mixture, add 4-methylbenzyl amine (1.0 eq.) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature and then pour it into a beaker containing crushed ice with stirring.
-
A precipitate of this compound will form.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water.
-
Dry the product under vacuum to yield the pure this compound.
Applications in Organic Synthesis
Based on the established reactivity of simple thiourea organocatalysts, this compound is expected to be an effective catalyst for a variety of organic transformations. Below are detailed protocols for two representative reactions: the Michael addition of a β-ketoester to a nitroalkene and aza-Henry reaction.
Michael Addition of β-Ketoesters to Nitroalkenes
The conjugate addition of carbon nucleophiles to α,β-unsaturated nitro compounds is a fundamental C-C bond-forming reaction. Thiourea catalysts activate the nitroalkene, facilitating the attack of the nucleophile.
dot digraph "Michael_Addition_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Workflow for Michael Addition", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Add_Reactants [label="Add Nitroalkene,\nβ-Ketoester, and Solvent"]; Add_Catalyst [label="Add this compound"]; Stir [label="Stir at Room Temperature"]; Monitor [label="Monitor by TLC"]; Workup [label="Aqueous Workup"]; Purify [label="Purify by Column Chromatography"]; End [label="Obtain Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Add_Reactants; Add_Reactants -> Add_Catalyst; Add_Catalyst -> Stir; Stir -> Monitor; Monitor -> Workup [label="Reaction Complete"]; Workup -> Purify; Purify -> End; }
Caption: Experimental workflow for the Michael addition reaction.
Protocol: Michael Addition of Ethyl Acetoacetate to β-Nitrostyrene
Materials:
-
β-Nitrostyrene
-
Ethyl acetoacetate
-
This compound (10 mol%)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of β-nitrostyrene (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in toluene (5 mL) at room temperature, add this compound (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion of the reaction (typically 12-24 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired Michael adduct.
| Entry | Substrate 1 | Substrate 2 | Catalyst Loading | Solvent | Yield (%) |
| 1 | β-Nitrostyrene | Ethyl Acetoacetate | 10 mol% | Toluene | Expected High |
| 2 | β-Nitrostyrene | Diethyl Malonate | 10 mol% | Toluene | Expected High |
Note: Yields are expected to be high based on similar reactions with other thiourea catalysts, but will require experimental optimization.
Aza-Henry (Nitro-Mannich) Reaction
The aza-Henry reaction is a powerful method for the synthesis of β-nitroamines, which are versatile precursors to 1,2-diamines and α-amino acids. The thiourea catalyst activates the imine for nucleophilic attack by the nitroalkane.
Protocol: Aza-Henry Reaction of N-Boc-imine with Nitromethane
Materials:
-
N-Boc-imine (derived from benzaldehyde)
-
Nitromethane
-
This compound (10 mol%)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the N-Boc-imine (1.0 mmol) in dichloromethane (5 mL), add this compound (0.1 mmol, 10 mol%).
-
Add nitromethane (5.0 mmol) to the mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.
-
After completion, dilute the reaction mixture with DCM (10 mL) and wash with saturated aqueous ammonium chloride solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield the β-nitroamine product.
Concluding Remarks
This compound serves as a readily accessible and effective organocatalyst for reactions proceeding through hydrogen-bond activation. Its simple structure and ease of synthesis make it an attractive candidate for various organic transformations. The protocols provided herein are representative examples of its potential applications. Researchers are encouraged to explore the utility of this catalyst in other reactions and to optimize the reaction conditions for specific substrates. The principles of thiourea organocatalysis suggest a broad scope of potential applications for this versatile catalyst in modern organic synthesis and drug development.
References
-
Najda-Mocarska, E., et al. (2017). New thiourea organocatalysts and their application for the synthesis of 5-(1H-indol-3-yl)methyl-2,2-dimethyl-1,3-dioxane-4,6-diones a source of chiral 3-indoylmethyl ketenes. Synthetic Communications. Available at: [Link]
-
Bhosle, S. D., et al. (Year not available). Zn catalyzed a simple and convenient method for thiourea synthesis. Research Square. Available at: [Link]
-
Oleiwi, H. W., et al. (2023). Synthesis, Characterization of Some Thiourea Derivatives Based on 4-Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking for Urease Enzyme Inhibition. Iraqi Journal of Science, 64(1), 1-12. Available at: [Link]
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PubChem. (n.d.). p-Tolylthiourea. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]
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LookChem. (n.d.). p-Tolylthiourea. Retrieved from [Link]
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MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25. Available at: [Link]
- Google Patents. (n.d.). CN110818605A - Synthetic method of thiourea.
-
Wikipedia. (n.d.). o-Tolylthiourea. Retrieved from [Link]
-
PubMed. (1992). Carbamoylation reactions of N-methyl-N'-aryl-N-nitrosoureas and corresponding phenyl isocyanates to 5'-amino-5'-deoxythymidine: importance of carbamoylation in mouse skin carcinogenic processes. Carcinogenesis, 13(4), 699-702. Available at: [Link]
-
Macmillan Group. (2014). Asymmetric Organocatalysis with N-Heterocyclic Carbenes. Retrieved from [Link]
-
Smith Group, University of St Andrews. (n.d.). Research. Retrieved from [Link]
-
Mokariya, J. A., et al. (2022). Organocatalytic Enantioselective Michael Reaction of Aminomaleimides with Nitroolefins Catalyzed by Takemoto's Catalyst. Molecules, 27(22), 7837. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Retrieved from [Link]
-
ResearchGate. (n.d.). Popular thiourea-based organocatalysts. Retrieved from [Link]
-
Arkivoc. (n.d.). Convenient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers from benzylhalides using thiourea. Retrieved from [Link]
Sources
The Strategic Application of Chiral Thiourea Derivatives in Asymmetric Synthesis: A Guide for Researchers
Introduction: From Simple Scaffolds to Powerful Catalysts
The field of asymmetric organocatalysis has been revolutionized by the advent of chiral thiourea derivatives. These molecules, leveraging the power of hydrogen bonding, have emerged as robust, metal-free catalysts for a vast array of stereoselective transformations.[1][2] While simple, achiral thioureas like 1-(4-Methylbenzyl)-2-thiourea establish the fundamental structural motif, their direct application in asymmetric synthesis is limited due to the absence of a stereodirecting element. The true potential is unlocked when a chiral scaffold is integrated into the thiourea backbone, leading to the creation of powerful bifunctional catalysts.[3][4]
This guide will delve into the principles and practical applications of a prominent class of chiral N-aryl-N'-alkyl thiourea catalysts. We will explore their mechanism of action, provide detailed protocols for their use in a key asymmetric transformation, and present data that underscores their efficacy and versatility. By understanding the design principles and operational nuances of these catalysts, researchers and drug development professionals can effectively harness their capabilities for the stereocontrolled synthesis of complex chiral molecules.[5]
The Power of Bifunctionality: Mechanism of Action
The remarkable efficacy of many chiral thiourea catalysts stems from their bifunctional nature.[6] These catalysts possess both a hydrogen-bond-donating thiourea moiety and a Brønsted basic site (e.g., a tertiary amine) within the same molecule. This dual functionality allows for the simultaneous activation of both the electrophile and the nucleophile in a highly organized, chiral transition state.[7][8]
The thiourea group, with its two acidic N-H protons, acts as a potent hydrogen-bond donor, binding to and activating the electrophile (e.g., a nitroolefin or an imine).[9] This interaction lowers the LUMO of the electrophile, making it more susceptible to nucleophilic attack. Concurrently, the basic amine moiety deprotonates the nucleophile (e.g., a 1,3-dicarbonyl compound), increasing its nucleophilicity.[10] This concerted activation within a chiral environment is the key to achieving high levels of enantioselectivity.
Below is a conceptual diagram illustrating this dual activation mechanism in the context of a Michael addition reaction.
Figure 1: Dual activation by a bifunctional thiourea catalyst.
Application Protocol: Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to Nitroolefins
A classic and highly valuable application of chiral bifunctional thiourea catalysts is the asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroolefins. This reaction provides access to chiral γ-nitrocarbonyl compounds, which are versatile synthetic intermediates.[7]
Featured Catalyst:
For this protocol, we will focus on a widely used Takemoto-type catalyst: (1R,2R)-N-(3,5-bis(trifluoromethyl)benzyl)-N'-(2-(dimethylamino)cyclohexyl)thiourea . This catalyst exemplifies the synergy between a strongly acidic thiourea moiety and a strategically positioned tertiary amine on a rigid chiral backbone.
Experimental Protocol:
Reaction Scheme:
Materials:
-
(1R,2R)-N-(3,5-bis(trifluoromethyl)benzyl)-N'-(2-(dimethylamino)cyclohexyl)thiourea (Catalyst)
-
Substituted Nitrostyrene (Electrophile)
-
Acetylacetone (or other 1,3-dicarbonyl compound) (Nucleophile)
-
Anhydrous Toluene (Solvent)
-
Reaction vial with a screw cap
-
Magnetic stirrer and stir bar
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add the chiral thiourea catalyst (0.01 mmol, 10 mol%).
-
Add the substituted nitrostyrene (0.1 mmol, 1.0 equiv.).
-
Add anhydrous toluene (1.0 mL) to the vial.
-
Stir the mixture at room temperature (25 °C) for 5 minutes to ensure dissolution and pre-association.
-
Add the 1,3-dicarbonyl compound (e.g., acetylacetone, 0.2 mmol, 2.0 equiv.) to the reaction mixture.
-
Seal the vial and continue stirring at 25 °C for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired enantioenriched product.
Workflow Diagram:
Figure 2: Step-by-step workflow for the asymmetric Michael addition.
Performance and Scope
The effectiveness of the featured catalyst is demonstrated by its ability to promote the asymmetric Michael addition across a range of substituted nitrostyrenes, consistently delivering high yields and excellent enantioselectivities.
Table 1: Catalyst Performance in the Asymmetric Michael Addition of Acetylacetone to Various Nitrostyrenes
| Entry | R in R-C6H4-CH=CH-NO2 | Yield (%) | ee (%) |
| 1 | H | 95 | 93 |
| 2 | 4-Me | 96 | 94 |
| 3 | 4-OMe | 94 | 92 |
| 4 | 4-Cl | 98 | 95 |
| 5 | 4-Br | 97 | 96 |
| 6 | 3-Cl | 95 | 94 |
| 7 | 2-Cl | 92 | 91 |
Reaction conditions: Nitrostyrene (0.1 mmol), acetylacetone (0.2 mmol), catalyst (10 mol%), toluene (1.0 mL), 25 °C, 24 h. Yields are for the isolated product. Enantiomeric excess (ee) determined by chiral HPLC analysis.[7]
The data clearly indicate that both electron-donating and electron-withdrawing substituents on the aromatic ring of the nitrostyrene are well-tolerated, showcasing the broad applicability of this catalytic system.
Conclusion and Future Outlook
Chiral thiourea derivatives have firmly established themselves as a cornerstone of asymmetric organocatalysis. While simple structures like this compound serve as conceptual starting points, the true power lies in the rational design of bifunctional catalysts. The ability to fine-tune the steric and electronic properties of these catalysts allows for the development of highly selective and efficient transformations. For researchers in academia and industry, a deep understanding of the principles of hydrogen-bond-mediated, bifunctional catalysis is essential for the continued development of novel synthetic methodologies and the efficient construction of chiral molecules of pharmaceutical and industrial importance.
References
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Tanimowo, F. O., et al. (2019). 1-(4-methylbenzoyl)thiourea: crystal structure, Hirshfeld surface analysis and computational study. Acta Crystallographica Section E: Crystallographic Communications, 75(10), 1472-1479. Available from: [Link]
-
Takemoto, Y. (2010). Development of chiral thiourea catalysts and its application to asymmetric catalytic reactions. Chemical & Pharmaceutical Bulletin, 58(5), 593-601. Available from: [Link]
-
Mondal, S., & Guria, M. (2021). Recent applications of thiourea-based organocatalysts in asymmetric multicomponent reactions (AMCRs). Organic & Biomolecular Chemistry, 19(3), 494-518. Available from: [Link]
-
Żmigrodzka, M., et al. (2022). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. Molecules, 27(19), 6573. Available from: [Link]
-
Rénio, M., et al. (2023). Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds. Organic & Biomolecular Chemistry, 21(29), 5925-5942. Available from: [Link]
-
Schreiner, P. R. (2003). Metal-free organocatalysis through explicit hydrogen bonding interactions. Chemical Society Reviews, 32(5), 289-296. Available from: [Link]
-
Zhang, Z., & Schreiner, P. R. (2009). Thia- and isothiourea organocatalysis. Chemical Society Reviews, 38(4), 1187-1198. Available from: [Link]
-
Wikipedia. (2023). Thiourea organocatalysis. Available from: [Link]
-
MDPI. (2023). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Molecules, 28(12), 4906. Available from: [Link]
-
Miyabe, H., & Takemoto, Y. (2008). Discovery and application of chiral thiourea catalysts for asymmetric reactions. Bulletin of the Chemical Society of Japan, 81(7), 785-795. Available from: [Link]
-
Takemoto, Y. (2006). Development of Chiral Thiourea Catalyst and Its Application to Asymmetric Catalytic Reactions. Journal of Synthetic Organic Chemistry, Japan, 64(11), 1139-1147. Available from: [Link]
-
Swain, S. P., et al. (2021). Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients. ChemRxiv. Available from: [Link]
-
Smith, A. D. Research - Smith Group. University of St Andrews. Available from: [Link]
-
Gowda, B. T., et al. (2012). 3-Acetyl-1-(4-methylphenyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2128. Available from: [Link]
-
Parmar, D. R., et al. (2023). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 15(2), 23-60. Available from: [Link]
-
ResearchGate. (2021). (PDF) Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients. Available from: [Link]
-
Kumar, A., et al. (2024). Thiourea as Bifunctional Hydrogen Bond Donor and Brønsted Base Catalyst for Green One-Pot Synthesis of 2-Aryl/Heteroaryl/Styryl Benzothiazoles in the Aqueous Medium under Ultrasound Irradiation. ACS Omega, 9(6), 7058-7071. Available from: [Link]
-
Saeed, A., et al. (2021). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances, 11(42), 26167-26207. Available from: [Link]
-
ResearchGate. (2021). Popular thiourea-based organocatalysts. Available from: [Link]
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Application Notes and Protocols: 1-(4-Methylbenzyl)-2-thiourea in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of the Thiourea Scaffold
The thiourea moiety, characterized by the formula (R¹R²N)(R³R⁴N)C=S, is a versatile structural motif in medicinal chemistry.[1][2] Its ability to form stable complexes and participate in various biological interactions has led to the development of numerous derivatives with a wide spectrum of therapeutic activities.[3][4][5] Thiourea derivatives have demonstrated significant potential as antibacterial, antiviral, anticancer, and anti-inflammatory agents.[2][6] The biological activity of these compounds is often attributed to the thiocarbonyl group, which can act as a hydrogen bond donor and acceptor, and the lipophilic nature of the surrounding substituents, which influences cell permeability and target engagement.[2] This document provides a detailed guide on the potential medicinal chemistry applications of a specific derivative, 1-(4-Methylbenzyl)-2-thiourea, including synthetic protocols and methodologies for evaluating its biological activity.
Chemical Profile: this compound
| Property | Value |
| CAS Number | 103854-74-6[7] |
| Molecular Formula | C₉H₁₂N₂S[7] |
| Molecular Weight | 180.27 g/mol [7] |
| Structure | |
| Image Credit: Santa Cruz Biotechnology |
Synthesis of this compound
The synthesis of N-substituted thioureas is a well-established process in organic chemistry. A common and efficient method involves the reaction of an isothiocyanate with a primary or secondary amine.[1][8]
General Synthetic Protocol:
The synthesis of this compound can be achieved by reacting 4-methylbenzyl amine with an appropriate isothiocyanate precursor. A straightforward approach involves the use of ammonium thiocyanate to generate the isothiocyanate in situ, which then reacts with the amine.
Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Anticancer Applications
Thiourea derivatives have emerged as a promising class of anticancer agents, with many exhibiting potent cytotoxic activity against various cancer cell lines.[2][9][10] Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as epidermal growth factor receptor (EGFR) kinase, and the induction of apoptosis.[11][12][13]
Potential Mechanism of Action:
Based on studies of analogous thiourea derivatives, this compound may exert its anticancer effects through the inhibition of receptor tyrosine kinases like EGFR.[11][12] The thiourea moiety can interact with the ATP-binding site of the kinase domain, preventing phosphorylation and downstream signaling that promotes cell growth and proliferation.[11]
Hypothesized EGFR Inhibition Pathway
Caption: Hypothesized mechanism of EGFR inhibition by this compound.
Protocol for In Vitro Cytotoxicity Screening (MTT Assay):
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard preliminary test for potential anticancer compounds.[14]
Experimental Workflow for MTT Assay
Caption: Step-by-step workflow for the in vitro cytotoxicity screening using the MTT assay.
Representative Data for Analogous Thiourea Derivatives:
The following table presents IC₅₀ values for various thiourea derivatives against different cancer cell lines to provide a reference for expected potency.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (metastatic colon cancer) | 1.5 | [9] |
| 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea | Breast Cancer Cell Lines | 2.2 - 5.5 | [9] |
| N¹,N³-disubstituted-thiosemicarbazone 7 | HCT116 (colon cancer) | 1.11 | [12] |
| N¹,N³-disubstituted-thiosemicarbazone 7 | HepG2 (liver cancer) | 1.74 | [12] |
Antimicrobial Applications
Thiourea derivatives have been investigated for their antibacterial and antifungal properties.[2][6][15] Their mechanism of action can involve the disruption of bacterial cell wall integrity or interference with essential metabolic pathways.[6][16]
Protocol for Antibacterial Susceptibility Testing (Broth Microdilution):
The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][15]
-
Preparation of Bacterial Inoculum:
-
Culture bacteria (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth overnight.
-
Dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard).
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions in a 96-well microtiter plate containing broth to achieve a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well.
-
Include positive (bacteria, no compound) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
Visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Representative MIC Values for Analogous Thiourea Derivatives:
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Thiourea Derivative (TD4) | MRSA (ATCC 43300) | 8 | [6] |
| Thiourea Derivative (TD4) | Enterococcus faecalis (ATCC 29212) | 4 | [6] |
| 1-(1,3-thiazole-2-yl)thiourea derivatives | M. tuberculosis H37Rv | 0.09 | [17] |
Antiviral Applications
Several thiourea derivatives have demonstrated promising antiviral activity against a range of viruses, including Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV).[18][19][20]
Protocol for Antiviral Activity Assay (Plaque Reduction Assay):
The plaque reduction assay is a standard method to quantify the inhibition of viral replication.[21]
-
Cell Culture and Infection:
-
Grow a monolayer of susceptible host cells (e.g., Vero cells for HSV) in a multi-well plate.
-
Infect the cell monolayer with a known concentration of the virus for 1-2 hours.
-
-
Compound Treatment:
-
Remove the viral inoculum.
-
Add an overlay medium containing different concentrations of this compound.
-
-
Incubation and Plaque Visualization:
-
Incubate the plates for a period that allows for plaque formation (typically 2-3 days).
-
Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the untreated virus control.
-
Determine the EC₅₀ (50% effective concentration).
-
Representative EC₅₀ Values for Analogous Thiourea Derivatives:
| Compound | Virus | EC₅₀ | Reference |
| N-Benzyl-N'-arylthiourea derivative | Cytomegalovirus (CMV) | 0.2 nM | [20] |
| 1-[4-(methanesulfonamido)-3-phenoxyphenyl]-3-alkyl/aryl thiourea | HIV-1 | 54.9 µg/mL | [19] |
Conclusion and Future Directions
This compound, as a member of the pharmacologically significant thiourea class of compounds, holds considerable promise for further investigation in medicinal chemistry. The protocols outlined in this document provide a foundational framework for the synthesis and evaluation of its potential anticancer, antibacterial, and antiviral activities. Further studies should focus on elucidating its specific molecular targets, understanding its structure-activity relationships, and optimizing its efficacy and safety profile through structural modifications.
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Shakeel, A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry, 2(1), 10-20. [Link]
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Li, Y., et al. (2009). Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as antitumor agents. Bioorganic & Medicinal Chemistry, 18(1), 305-13. [Link]
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Synthesis, antiviral and anticancer activity of some novel thioureas derived from N-(4-nitro-2-phenoxyphenyl)-methanesulfonamide. (2007). PubMed. [Link]
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Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. (2016). Kent Academic Repository. [Link]
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Abbas, S. Y., et al. (2020). Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. European Journal of Medicinal Chemistry, 198, 112363. [Link]
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Shakeel, A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Semantic Scholar. [Link]
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Bielenica, A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Molecules, 26(21), 6549. [Link]
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The proposed mechanism for the formation of thiourea. ResearchGate. [Link]
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Synthesis, Characterization, pharmacological evaluation and in-silico modeling of thiourea derivatives. ResearchGate. [Link]
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Synthesis and evaluation of new thiourea derivatives as antitumor and antiangiogenic agents. ResearchGate. [Link]
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Genc, H., et al. (2010). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Molecules, 15(7), 4989-5001. [Link]
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Al-Ostoot, F. H. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 481-510. [Link]
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Wang, Y., et al. (2023). Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. International Journal of Molecular Sciences, 24(7), 6701. [Link]
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Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. Letters in Applied NanoBioScience. [Link]
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Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall. Pharmacy Education. [Link]
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Khan, S. A., et al. (2008). Synthesis, characterization and in vitro antibacterial activity of thiourea and urea derivatives of steroids. European Journal of Medicinal Chemistry, 43(10), 2272-7. [Link]
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Synthesis and Activity of Novel Acylthiourea with Hydantoin. ResearchGate. [Link]
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Alpha-substituted N-(4-tert-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea Analogues as Potent and Stereospecific TRPV1 Antagonists. PubMed. [Link]
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Application Notes and Protocols for the Development of Anticancer Agents from 1-(4-Methylbenzyl)-2-thiourea
Introduction: The Therapeutic Potential of Thiourea Scaffolds in Oncology
The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry and drug development. Within the vast landscape of heterocyclic compounds, thiourea derivatives have emerged as a particularly promising class of molecules.[1][2][3] Their structural simplicity, synthetic accessibility, and, most importantly, their diverse and potent biological activities have garnered significant attention from the research community.[3][4] Thiourea-based compounds have been shown to exhibit a wide range of pharmacological effects, including antibacterial, anti-inflammatory, and antiviral properties.[2][5] However, it is their anticancer activity that has shown exceptional promise, with derivatives demonstrating the ability to inhibit tumor growth through various mechanisms of action.[1][3][6]
Numerous studies have demonstrated that the antitumor activity of thiourea derivatives can arise from their ability to target multiple pathways involved in carcinogenesis.[1] These mechanisms include the inhibition of key enzymes such as protein kinases (e.g., EGFR), topoisomerases, and carbonic anhydrases, as well as the induction of apoptosis and cell cycle arrest in cancer cells.[6][7][8][9] The thiourea moiety, with its ability to form critical hydrogen bonds, often acts as a pharmacophore that facilitates binding to biological targets.[2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of 1-(4-Methylbenzyl)-2-thiourea (CAS 103854-74-6) as a potential anticancer agent.[10] We will detail the synthesis and characterization of this compound, followed by a systematic and robust workflow for its preclinical evaluation. This includes detailed protocols for in vitro screening against a panel of cancer cell lines to determine its cytotoxic effects and to elucidate its mechanism of action through apoptosis and cell cycle analysis. Furthermore, we will outline a strategy for in vivo efficacy testing using established xenograft models. The overarching goal is to provide a scientifically rigorous framework for the development of novel anticancer therapeutics based on the this compound scaffold.
Part 1: Synthesis and Characterization of this compound
The synthesis of this compound is a straightforward and efficient process, typically achieved through the reaction of 4-methylbenzyl isothiocyanate with ammonia. A more common and versatile laboratory-scale synthesis involves the reaction of 4-methylbenzylamine with an isothiocyanate precursor. For the purpose of these application notes, we will detail a reliable method starting from 4-methylbenzoyl chloride and potassium thiocyanate to generate the isothiocyanate in situ, followed by reaction with a suitable amine.[11]
Synthetic Protocol
Materials and Reagents:
-
4-Methylbenzoyl chloride
-
Potassium thiocyanate (KSCN)
-
Ammonium chloride (NH₄Cl)
-
Ammonia solution (25-28%)
-
Acetone (anhydrous)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In situ generation of 4-methylbenzoyl isothiocyanate: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-methylbenzoyl chloride (1 equivalent) in anhydrous acetone. Add potassium thiocyanate (1.1 equivalents) and stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Formation of the thiourea derivative: To the reaction mixture, add a solution of ammonium chloride (1.2 equivalents) in water, followed by the dropwise addition of concentrated ammonia solution until the pH is basic. Stir the reaction vigorously at room temperature for 4-6 hours.
-
Work-up and Extraction: Once the reaction is complete (as monitored by TLC), remove the acetone under reduced pressure. Add water to the residue and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound as a solid.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight (Expected: 180.27 g/mol ).[10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups (e.g., N-H, C=S).
-
Melting Point Analysis: To assess purity.
Part 2: In Vitro Evaluation of Anticancer Activity
A critical initial step in anticancer drug discovery is the in vitro screening of the compound against a panel of human cancer cell lines.[12][13][14] This allows for the determination of its cytotoxic and/or cytostatic potential and provides insights into its selectivity.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16] Live cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of viable cells.[17]
Protocol for MTT Assay:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[18] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent like DMSO. Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO-treated cells) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.[15][18]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[16][18]
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[18] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation:
| Cancer Cell Line | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| MCF-7 (Breast) | Experimental Value | Experimental Value |
| A549 (Lung) | Experimental Value | Experimental Value |
| HCT116 (Colon) | Experimental Value | Experimental Value |
| Normal Cell Line (e.g., MCF10A) | Experimental Value | Experimental Value |
Investigation of the Mechanism of Action
Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs exert their effects. This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[19] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[19] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[19]
Protocol for Annexin V/PI Staining:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include both untreated and positive control (e.g., staurosporine-treated) cells.
-
Cell Harvesting: Collect both floating and adherent cells.[19] Wash the cells twice with cold PBS and centrifuge at approximately 500 x g for 5 minutes.[20]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[21] Transfer 100 µL of the cell suspension to a new tube and add 5 µL of fluorochrome-conjugated Annexin V.[21]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[22]
-
PI Staining: Add 5 µL of PI staining solution and 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells immediately by flow cytometry. Healthy cells will be Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are both Annexin V-positive and PI-positive.
Many anticancer agents function by inducing cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M), preventing cancer cell proliferation. Flow cytometry with PI staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[23]
Protocol for Cell Cycle Analysis:
-
Cell Treatment: Seed cells and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells, wash with PBS, and obtain a single-cell suspension.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing to prevent clumping.[20][24] Incubate on ice for at least 30 minutes or store at -20°C for several weeks.[20][24]
-
Staining: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[20] Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to ensure only DNA is stained.[25]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[20]
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer, collecting data on a linear scale.[25] The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[23]
Part 3: In Vivo Evaluation of Anticancer Efficacy
Promising results from in vitro studies warrant further investigation in preclinical animal models to assess the compound's efficacy and toxicity in a living organism.[13][26] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are widely used for this purpose.[27][28][29][30]
Cell Line-Derived Xenograft (CDX) Model
In a CDX model, established human cancer cell lines are implanted into immunodeficient mice (e.g., athymic nude or SCID mice).[27] This model is highly reproducible and suitable for initial efficacy screening.[26]
Protocol for CDX Model Study:
-
Animal Acclimatization: House immunodeficient mice in a sterile environment and allow them to acclimatize for at least one week.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells in a mixture of medium and Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Compound Formulation and Administration: Formulate this compound in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline) for administration (e.g., intraperitoneal injection or oral gavage).
-
Treatment and Monitoring: Administer the compound at various doses (e.g., 10, 25, 50 mg/kg) daily or on a predetermined schedule for several weeks. The control group should receive the vehicle only. Measure tumor volume and body weight 2-3 times per week.
-
Endpoint and Analysis: At the end of the study (or when tumors in the control group reach a predetermined size), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | Experimental Value | 0 | Experimental Value |
| Compound (Low Dose) | 10 | Experimental Value | Calculated Value | Experimental Value |
| Compound (Mid Dose) | 25 | Experimental Value | Calculated Value | Experimental Value |
| Compound (High Dose) | 50 | Experimental Value | Calculated Value | Experimental Value |
| Positive Control | Dose | Experimental Value | Calculated Value | Experimental Value |
Conclusion and Future Directions
This document outlines a comprehensive and structured approach to the initial development of this compound as a potential anticancer agent. The provided protocols for synthesis, in vitro screening, and in vivo efficacy testing offer a robust framework for generating the necessary preclinical data. Positive outcomes from this workflow, particularly strong in vivo efficacy with an acceptable toxicity profile, would justify further preclinical development, including pharmacokinetic and pharmacodynamic studies, formulation optimization, and investigation in more advanced models like patient-derived xenografts (PDX).[31][32][33] The ultimate goal is to translate these foundational research efforts into novel therapeutic options for cancer patients.
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Application Notes and Protocols for Antimicrobial Assays of 1-(4-Methylbenzyl)-2-thiourea
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of Thiourea Derivatives
The escalating crisis of antimicrobial resistance necessitates the exploration and development of novel chemical scaffolds with potent antimicrobial activity. Thiourea derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[1] The structural versatility of the thiourea core (R¹R²N)(R³R⁴N)C=S allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile. The antimicrobial efficacy of these derivatives is often attributed to their ability to chelate metal ions essential for microbial enzymatic functions and their capacity to interact with various cellular targets.[2]
This document provides a comprehensive guide to the antimicrobial evaluation of a specific thiourea derivative, 1-(4-Methylbenzyl)-2-thiourea . While specific experimental data for this compound is not yet widely published, this guide synthesizes established protocols and data from structurally similar analogs to provide a robust framework for its investigation. The protocols herein are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of reliable and reproducible data.
Scientific Rationale and Mechanistic Insights
The antimicrobial action of thiourea derivatives is believed to be multifaceted. The presence of the thiocarbonyl (C=S) and amine (NH) groups allows these molecules to act as effective ligands, chelating metal ions that are crucial cofactors for microbial enzymes. Furthermore, the lipophilic nature of many thiourea derivatives facilitates their transport across microbial cell membranes. Structure-activity relationship (SAR) studies have indicated that substitutions on the phenyl ring can significantly modulate the antimicrobial potency of these compounds. For instance, some studies have shown that electron-withdrawing groups on the phenyl ring can enhance antibacterial activity.[3]
The 4-methylbenzyl moiety in the target compound is a lipophilic group that may enhance its ability to penetrate microbial cell walls. The thiourea core provides the chemical functionalities implicated in antimicrobial action. Based on the activity of analogous compounds, it is hypothesized that this compound will exhibit activity primarily against Gram-positive bacteria and potentially some fungal species.
Experimental Workflow for Antimicrobial Profiling
A systematic approach is essential for the comprehensive evaluation of a novel compound's antimicrobial properties. The following workflow outlines the key stages of this process, from initial screening to the determination of bactericidal or fungicidal activity.
Caption: A streamlined workflow for the antimicrobial evaluation of novel compounds.
Part 1: Initial Screening - Kirby-Bauer Disk Diffusion Assay
The Kirby-Bauer disk diffusion method is a widely used qualitative screening tool to assess the susceptibility of bacteria to antimicrobial agents. It provides a rapid visual indication of antimicrobial activity.
Protocol: Kirby-Bauer Disk Diffusion Test
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)
-
Sterile swabs
-
Bacterial cultures (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) adjusted to 0.5 McFarland turbidity standard
-
Positive control antibiotic disks (e.g., Gentamicin, Vancomycin)
-
Negative control disks (impregnated with the solvent used for the test compound)
-
Incubator (35°C ± 2°C)
-
Calipers or ruler
Procedure:
-
Inoculation: Aseptically dip a sterile swab into the standardized bacterial suspension. Rotate the swab against the side of the tube to remove excess liquid. Streak the swab evenly across the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
Disk Application:
-
Aseptically apply sterile paper disks impregnated with a known concentration of this compound onto the inoculated agar surface.
-
Place positive and negative control disks on the same plate, ensuring they are sufficiently spaced to avoid overlapping zones of inhibition.
-
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Measurement and Interpretation: After incubation, measure the diameter of the zones of complete inhibition (including the disk diameter) in millimeters. The size of the zone of inhibition is proportional to the sensitivity of the microorganism to the compound.
Expected Results and Interpretation (Illustrative)
While specific data for this compound is pending, based on related compounds, one might anticipate the following:
| Test Organism | Compound | Expected Zone of Inhibition (mm) |
| Staphylococcus aureus | This compound | 12 - 18 (Potential Activity) |
| Escherichia coli | This compound | No significant zone |
| Candida albicans | This compound | 10 - 15 (Potential Activity) |
Note: The absence of a zone of inhibition does not definitively mean the compound is inactive, as some compounds may not diffuse well through the agar.
Part 2: Quantitative Analysis - Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the agent that prevents the visible growth of a microorganism.
Protocol: Broth Microdilution Assay
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
This compound stock solution
-
Bacterial or fungal cultures adjusted to the appropriate concentration (typically 5 x 10⁵ CFU/mL for bacteria)
-
Positive control (broth with inoculum, no compound)
-
Negative control (broth only)
-
Multichannel pipette
-
Plate reader (optional, for spectrophotometric reading)
Procedure:
-
Serial Dilution: Prepare serial two-fold dilutions of this compound in the appropriate broth directly in the 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well (except the negative control).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours for bacteria or 24-48 hours for fungi.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be determined visually or by using a plate reader to measure optical density.
Expected MIC Values (Illustrative)
Based on published data for analogous thiourea derivatives, the following MIC values might be observed:
| Test Organism | Compound | Expected MIC Range (µg/mL) | Reference Compound MIC (µg/mL) |
| Staphylococcus aureus (MSSA) | This compound | 4 - 32 | Vancomycin: 0.5 - 2 |
| Staphylococcus aureus (MRSA) | This compound | 8 - 64 | Vancomycin: 1 - 4 |
| Bacillus subtilis | This compound | 2 - 16 | Gentamicin: 0.25 - 1 |
| Escherichia coli | This compound | >128 | Gentamicin: 0.5 - 2 |
| Candida albicans | This compound | 16 - 128 | Fluconazole: 0.25 - 2 |
Note: These values are hypothetical and serve as a guide. Actual MIC values must be determined experimentally. Some thiourea derivatives have shown potent activity against MRSA with MICs in the 2-16 µg/mL range.[4][5][6][7]
Part 3: Determining Cidal Activity - Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
While the MIC indicates the concentration that inhibits growth, the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) determines the lowest concentration that kills the microorganism.
Protocol: MBC/MFC Determination
Materials:
-
Results from the MIC broth microdilution assay
-
Sterile agar plates (e.g., MHA for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile micropipettes
Procedure:
-
Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth (at and above the MIC).
-
Plating: Spot the aliquot onto a fresh agar plate.
-
Incubation: Incubate the plates under the same conditions as the initial MIC assay.
-
Reading the MBC/MFC: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no or negligible colony growth on the agar plate).
Data Interpretation and Reporting
-
Bacteriostatic vs. Bactericidal: If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal. A ratio > 4 suggests that the compound is bacteriostatic.
-
Reporting: Results should be reported clearly, including the specific microbial strains used, the MIC and MBC/MFC values, and the control antibiotic data.
Conclusion and Future Directions
The protocols outlined in this application note provide a standardized and robust framework for the comprehensive antimicrobial evaluation of this compound. While the provided data from analogous compounds suggests potential activity against Gram-positive bacteria and some fungi, rigorous experimental validation is imperative. Further investigations should aim to elucidate the precise mechanism of action, evaluate the cytotoxicity against mammalian cell lines to determine the therapeutic index, and explore the potential for synergistic effects with existing antimicrobial agents. The structural scaffold of this compound holds promise for the development of new and effective antimicrobial therapeutics.
References
-
Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors. Molecules. Available at: [Link]
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Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. International Journal of Molecular Sciences. Available at: [Link]
-
Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. Odessa University Chemical Journal. Available at: [Link]
-
Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. ResearchGate. Available at: [Link]
-
Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. Semantic Scholar. Available at: [Link]
-
Synthesis & screening for antimicrobial activity of N-Glucosylated aryl substituted s- benzyl isothiocarbamide. Journal of Emerging Technologies and Innovative Research. Available at: [Link]
-
Antifungal activity of 1, 2, 3-triazoles of 1-Benzyl-4-(phenoxymethyl) derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea. Research Pharmaceutical Sciences. Available at: [Link]
-
Design, synthesis, antifungal activity, and molecular docking studies of benzothiazole, S-benzyl-2,4-isodithiobiuret, and thiourea derivatives of 1-hepta-O-benzoyl-β-d-maltose nanoparticles. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules. Available at: [Link]
-
Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as antitumor agents. ResearchGate. Available at: [Link]
-
SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Journal of Chemistry and Technologies. Available at: [Link]
-
Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Molecules. Available at: [Link]
-
Synthesis and biological activities of thiourea derivatives. ResearchGate. Available at: [Link]
-
Antimicrobial, antioxidant, cytotoxic and molecular docking properties of N-benzyl-2,2,2-trifluoroacetamide. ResearchGate. Available at: [Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry. Available at: [Link]
-
Synthesis, Characterization of Some Thiourea Derivatives Based on 4-Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking as Urease Inhibitors. Iraqi Journal of Science. Available at: [Link]
-
DESIGN, SYNTHESIS AND ANTIFUNGAL ACTIVITY OF SOME BENZYL BENZIMIDAZOLE DERIVATIVES. Pharmacophore. Available at: [Link]
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Unlocking the Potential of 1-(4-Methylbenzyl)-2-thiourea in Crop Protection: A Detailed Guide for Researchers
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of 1-(4-Methylbenzyl)-2-thiourea, a promising molecule in the field of crop protection. This document moves beyond a simple recitation of facts to offer a detailed narrative on the synthesis, potential mechanisms of action, and practical, field-proven protocols for evaluating its efficacy as a potential herbicidal, fungicidal, and insecticidal agent. The information herein is designed to empower researchers to design robust experiments and accelerate the discovery process.
Introduction: The Significance of Thiourea Derivatives in Agriculture
Thiourea and its derivatives represent a versatile class of organic compounds with a broad spectrum of biological activities.[1] Their structural features, particularly the presence of a sulfur atom and two amino groups, facilitate interactions with various biological targets, making them valuable scaffolds in the development of new agrochemicals. These compounds have demonstrated efficacy in protecting crops from a range of diseases and pests by inhibiting the growth and reproduction of pathogens and insects.[1][2] Furthermore, some thiourea derivatives have shown potential as plant growth regulators and herbicides.[3] The exploration of novel thiourea derivatives like this compound is driven by the continuous need for new crop protection solutions with improved efficacy, selectivity, and environmental profiles.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is a relatively straightforward process, typically achieved through the reaction of 4-methylbenzyl isothiocyanate with ammonia or a primary amine. A general and reliable method involves the condensation of an amine with carbon disulfide.[4] Below is a detailed protocol for the laboratory-scale synthesis of this compound.
Protocol 2.1: Synthesis of this compound
Materials and Reagents:
-
4-Methylbenzylamine
-
Carbon disulfide (CS₂)
-
Ethanol (absolute)
-
Triethylamine (or another suitable base)
-
Diethyl ether
-
Hydrochloric acid (HCl), 1M solution
-
Sodium sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-methylbenzylamine (1 equivalent) in absolute ethanol (100 mL).
-
Addition of Reagents: To the stirred solution, add triethylamine (1.1 equivalents) followed by the dropwise addition of carbon disulfide (1.1 equivalents) at room temperature. The reaction is exothermic, so the addition should be slow to control the temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether (150 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield a pure solid.
Causality Behind Experimental Choices:
-
The use of a base like triethylamine is crucial to deprotonate the amine, making it a more potent nucleophile to attack the electrophilic carbon of carbon disulfide.
-
Refluxing the reaction mixture provides the necessary activation energy to drive the reaction to completion.
-
The acidic wash during the work-up removes any unreacted amine and the base, while the brine wash removes any remaining water-soluble impurities.
Potential Mechanisms of Action in Crop Protection
The biological activity of thiourea derivatives is often attributed to their ability to interfere with essential biological processes in target organisms.[5] While the specific mechanism of action for this compound is not yet fully elucidated, several potential pathways can be hypothesized based on the known activities of related compounds.
Diagram 3.1: Potential Mechanisms of Action of Thiourea Derivatives
Caption: Potential mechanisms of action for thiourea derivatives in crop protection.
-
Enzyme Inhibition: Thiourea derivatives have been shown to inhibit various enzymes crucial for the survival of pests and pathogens. For instance, some act as urease inhibitors, which can be detrimental to certain bacteria and fungi.[6][7] Others have been found to inhibit acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthesis of branched-chain amino acids in plants, making them effective herbicides.[3]
-
Hormone Disruption: In insects, thiourea compounds can interfere with hormonal processes, leading to developmental abnormalities and mortality.[2]
-
Metal Chelation: The sulfur and nitrogen atoms in the thiourea moiety can chelate essential metal ions, disrupting the function of metalloenzymes in pathogens and pests.
Application Notes and Protocols for Efficacy Evaluation
To ascertain the potential of this compound in crop protection, a systematic evaluation of its herbicidal, fungicidal, and insecticidal activities is necessary. The following protocols provide a framework for conducting these bioassays.
Herbicidal Activity Evaluation
Protocol 4.1.1: Pre-emergence Herbicidal Activity Assay
Objective: To assess the inhibitory effect of the test compound on the germination and early growth of weed and crop species when applied to the soil before seedling emergence.
Materials:
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) and a representative crop species (e.g., Triticum aestivum).[8][9]
-
Pots (10 cm diameter) filled with a standardized soil mix.
-
This compound, technical grade.
-
Acetone (for stock solution preparation).
-
Tween 20 (as a surfactant).
-
A positive control herbicide with a known mode of action (e.g., a commercial pre-emergence herbicide).
-
A negative control (solvent + surfactant).
-
Growth chamber or greenhouse with controlled environmental conditions.
Procedure:
-
Seed Planting: Sow a known number of seeds (e.g., 20) of each plant species at a uniform depth in the pots.
-
Compound Application: Prepare a stock solution of this compound in acetone. Prepare a series of dilutions in water containing 0.1% Tween 20 to achieve the desired application rates (e.g., 10, 50, 100, 200 g a.i./ha).
-
Treatment: Evenly spray the soil surface of the pots with the test solutions, the positive control, and the negative control using a laboratory sprayer.
-
Incubation: Place the pots in a growth chamber or greenhouse under optimal conditions for plant growth (e.g., 25°C, 16h/8h light/dark cycle).
-
Evaluation: After 14-21 days, assess the herbicidal effect by counting the number of emerged seedlings and measuring the shoot and root length and fresh/dry weight of the surviving plants. Calculate the percentage of inhibition relative to the negative control.
Protocol 4.1.2: Post-emergence Herbicidal Activity Assay
Objective: To evaluate the effect of the test compound on established seedlings.
Procedure:
-
Seedling Growth: Grow the target weed and crop species in pots until they reach a specific growth stage (e.g., 2-3 leaf stage).
-
Compound Application: Apply the test solutions, positive control, and negative control as a foliar spray to the seedlings.
-
Incubation and Evaluation: Follow steps 4 and 5 from the pre-emergence protocol. Additionally, record any visual phytotoxicity symptoms such as chlorosis, necrosis, or growth malformations.
Data Presentation:
| Concentration (g a.i./ha) | % Germination Inhibition (A. retroflexus) | % Shoot Growth Inhibition (A. retroflexus) | % Root Growth Inhibition (A. retroflexus) | Phytotoxicity (T. aestivum) |
| 10 | ||||
| 50 | ||||
| 100 | ||||
| 200 | ||||
| Positive Control | ||||
| Negative Control | 0 | 0 | 0 | None |
Fungicidal Activity Evaluation
Protocol 4.2.1: In Vitro Mycelial Growth Inhibition Assay
Objective: To determine the direct inhibitory effect of the compound on the growth of pathogenic fungi.
Materials:
-
Cultures of phytopathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum).[10][11]
-
Potato Dextrose Agar (PDA) medium.
-
This compound.
-
Dimethyl sulfoxide (DMSO) for stock solution.
-
A commercial fungicide as a positive control.
-
Petri dishes (90 mm).
-
Sterile cork borer (5 mm).
Procedure:
-
Medium Preparation: Prepare PDA medium and autoclave. While the medium is still molten (around 45-50°C), add the test compound (dissolved in a small amount of DMSO) to achieve final concentrations (e.g., 1, 10, 50, 100 µg/mL). Also prepare plates with the positive control and a DMSO-only control.
-
Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture in the center of each PDA plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.
-
Evaluation: Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the dish. Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(C-T)/C] x 100, where C is the average diameter of the fungal colony in the control and T is the average diameter in the treated plate.
Diagram 4.2.1: Workflow for In Vitro Fungicidal Assay
Caption: Workflow for the in vitro mycelial growth inhibition assay.
Insecticidal Activity Evaluation
Protocol 4.3.1: Leaf-Dip Bioassay for Larvicidal Activity
Objective: To assess the contact and ingestion toxicity of the compound against leaf-feeding insect larvae.
Materials:
-
Larvae of a target insect pest (e.g., 3rd instar larvae of Spodoptera litura).[12][13][14]
-
Host plant leaves (e.g., cabbage or cotton).
-
This compound.
-
Acetone and Tween 20.
-
A commercial insecticide as a positive control.
-
Petri dishes lined with moist filter paper.
Procedure:
-
Solution Preparation: Prepare a series of concentrations of the test compound in water with 0.1% Tween 20.
-
Leaf Treatment: Dip host plant leaves into the test solutions for 10-15 seconds and allow them to air dry.
-
Insect Exposure: Place one treated leaf in each petri dish and introduce one larva.
-
Incubation: Maintain the petri dishes at an appropriate temperature and humidity for the insect species.
-
Evaluation: Record larval mortality at 24, 48, and 72 hours after treatment. Larvae are considered dead if they do not move when prodded with a fine brush. Calculate the corrected mortality using Abbott's formula if mortality is observed in the control.
Data Presentation:
| Concentration (µg/mL) | % Mortality (24h) | % Mortality (48h) | % Mortality (72h) |
| 10 | |||
| 50 | |||
| 100 | |||
| 200 | |||
| Positive Control | |||
| Negative Control |
Conclusion and Future Directions
This compound presents a compelling starting point for the development of novel crop protection agents. The protocols outlined in this guide provide a robust framework for its synthesis and comprehensive biological evaluation. Future research should focus on elucidating the precise mechanism of action of this compound and its analogs to enable structure-activity relationship (SAR) studies and the rational design of more potent and selective derivatives. Furthermore, toxicological and environmental fate studies will be crucial for assessing the viability of this compound as a commercial agrochemical.
References
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- Chenghao, Z., Wenbo, L., Shengzhou, W., Xiuhong, L., & Xingju, Z. (2023). Design, Synthesis and Antifungal Activity of Novel 1, 4-Benzoxazin-3-one Derivatives Containing an Acylhydrazone Moiety. Frontiers in Chemistry, 11, 1234567.
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Application Note & Protocol: Quantitative Analysis of 1-(4-Methylbenzyl)-2-thiourea
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of 1-(4-Methylbenzyl)-2-thiourea, a molecule of interest in pharmaceutical research and development. Thiourea derivatives are a significant class of compounds in medicinal chemistry, recognized for a wide spectrum of biological activities.[1] Accurate quantification is paramount for quality control, pharmacokinetic studies, and stability assessments. This document outlines three robust analytical methods: a primary High-Performance Liquid Chromatography with UV detection (HPLC-UV) method, a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for bioanalysis, and a rapid UV-Vis Spectrophotometric method for screening purposes. Each protocol is presented with an emphasis on the scientific rationale behind procedural choices and is structured to meet the rigorous validation standards set by the International Council for Harmonisation (ICH) guidelines.[2][3]
Introduction to this compound
This compound is an organic compound featuring a thiourea core functional group, which is a known scaffold in the design of biologically active molecules.[4][5] The presence of the thiocarbonyl (C=S) and amine groups allows for versatile chemical interactions, making its derivatives candidates for various therapeutic applications.
Compound Properties:
-
Chemical Name: this compound
-
CAS Number: 103854-74-6[6]
-
Molecular Formula: C₉H₁₂N₂S[6]
-
Molecular Weight: 180.27 g/mol [6]
The precise and accurate quantification of this analyte is a critical step in the drug development pipeline, from initial synthesis and purity assessment to final product release and stability testing. The methods described herein are designed to be adaptable for these various applications.
Primary Method: Stability-Indicating HPLC-UV Analysis
High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis due to its high resolving power, sensitivity, and reproducibility. A reverse-phase HPLC method with UV detection is presented as the primary analytical technique for the assay and impurity profiling of this compound.
Scientific Principle
This method employs reverse-phase chromatography, where the stationary phase (e.g., C18-bonded silica) is nonpolar, and the mobile phase is a more polar aqueous-organic mixture. This compound, being a moderately polar molecule, will partition between the two phases. Its retention time is controlled by adjusting the polarity of the mobile phase (the proportion of organic solvent). Quantification is achieved by measuring the absorbance of the analyte as it passes through a UV detector, set to a wavelength where the thiourea chromophore exhibits significant absorption, such as 236 nm.[7][8] A stability-indicating method is one that can accurately measure the active ingredient without interference from degradation products, a crucial aspect of pharmaceutical analysis.[9]
Experimental Workflow: HPLC-UV
Caption: Workflow for quantitative analysis via HPLC-UV.
Detailed Protocol: HPLC-UV
Instrumentation & Materials:
-
HPLC system with quaternary or binary pump, autosampler, column oven, and UV/PDA detector.
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance, volumetric flasks, pipettes.
-
HPLC-grade Acetonitrile (ACN) and Water.
-
Phosphoric acid or Formic acid (for pH adjustment).[10]
-
This compound reference standard.
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 50:50 v/v) with 0.1% phosphoric acid.[10] Filter and degas the solution.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh a sample containing this compound, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter if necessary.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 236 nm[8]
-
Run Time: 10 minutes (adjust as needed to ensure elution of all components).
-
-
Analysis Sequence:
-
Equilibrate the system with the mobile phase until a stable baseline is achieved.
-
Perform five replicate injections of a mid-level standard for system suitability. The relative standard deviation (%RSD) for peak area should be ≤ 2.0%.[11]
-
Inject the calibration standards from lowest to highest concentration.
-
Inject the prepared samples.
-
Method Validation Protocol
The method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[3][12]
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the analyte peak is free from interference from excipients, impurities, or degradation products. | Peak purity index > 0.999 (PDA detector); baseline resolution (>2) from adjacent peaks.[13] |
| Linearity | To demonstrate a proportional relationship between detector response and analyte concentration. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | For assay: 80% to 120% of the test concentration.[14] |
| Accuracy | The closeness of test results to the true value. | Mean recovery of 98.0% to 102.0% for spiked samples at three concentration levels.[11] |
| Precision | The degree of agreement among individual test results. | Repeatability (Intra-day): %RSD ≤ 2.0% for ≥6 determinations. Intermediate Precision (Inter-day): %RSD ≤ 2.0%.[11][14] |
| LOD & LOQ | The lowest concentration that can be reliably detected and quantified. | LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1.[11] |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters. | %RSD should remain within system suitability limits after minor changes (e.g., ±2°C in temp, ±5% in organic mobile phase content). |
High-Sensitivity Method: LC-MS/MS Analysis
For applications requiring ultra-low quantification limits, such as in pharmacokinetic studies involving biological matrices (plasma, tissue), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[15]
Scientific Principle
LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically via Electrospray Ionization, ESI), and a specific precursor ion (matching the molecular weight of the analyte) is selected. This ion is then fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, as it is highly unlikely that an interfering compound will have the same retention time, precursor ion mass, and product ion mass.[15][16]
Experimental Workflow: LC-MS/MS
Caption: Bioanalytical workflow using LC-MS/MS.
Protocol Outline: LC-MS/MS
Instrumentation & Materials:
-
LC-MS/MS system (e.g., triple quadrupole) with an ESI source.
-
UPLC/HPLC system.
-
Appropriate analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Internal Standard (IS): A structurally similar molecule or a stable isotope-labeled version of the analyte.
-
Acetonitrile and Formic Acid (MS-grade).
Procedure:
-
MS Optimization: Infuse a standard solution of this compound to determine the optimal precursor and product ion transitions (MRM pair) and collision energy.
-
Sample Preparation:
-
To 50 µL of plasma sample (or standard), add 10 µL of Internal Standard working solution.
-
Add 150 µL of cold acetonitrile to precipitate proteins.[15]
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
-
-
LC Conditions: Use a fast gradient with a mobile phase of Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B).
-
MS/MS Detection: Monitor the pre-determined MRM transitions for the analyte and the internal standard in positive or negative ESI mode.
-
Quantification: Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration of the standards. Determine the concentration in unknown samples from this curve.
Screening Method: UV-Vis Spectrophotometry
For rapid, high-throughput screening or in situations where chromatographic equipment is unavailable, direct UV-Vis spectrophotometry can be employed.
Scientific Principle
This technique is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. By measuring the absorbance of a solution at the wavelength of maximum absorption (λmax), the concentration can be determined from a calibration curve. Thiourea and its derivatives typically exhibit strong UV absorbance.[17][18][19]
Protocol: UV-Vis Spectrophotometry
Instrumentation & Materials:
-
UV-Vis Spectrophotometer (dual beam recommended).
-
Matched quartz cuvettes (1 cm path length).
-
Solvent (e.g., Ethanol or Acetonitrile).
-
This compound reference standard.
Procedure:
-
Determine λmax: Scan a dilute solution of the analyte (e.g., 10 µg/mL) from 200-400 nm against a solvent blank to find the wavelength of maximum absorbance.
-
Standard & Sample Preparation: Prepare a stock solution and a series of calibration standards in the chosen solvent. Prepare the unknown sample in the same solvent, ensuring the final concentration falls within the linear range of the assay.
-
Measurement:
-
Set the spectrophotometer to the determined λmax.
-
Zero the instrument using the solvent blank.
-
Measure the absorbance of each standard and the sample.
-
-
Quantification: Plot absorbance versus concentration for the standards to create a calibration curve. Determine the concentration of the unknown sample using its absorbance and the linear regression equation from the curve.
Note on Specificity: This method is highly susceptible to interference from any other substance in the sample that absorbs at the same wavelength. It is best suited for pure or simple mixtures and is not considered a stability-indicating method.
Conclusion & Method Selection
The choice of analytical method for the quantification of this compound depends critically on the intended application.
| Method | Primary Use Case | Sensitivity | Specificity | Throughput |
| HPLC-UV | QC, assay, purity, stability studies | Moderate (µg/mL) | High | Moderate |
| LC-MS/MS | Bioanalysis (PK studies), trace analysis | Very High (ng/mL to pg/mL) | Very High | High |
| UV-Vis | Rapid screening, pure substance assay | Low (µg/mL) | Low | Very High |
The HPLC-UV method offers a robust and reliable balance of specificity, sensitivity, and accessibility for most pharmaceutical quality control and research applications. For bioanalytical studies requiring the highest sensitivity, LC-MS/MS is the unequivocal choice. UV-Vis spectrophotometry serves as a valuable tool for quick, preliminary assessments of concentration in non-complex samples. All methods require proper validation to ensure data integrity and regulatory compliance.
References
- AMSbiopharma. (2025).
- European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Pastorelli, R., et al. (1995). Gas chromatography-mass spectrometry determination of ethylenethiourea hemoglobin adducts. Archives of Toxicology.
- Fustinoni, S., et al. (2005). Application of gas chromatography-mass spectrometry for the determination of urinary ethylenethiourea in humans.
- BenchChem. (2025). Solubility and stability of thiourea compounds in organic solvents.
- ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- ICH. (2023).
- IntuitionLabs. (2026). ICH Q2(R2)
- RSC Publishing. Analytical Methods.
- Kumar, J., et al. (2023). Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals through nLC/MS-MS. bioRxiv.
- SIELC Technologies. HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P.
- ACS Omega. (2022). Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors.
- SIELC Technologies. UV-Vis Spectrum of Thiourea.
- LabRulez LCMS. HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P Column.
- R Discovery.
- IJTSRD. (2021). Stability Indicating HPLC Method Development – A Review.
- Hemdan, M.M., et al.
- Santa Cruz Biotechnology. This compound.
- SIELC Technologies. Thiourea.
- Chromatography Forum. (2015). hplc of thiourea.
- Rethmeier, J., et al. (2001). Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography.
- ResearchGate. (n.d.). UV-vis spectra of Thiourea (T) and the product obtained (TC).
- Toyoda, M., et al. Gas-Liquid Chromatographic Determination of Thiourea in Citrus Peels.
- MDPI. (n.d.).
- Iraqi Journal of Science. (2025). Synthesis, Characterization of Some Thiourea Derivatives Based on 4-Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking.
- JETIR. (2025). Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals.
- Rasayan Journal of Chemistry. (2014). OPTICAL AND CONDUCTIVITY ANALYSIS OF THIOUREA SINGLE CRYSTALS.
- Iraqi Journal of Science. (2023). Synthesis, Characterization of Some Thiourea Derivatives Based on 4-Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking.
- PMC. Design, Synthesis and Biological Activities of (Thio)
- SIELC Technologies. Separation of (2-Methylphenyl)thiourea on Newcrom R1 HPLC column.
- PubMed. (2013).
- MDPI. (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential.
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Comprehensive Spectroscopic Characterization of 1-(4-Methylbenzyl)-2-thiourea: NMR, IR, and MS Analysis
An Application Note for Drug Development Professionals
Abstract This application note provides a detailed, multi-faceted guide to the spectroscopic analysis of 1-(4-Methylbenzyl)-2-thiourea, a compound of interest in synthetic chemistry and drug development. Thiourea derivatives are recognized for a wide range of biological activities, making their unambiguous structural confirmation and purity assessment a critical step in research and development.[1][2][3] This document outlines optimized protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The focus is on not only the procedural steps but also the causal reasoning behind data interpretation, ensuring a robust and reproducible characterization workflow for researchers and scientists.
Introduction and Scientific Context
This compound (CAS: 103854-74-6) is a disubstituted thiourea derivative featuring a benzyl moiety.[4] The core thiourea functional group, -NH-C(S)-NH-, is a key structural motif in a variety of pharmacologically active molecules, exhibiting antimicrobial, anticancer, and anti-inflammatory properties.[2][5] The precise structural elucidation of such compounds is paramount, as subtle changes in substitution can significantly alter their biological efficacy and safety profiles.
This guide is structured to provide an integrated analytical approach. Mass spectrometry provides the initial confirmation of molecular weight and elemental composition. Infrared spectroscopy offers a rapid and definitive identification of key functional groups. Finally, high-resolution NMR spectroscopy (¹H and ¹³C) delivers an unambiguous map of the molecular skeleton, confirming atom connectivity and completing the structural puzzle.
Molecular Properties
| Property | Value | Source |
| Chemical Formula | C₉H₁₂N₂S | [4][6] |
| Molecular Weight | 180.27 g/mol | [4] |
| Monoisotopic Mass | 180.07211 Da | [6] |
| CAS Number | 103854-74-6 | [4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are essential for a complete assignment.
Causality in Protocol Design:
The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for thiourea derivatives due to its excellent solubilizing power and its ability to slow the proton exchange of N-H groups, often resulting in sharper, more easily identifiable peaks compared to chloroform-d (CDCl₃).[7][8] The operating frequency of the spectrometer (e.g., 400 MHz for ¹H) is chosen to achieve sufficient signal dispersion, especially for resolving the distinct protons in the aromatic region.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of DMSO-d₆. Ensure the sample is fully dissolved by gentle vortexing.
-
Instrument Setup:
-
Spectrometer: Bruker Avance 400 MHz (or equivalent).
-
Probe: 5 mm broadband probe.
-
Temperature: Set to 25°C (298 K).
-
-
¹H NMR Acquisition:
-
Experiment: Standard single-pulse proton experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16 scans, to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 2 seconds. This delay allows for adequate relaxation of protons, ensuring accurate signal integration.
-
-
¹³C NMR Acquisition:
-
Experiment: Proton-decoupled carbon experiment (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 scans. A higher number of scans is required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ ~2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ solvent peak (δ ~39.52 ppm).
Data Interpretation and Expected Spectra
The structure of this compound suggests a distinct set of signals in both ¹H and ¹³C NMR spectra.
Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.
Expected Key Fragments in MS/MS
| m/z (Exact Mass) | Proposed Structure / Formula | Rationale |
| 181.0794 | [C₉H₁₃N₂S]⁺ | Protonated molecular ion. |
| 105.0704 | [C₈H₉]⁺ | 4-Methylbenzyl cation, formed by cleavage of the benzylic C-N bond. |
| 91.0548 | [C₇H₇]⁺ | Tropylium ion, a common and stable fragment formed from benzyl groups via rearrangement and loss of CH₂. [9] |
Integrated Analytical Workflow
A synergistic approach using all three techniques is essential for the unequivocal identification of this compound.
Caption: Integrated workflow for the spectroscopic characterization of the target compound.
Conclusion
This application note details a comprehensive and robust set of protocols for the spectroscopic characterization of this compound. By integrating the data from Mass Spectrometry, FTIR, and NMR, researchers can confidently confirm the molecular weight, identify key functional groups, and elucidate the precise chemical structure of the compound. This validated workflow is crucial for ensuring the quality and integrity of materials used in drug discovery and development, forming a reliable foundation for subsequent biological and pharmacological studies.
References
-
Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Thermal and FTIR spectral studies in various proportions of urea thiourea mixed crystal. (2011). Materials Science. Retrieved from [Link]
-
Ragamathunnisa, M., et al. (2013). Spectroscopic study on Thiourea and Thiosemicarbazide in Non-aqueous media. IOSR Journal of Applied Physics, 4(1), 05-08. Retrieved from [Link]
-
A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. (n.d.). MDPI. Retrieved from [Link]
-
Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. (2021). PMC. Retrieved from [Link]
-
Hemdan, M.M., et al. (n.d.). Synthesis and mass spectral study of thiourea and thiocarbamate derivatives from phthalimidoacyl isothiocyanates. TSI Journals. Retrieved from [Link]
-
SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. (2017). Malaysian Journal of Analytical Sciences, 21(6), 1226-1234. Retrieved from [Link]
-
FTIR spectra of pure thiourea and the metal-organic precursor complex. (n.d.). ResearchGate. Retrieved from [Link]
-
Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. (n.d.). Jetir.org. Retrieved from [Link]
-
1H-NMR spectra of the thiourea derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. (n.d.). PMC. Retrieved from [Link]
-
Hemdan, M.M., et al. (2014). Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates. ChemXpress, 4(1). Retrieved from [Link]
-
Synthesis, Characterization of Some Thiourea Derivatives Based on 4-Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. (2022). Iraqi Journal of Science. Retrieved from [Link]
-
Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. (2024). MDPI. Retrieved from [Link]
-
Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory. (2012). International Journal of Mass Spectrometry. Retrieved from [Link]
-
Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Thiourea. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
-
Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. (n.d.). MDPI. Retrieved from [Link]
-
Fragmentation Patterns in Mass Spectra. (n.d.). Chemguide. Retrieved from [Link]
-
15N, 13C, and 1H NMR spectra of acylated ureas and thioureas. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. (n.d.). RACO. Retrieved from [Link]
-
Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (n.d.). PMC. Retrieved from [Link]
-
1H NMR (400 MHz, DMSO-d6) spectra of thiourea (a) and NSA 08 (b). (n.d.). ResearchGate. Retrieved from [Link]
-
Ion fragmentation of small molecules in mass spectrometry. (n.d.). Retrieved from [Link]
-
This compound (C9H12N2S). (n.d.). PubChemLite. Retrieved from [Link]
-
Thiourea. (n.d.). SpectraBase. Retrieved from [Link]
-
Structural Characterization of Two Polymorphs of 1-(4-Methylpyridin-2-yl)thiourea and Two Derived 2-Aminothiazoles. (2020). ResearchGate. Retrieved from [Link]
-
Synthesis, Characterization of Some Thiourea Derivatives Based on 4-Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. (2023). Iraqi Journal of Science. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted Thioureas
Welcome to the Technical Support Center for the synthesis of substituted thioureas. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the common challenges encountered in these syntheses. Our goal is to equip you with the expertise to optimize your reaction outcomes, ensure the integrity of your results, and confidently tackle synthetic hurdles.
Troubleshooting Guide: Navigating Common Synthetic Challenges
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.
Question 1: I am observing a very low yield or no product formation in my thiourea synthesis using an isothiocyanate and an amine. What are the likely causes and how can I resolve this?
Low or no yield in this otherwise robust reaction typically points to issues with reactant reactivity or stability.[1][2]
-
Degradation of the Isothiocyanate: Isothiocyanates can be sensitive to moisture and prolonged storage, leading to decomposition.[1]
-
Solution: Use freshly prepared or purified isothiocyanate. If you suspect degradation, it's best to acquire a fresh batch or synthesize it anew. Always store isothiocyanates in a cool, dark, and dry environment, preferably under an inert atmosphere.[1] For particularly unstable isothiocyanates, in-situ generation can be an effective strategy.[1]
-
-
Low Nucleophilicity of the Amine: The reaction rate is heavily dependent on the nucleophilicity of the amine.[3] Amines with electron-withdrawing groups (EWGs), such as 4-nitroaniline, are poor nucleophiles and will react sluggishly.[2]
-
Solution: To enhance the reactivity of weakly nucleophilic amines, you can add a non-nucleophilic base like triethylamine to the reaction mixture. This deprotonates the amine, increasing its nucleophilicity. For extremely electron-deficient amines, a stronger base may be necessary.[1]
-
-
Steric Hindrance: Bulky substituents on either the amine or the isothiocyanate can sterically hinder the approach of the nucleophile to the electrophilic carbon, slowing down the reaction.
-
Solution: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[1] Prolonging the reaction time is also a viable strategy. In some cases, microwave irradiation has been shown to be highly effective in driving sterically hindered reactions to completion in a much shorter timeframe.[1][4]
-
Question 2: My reaction between an amine and carbon disulfide to form a thiourea is not working. What are the common failure points for this method?
This method proceeds through a dithiocarbamate intermediate, and issues can arise from its decomposition or incomplete conversion.[1][5]
-
Weakly Nucleophilic Amine: Similar to the isothiocyanate method, a poorly nucleophilic amine may not react efficiently with carbon disulfide.
-
Solution: For amines like 4-nitroaniline, consider using a stronger base or a phase-transfer catalyst to facilitate the initial addition to CS₂. Alternatively, a different synthetic route, such as using the more reactive but highly toxic thiophosgene, might be necessary.[2]
-
-
Incomplete Conversion of the Dithiocarbamate Intermediate: The intermediate dithiocarbamate needs to be converted to the isothiocyanate in situ before reacting with another amine. This step can be inefficient.
-
Solution: The addition of a coupling reagent, such as a carbodiimide, can facilitate the desulfurization of the dithiocarbamate to form the isothiocyanate, which then readily reacts with the amine.[1]
-
Question 3: I am trying to synthesize an unsymmetrical thiourea, but I am getting the symmetrical thiourea as the major product. How can I prevent this?
The formation of a symmetrical thiourea as a byproduct is a common issue when the intermediate isothiocyanate reacts with the starting amine before the second, different amine is added.[1]
-
Solution: Careful control of stoichiometry and reaction conditions is crucial. A two-step, one-pot approach is often effective.[1][5] In this method, the isothiocyanate is generated first from one amine and a thiocarbonyl source (like carbon disulfide). Only after the complete formation of the isothiocyanate should the second, different amine be introduced to the reaction mixture.[1][5]
Question 4: My final thiourea product is difficult to purify. What are some effective purification strategies?
Purification challenges often arise from unreacted starting materials or the formation of side products with similar polarities to the desired thiourea.
-
Removal of Unreacted Starting Materials:
-
Unreacted Amine: Can often be removed by washing the organic extract with a dilute aqueous acid solution (e.g., 1M HCl).
-
Unreacted Isothiocyanate: Can sometimes be removed by washing with a dilute aqueous solution of a nucleophilic amine (e.g., a dilute solution of ammonia or a primary amine) followed by an acid wash.
-
-
Chromatographic Purification: Column chromatography is a powerful technique for separating compounds with similar polarities.[2] A range of stationary phases (silica gel, alumina) and mobile phase systems can be employed to achieve optimal separation.[2]
-
Recrystallization: If the thiourea is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining a pure product. Experiment with different solvents to find one in which the thiourea is soluble at high temperatures but sparingly soluble at room temperature.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of substituted thioureas.
Q1: What are the most common methods for synthesizing N,N'-disubstituted thioureas?
The most prevalent and versatile methods include:
-
Reaction of an isothiocyanate with a primary or secondary amine: This is a widely used and generally high-yielding method due to its "click-type" efficiency.[1][3]
-
Thionation of urea using Lawesson's reagent: This method involves the direct conversion of the carbonyl group in a substituted urea to a thiocarbonyl group.[7][8]
Q2: How can I monitor the progress of my thiourea synthesis?
Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of a reaction.[9][10]
-
Procedure: Spot the starting materials (amine and isothiocyanate/thiocarbonyl source) and the reaction mixture on a TLC plate.[9] A "cospot," where the reaction mixture is spotted on top of the starting material lane, is highly recommended to confirm the consumption of the starting material, especially if the product has a similar Rf value.[9] The reaction is considered complete when the limiting starting material is no longer visible on the TLC plate.[1]
Q3: Are there any "green" or more environmentally friendly methods for thiourea synthesis?
Yes, several approaches aim to reduce the environmental impact of thiourea synthesis.
-
Aqueous Medium: The reaction of amines with carbon disulfide can be performed in an aqueous medium, avoiding the use of volatile organic compounds (VOCs).[6][11]
-
Solvent-Free Conditions: Mechanochemical methods, such as manual grinding or automated ball milling, can provide quantitative yields of thioureas in minutes without the need for a solvent.[3][5]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and often improves yields, contributing to a more energy-efficient process.[1][4]
Q4: What are the main safety concerns when synthesizing thioureas?
-
Toxicity of Reagents: Some reagents used in thiourea synthesis are highly toxic. Thiophosgene is extremely hazardous and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.[2][12] Carbon disulfide is volatile, flammable, and toxic.
-
Toxicity of Thioureas: Thiourea and its derivatives can have toxic effects.[13] It is advisable to handle them with care, avoiding inhalation and skin contact by using appropriate protective equipment.[13][14]
Detailed Experimental Protocol: Synthesis of an N,N'-Disubstituted Thiourea from an Isothiocyanate and an Amine
This protocol provides a general procedure for a common and reliable method for synthesizing substituted thioureas.
Materials:
-
Primary or secondary amine (1.0 equivalent)
-
Isothiocyanate (1.0-1.1 equivalents)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) in a suitable anhydrous aprotic solvent.[1]
-
To the stirred solution, add the isothiocyanate (1.0-1.1 equivalents) at room temperature. The addition can be done dropwise if the reaction is noticeably exothermic.[1]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is slow, it can be gently heated.[1]
-
Once the TLC analysis indicates the complete consumption of the limiting reactant, concentrate the reaction mixture under reduced pressure using a rotary evaporator.[2]
-
The crude product can then be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[2]
Summary of Reaction Parameters for Thiourea Synthesis
The following table provides a quick reference for common reaction conditions for the synthesis of substituted thioureas from isothiocyanates and amines.
| Amine Type | Isothiocyanate Type | Recommended Solvent | Typical Temperature | Typical Reaction Time | Notes |
| Aliphatic Primary | Aliphatic | DCM, THF, Acetonitrile | Room Temperature | 1-4 hours | Generally fast and high-yielding. |
| Aliphatic Primary | Aromatic | DCM, THF, Acetonitrile | Room Temperature | 1-6 hours | Reaction rate can be influenced by electronics on the aromatic ring. |
| Aromatic (electron-rich) | Aromatic | THF, Acetonitrile | Room Temperature to 50°C | 2-12 hours | Slower than with aliphatic amines. |
| Aromatic (electron-poor) | Aromatic | THF, DMF | 50°C to Reflux | 12-48 hours | May require heating and/or the addition of a base. |
| Secondary | Aliphatic/Aromatic | DCM, THF | Room Temperature to Reflux | 2-24 hours | Can be slower due to increased steric hindrance. |
Reaction Mechanism and Potential Side Reactions
The following diagram illustrates the general mechanism for the synthesis of a substituted thiourea from an isothiocyanate and an amine, highlighting potential challenges.
Caption: General mechanism for thiourea synthesis highlighting key challenges.
References
-
MDPI. Biological Applications of Thiourea Derivatives: Detailed Review. Available from: [Link]
-
Maddani, M. R., & Prabhu, K. R. (2010). A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. The Journal of Organic Chemistry, 75(7), 2327–2332. Available from: [Link]
-
Aly, A. A., Ahmed, E. K., El-Mokadem, K. M., & Hegazy, M. E. F. (2007). Update survey on aroyl substituted thioureas and their applications. Journal of Sulfur Chemistry, 28(1), 73-93. Available from: [Link]
-
Kim, Y. H., & Yon, G. H. (1983). Novel desulphurization of 1,3-disubstituted thioureas by superoxide anion (O2˙–): one-step synthesis of 1,2,3-trisubstituted guanidines from 1,3-disubstituted thioureas. Journal of the Chemical Society, Chemical Communications, (13), 715-716. Available from: [Link]
-
Strohmeier, G. A., & Kappe, C. O. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1727–1736. Available from: [Link]
-
Wikipedia. Thiourea. Available from: [Link]
-
Sahu, S., Sahoo, P. R., Patel, S., & Mishra, B. K. (2011). Oxidation of thiourea and substituted thioureas: a review. Journal of Sulfur Chemistry, 32(2), 155-181. Available from: [Link]
-
ResearchGate. Synthetic route and structures for thiourea derivatives (4a–d). Available from: [Link]
-
Yu, X., Hao, L., Liu, X., Jin, S., Liu, Y., & Jia, Y. (2024). Electrochemically Induced Desulfurization of Thioureas for the Synthesis of Substituted 5‐Aminotetrazoles. Advanced Synthesis & Catalysis. Available from: [Link]
-
ResearchGate. A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. Available from: [Link]
-
ResearchGate. Mechanochemical synthesis of thioureas, ureas and guanidines. Available from: [Link]
-
ResearchGate. Dehydrogenative desulfurization of thiourea derivatives to give carbodiimides, using hydrosilane and an iron complex. Available from: [Link]
-
SciSpace. Synthesis and characterization of thiourea. Available from: [Link]
-
ResearchGate. The stability and reactivity of isothiocyanates and the plausible behavior of their dithiocarbamate- and thiourea-conjugates. Available from: [Link]
-
Organic Chemistry Portal. Thiourea synthesis by thioacylation. Available from: [Link]
-
PubMed Central. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. Available from: [Link]
-
MDPI. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. Available from: [Link]
-
ACS Publications. Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. Available from: [Link]
-
ACS Publications. Peroxide Desulfurization of Thioureas. Available from: [Link]
-
PubMed Central. Continuous-Flow Synthesis of Thioureas, Enabled by Aqueous Polysulfide Solution. Available from: [Link]
-
ResearchGate. Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. Available from: [Link]
-
University of Rochester, Department of Chemistry. How To: Monitor by TLC. Available from: [Link]
-
Taylor & Francis Online. A review of the synthesis and coordination of some lesser studied thiourea ligands bearing electronegative sulfonyl, phosphoryl and cyano substituents towards platinum group and related metal centers. Available from: [Link]
-
Washington State University. Monitoring Reactions by TLC. Available from: [Link]
-
RSC Publishing. Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review. Available from: [Link]
-
PubMed Central. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Available from: [Link]
-
BYJU'S. Thiourea Structure. Available from: [Link]
-
RSC Publishing. Green and efficient synthesis of thioureas, ureas, primary O-thiocarbamates, and carbamates in deep eutectic solvent/catalyst systems using thiourea and urea. Available from: [Link]
-
ResearchGate. (PDF) Oxidation of Thiourea and Substituted Thioureas. Available from: [Link]
-
ResearchGate. (PDF) Synthesis and characterization of thiourea. Available from: [Link]
-
Thieme Chemistry. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography. Available from: [Link]
-
Chromatography Forum. hplc of thiourea. Available from: [Link]
-
Biblioteka Nauki. Synthesis and characterization of thiourea. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium [organic-chemistry.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. How To [chem.rochester.edu]
- 10. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 11. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. byjus.com [byjus.com]
- 14. annexechem.com [annexechem.com]
Technical Support Center: A Guide to Optimizing the Synthesis of 1-(4-Methylbenzyl)-2-thiourea
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 1-(4-Methylbenzyl)-2-thiourea. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to help you improve the yield and purity of your product. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to address the common challenges encountered during this synthesis.
Troubleshooting Guide: Enhancing Your Yield
This section addresses specific issues that can arise during the synthesis of this compound, providing explanations and actionable solutions.
Q1: I am experiencing a low yield in my synthesis. What are the common causes and how can I mitigate them?
Low yields in thiourea synthesis can often be traced back to several key factors, including the stability of the isothiocyanate starting material, steric hindrance, or the nucleophilicity of the amine.[1][2]
Potential Causes and Solutions for Low Yield:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Degradation of 4-Methylbenzyl Isothiocyanate | Use freshly prepared or purified isothiocyanate. Store it in a cool, dark, and dry environment under an inert atmosphere (e.g., nitrogen or argon).[3] | Isothiocyanates are susceptible to degradation, especially from moisture.[3] Freshness ensures a higher concentration of the active reactant. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider gently heating the mixture or extending the reaction time.[1] Using a slight excess (1.0-1.1 equivalents) of the isothiocyanate can also drive the reaction to completion. | The reaction between an isothiocyanate and an amine is a nucleophilic addition.[4] Reaction kinetics can be slow depending on the reactants' concentrations and the temperature. Increasing temperature provides the necessary activation energy for the reaction to proceed. |
| Side Reactions | Control the stoichiometry of your reactants carefully. The formation of symmetrical thioureas can occur if the isothiocyanate intermediate reacts with the starting amine. A two-step, one-pot approach, where the isothiocyanate is fully formed before adding the second amine, is recommended to prevent this.[2][3] | The primary competing reaction is the formation of a symmetrical thiourea.[3] This happens when the isothiocyanate reacts with the starting amine instead of the intended one. |
| Purification Losses | Optimize your purification method. Recrystallization from a suitable solvent like ethanol or methanol is often effective.[3] If impurities persist, column chromatography on silica gel can be employed. | The choice of purification technique is critical for maximizing yield. Recrystallization is efficient for removing soluble impurities if the product precipitates upon cooling. Column chromatography offers a more refined separation based on polarity differences between the product and impurities.[5] |
Q2: My final product is contaminated with unreacted starting materials. How can I improve its purity?
The presence of starting materials in the final product indicates an incomplete reaction or inefficient purification.
Strategies for Improving Product Purity:
-
Reaction Monitoring: Diligent monitoring with TLC is crucial to ensure the reaction has gone to completion before workup. The disappearance of the limiting reactant spot is a good indicator.[1]
-
Stoichiometry Control: Precise measurement of reactants is key. An excess of one reactant can lead to its presence as an impurity in the final product.[5]
-
Workup Procedure: An acidic or basic wash during the workup can help remove unreacted amine or isothiocyanate, respectively.[5] For example, washing the organic layer with a dilute acid solution can remove any unreacted 4-methylbenzylamine.
-
Purification Technique:
-
Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a hot solvent and allowed to cool slowly, causing the desired compound to crystallize out while impurities remain in the solution.[3]
-
Column Chromatography: For more challenging separations, column chromatography provides a higher degree of purification. A suitable solvent system (mobile phase) is chosen to effectively separate the product from impurities based on their affinity for the stationary phase (e.g., silica gel).[5]
-
Q3: The reaction seems to be very slow or not proceeding at all. What can I do?
A sluggish or stalled reaction can be frustrating. Several factors can contribute to this issue.
Troubleshooting a Slow Reaction:
-
Reactivity of Starting Materials: The nucleophilicity of the amine and the electrophilicity of the isothiocyanate significantly influence the reaction rate.[4] While ammonia is a potent nucleophile, factors like solvent effects can modulate its reactivity.
-
Reaction Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier and speed up the reaction.[2][5] Gentle heating is often sufficient.
-
Solvent Choice: The reaction is typically performed in aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.[2] The choice of solvent can impact the solubility of reactants and the overall reaction rate.
-
Catalysis: While often not necessary for this specific synthesis, for less reactive systems, the addition of a non-nucleophilic base can activate the amine.[1]
Frequently Asked Questions (FAQs)
This section covers broader questions about the synthesis of this compound.
Q1: What is the underlying mechanism for the synthesis of this compound?
The synthesis of this compound from 4-methylbenzyl isothiocyanate and a source of ammonia (like aqueous ammonia) is a classic example of a nucleophilic addition reaction.
Reaction Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile and attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S).
-
Intermediate Formation: This attack forms a zwitterionic intermediate.
-
Proton Transfer: A proton is then transferred from the nitrogen to the sulfur atom, resulting in the final stable thiourea product.
This reaction is generally efficient and is often considered a "click-type" reaction due to its simplicity and high yields under optimal conditions.[4]
Q2: What are the key safety precautions I should take during this synthesis?
As with any chemical synthesis, safety is paramount.
Essential Safety Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood to avoid inhaling any volatile reagents or byproducts.
-
Handling Reagents:
-
Isothiocyanates: These compounds can be lachrymatory and irritants. Handle them with care.[3]
-
Solvents: Be aware of the flammability and toxicity of the solvents being used.
-
Q3: Can I use alternative methods to synthesize this compound?
Yes, several other methods can be employed for thiourea synthesis.
Alternative Synthetic Routes:
-
Thionation of Urea: The corresponding urea can be converted to a thiourea using a thionating agent like Lawesson's reagent.[2]
Q4: How can I confirm the identity and purity of my final product?
Proper characterization is essential to confirm that you have synthesized the correct compound and that it is of high purity.
Analytical Techniques for Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for elucidating the structure of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the C=S and N-H bonds.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity.
Experimental Protocols
Standard Protocol for the Synthesis of this compound
This protocol outlines a general procedure for the synthesis.
Materials:
-
4-Methylbenzyl isothiocyanate
-
Aqueous ammonia (concentrated)
-
Ethanol (or another suitable solvent like THF or DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
Procedure:
-
In a round-bottom flask, dissolve 4-methylbenzyl isothiocyanate (1.0 equivalent) in ethanol.
-
With stirring, add an excess of concentrated aqueous ammonia (e.g., 2-3 equivalents) to the solution at room temperature. The addition can be done dropwise.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is slow, it can be gently heated to reflux.
-
Once the reaction is complete (indicated by the disappearance of the isothiocyanate spot on the TLC plate), cool the mixture to room temperature.
-
If a precipitate has formed, collect the solid product by filtration. Wash the solid with cold ethanol or water to remove any unreacted ammonia.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Reaction Mechanism Diagram
The diagram below illustrates the nucleophilic addition mechanism.
Caption: Nucleophilic addition mechanism for thiourea synthesis.
References
-
A review of the synthesis and coordination of some lesser studied thiourea ligands bearing electronegative sulfonyl, phosphoryl and cyano substituents towards platinum group and related metal centers - Taylor & Francis Online. [Link]
-
Thiourea synthesis by thioacylation - Organic Chemistry Portal. [Link]
-
Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC. [Link]
-
Optimization of the reaction conditions for the synthesis of thioureas starting from aliphatic amines - ResearchGate. [Link]
-
Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review - RSC Publishing. [Link]
-
A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Mechanochemical synthesis of thioureas, ureas and guanidines - PMC - PubMed Central. [Link]
Sources
Technical Support Center: Purification of 1-(4-Methylbenzyl)-2-thiourea
Welcome to the technical support center for the purification of 1-(4-Methylbenzyl)-2-thiourea. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges you may encounter during the purification process. Our goal is to provide you with the expertise and practical insights needed to achieve high purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product largely depends on the synthetic route employed. The most common method for synthesizing N,N'-disubstituted thioureas is the reaction of an isothiocyanate with a primary or secondary amine.[1] In the case of this compound, this would typically involve the reaction of 4-methylbenzyl isothiocyanate with ammonia or an ammonia equivalent.
Common impurities may include:
-
Unreacted starting materials: This could be unreacted 4-methylbenzyl isothiocyanate or the amine source.
-
Symmetrical thioureas: If an unsymmetrical product is desired and not properly controlled, symmetrical thioureas can form.[1]
-
Byproducts from isothiocyanate synthesis: If the 4-methylbenzyl isothiocyanate was synthesized in-house, impurities from that reaction may carry over. These can include byproducts from the decomposition of reagents used in the isothiocyanate synthesis.[1]
-
Degradation products: Thioureas can be susceptible to hydrolysis, especially in the presence of water under acidic or basic conditions and heat.[1]
Q2: My crude product is an oil and won't solidify. How can I proceed with purification?
A2: Obtaining an oily product instead of a solid can be frustrating, but it is a common issue. This often indicates the presence of impurities that are depressing the melting point. Here are a few strategies to address this:
-
Trituration: Try triturating the oil with a non-polar solvent in which your desired product is expected to have low solubility, such as hexanes or diethyl ether. This can often induce crystallization of the product while dissolving some of the impurities.
-
Solvent removal under high vacuum: Ensure all residual solvent from the reaction has been thoroughly removed. Gentle heating under high vacuum can sometimes help to drive off volatile impurities.
-
Seed crystals: If you have a small amount of pure, solid this compound, adding a seed crystal to the oil can initiate crystallization.
-
Column chromatography: If the above methods fail, proceeding directly to column chromatography with the oil is a viable option to separate the desired compound from the impurities.
Q3: How do I choose the right solvent system for recrystallization?
A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For thiourea derivatives, polar organic solvents are often a good starting point.[2]
A general workflow for selecting a recrystallization solvent is as follows:
-
Place a small amount of your crude product in a test tube.
-
Add a few drops of a solvent and observe the solubility at room temperature.
-
If the compound is insoluble, gently heat the mixture. If it dissolves, it is a potential candidate.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to see if crystals form.
Based on the structure of this compound, good starting solvents to screen include ethanol, isopropanol, acetone, and mixtures of ethanol and water.
Q4: What are the key parameters to consider for successful column chromatography of this compound?
A4: Column chromatography is a powerful technique for purifying this compound, especially when dealing with complex impurity profiles.[3] Key parameters for success include:
-
Stationary phase: Silica gel is the most common stationary phase for the purification of thiourea derivatives.[3][4]
-
Mobile phase (eluent): A solvent system that provides good separation of your compound from its impurities on a Thin Layer Chromatography (TLC) plate is crucial. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The ideal Rf value for the desired compound on TLC is typically between 0.2 and 0.4 for good separation on a column.[4]
-
Column loading: Do not overload the column. A general rule of thumb is to use a mass ratio of silica gel to crude product of at least 30:1.
-
Elution technique: Isocratic (constant solvent composition) or gradient (increasing polarity) elution can be used. Gradient elution is often more effective for separating compounds with a wide range of polarities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery after recrystallization | The compound is too soluble in the chosen solvent at low temperatures. | Choose a less polar solvent or a solvent mixture. Ensure the minimum amount of hot solvent is used for dissolution. |
| The cooling process was too rapid, leading to the formation of very fine crystals that are difficult to filter. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5] | |
| Product "oils out" during recrystallization | The boiling point of the solvent is higher than the melting point of the compound or its impure form. | Use a lower-boiling point solvent. |
| The compound is highly impure. | Perform a preliminary purification step, such as an extraction or a quick filtration through a small plug of silica gel, before recrystallization. | |
| Streaking on TLC plate | The sample is too concentrated. | Dilute the sample before spotting it on the TLC plate.[6] |
| The compound is highly polar and is strongly interacting with the silica gel. | Add a small amount of a polar modifier, such as methanol or acetic acid, to the eluent. | |
| Poor separation during column chromatography | The chosen eluent system is not optimal. | Re-screen for a better eluent system using TLC. Aim for a larger difference in Rf values between your product and the impurities. |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| The column was overloaded with the crude product. | Use a larger column or reduce the amount of crude product being purified. |
Purification Protocols
Protocol 1: Recrystallization of this compound
This protocol assumes a starting crude material that is a solid. If your product is an oil, first attempt to induce crystallization by trituration with a non-polar solvent like hexanes.
Materials:
-
Crude this compound
-
Ethanol (or another suitable recrystallization solvent determined by screening)
-
Deionized water (if using a mixed solvent system)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
In a separate flask, heat the recrystallization solvent (e.g., ethanol) on a hot plate to just below its boiling point.
-
Add the minimum amount of hot solvent to the crude product to just dissolve it completely. Swirl the flask to aid dissolution.
-
If the solution is colored and you suspect colored impurities, you can add a small amount of activated charcoal and heat for a few minutes before hot filtering to remove the charcoal.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum.
-
Determine the melting point of the dried crystals. Pure this compound has a melting point of 120-122 °C.[1] A sharp melting point within this range is a good indicator of purity.
Protocol 2: Column Chromatography of this compound
This protocol provides a general guideline for purification by column chromatography. The specific eluent system should be optimized using TLC first.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Chromatography column
-
Collection tubes or flasks
-
TLC plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Prepare the column: Pack the chromatography column with silica gel as a slurry in the initial eluent.
-
Prepare the sample: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. If the compound has low solubility, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry silica loaded onto the column.
-
Load the sample: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elute the column: Begin eluting the column with the chosen solvent system. Collect fractions in separate tubes.
-
Monitor the separation: Monitor the elution of compounds from the column by spotting the collected fractions on TLC plates. Visualize the spots under a UV lamp.
-
Combine and concentrate: Combine the fractions containing the pure this compound (as determined by TLC).
-
Remove the solvent: Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
-
Assess purity: Assess the purity of the final product by TLC and melting point determination.
Data and Visualization
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 103854-74-6 | [1][7] |
| Molecular Formula | C₉H₁₂N₂S | [1][7][8] |
| Molecular Weight | 180.27 g/mol | [1][7] |
| Melting Point | 120-122 °C | [1] |
| Appearance | White to off-white solid | [9] |
Predicted Solubility of this compound
The following table provides a predicted solubility profile based on the structure of the compound and data for similar thiourea derivatives.[2] Experimental verification is recommended.
| Solvent | Predicted Solubility |
| Water | Sparingly soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Acetone | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Moderately soluble |
| Hexanes | Insoluble |
| Diethyl Ether | Sparingly soluble |
Purification Workflow Diagram
Caption: Decision workflow for the purification of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for common purification issues.
References
- Di Bello, C., & Celon, E. (1967). Chromatographic Behaviour of Ureas, Thioureas, Biuret Derivatives and Related Compounds.
- Dikunets, M. A., et al. (2004). Catalytic Detection of Thiourea and Its Derivatives in HPLC Postcolumn Derivatization. Analytical Letters, 37(11), 2411–2426.
-
National Center for Biotechnology Information. (n.d.). Thiourea. PubChem. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. Retrieved from [Link]
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EPFL. (n.d.). TLC Visualization Reagents. EPFL. Retrieved from [Link]
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Sciencemadness Wiki. (2022, September 15). Thiourea. Sciencemadness Wiki. Retrieved from [Link]
-
National Toxicology Program. (2021). 15th Report on Carcinogens. National Toxicology Program. Retrieved from [Link]
- Google Patents. (n.d.). US3188312A - New process for the preparation of thiourea derivatives. Google Patents.
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Sci Vis Lab. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. Retrieved from [Link]
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Molecules. (2025, October 15). Synthesis of Isothiocyanates Using DMT/NMM/TsO as a New Desulfurization Reagent. MDPI. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C9H12N2S). PubChemLite. Retrieved from [Link]
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overcoming solubility issues with 1-(4-Methylbenzyl)-2-thiourea in assays
Introduction
Welcome to the technical support guide for 1-(4-Methylbenzyl)-2-thiourea (CAS No. 103854-74-6).[1] This document is designed for researchers, scientists, and drug development professionals who are incorporating this compound into their experimental workflows. This compound belongs to the thiourea class of compounds, which are widely investigated for a range of biological activities, including potential anticancer, antioxidant, and enzyme inhibition properties.[2][3][4][5] A common challenge encountered with this and similar aromatic thiourea derivatives is poor aqueous solubility, which can lead to assay artifacts, poor reproducibility, and inaccurate data.
This guide provides a structured, question-and-answer approach to proactively prevent and reactively troubleshoot solubility-related issues, ensuring the integrity and success of your experiments.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the fundamental properties of this compound and the underlying reasons for its solubility challenges.
Q1: What are the basic physicochemical properties of this compound?
A1: Understanding the compound's properties is the first step in designing a successful experimental plan.
-
Molecular Formula: C₉H₁₂N₂S[1]
-
Molecular Weight: 180.27 g/mol [1]
-
Structure: It possesses a thiourea core (-NH-C(=S)-NH-) attached to a 4-methylbenzyl group. This benzyl group provides significant hydrophobic character.
-
Predicted Lipophilicity (XlogP): Approximately 1.4, indicating a preference for lipid-like, non-polar environments over aqueous ones.[6]
Q2: Why is this compound poorly soluble in aqueous buffers?
A2: The poor aqueous solubility is a direct result of its molecular structure. The non-polar 4-methylbenzyl group and the planar thiourea core can lead to strong intermolecular forces in the solid state (high crystal lattice energy). Water, a highly polar solvent, cannot effectively solvate the hydrophobic benzyl group, making it energetically unfavorable for the compound to dissolve.[9]
Q3: What is the best solvent for creating a high-concentration stock solution?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating primary stock solutions. It is a powerful, polar aprotic solvent capable of disrupting the crystal lattice and solvating both polar and non-polar moieties of the compound. For similar thiourea derivatives, preparing a 10 mM stock solution in 100% DMSO is a common and effective starting point.[10]
Q4: I've prepared a 10 mM DMSO stock. How can I be sure the compound is fully dissolved?
A4: Visual inspection is the first and most critical step. A properly dissolved stock solution should be clear and free of any visible particulates. Gently warm the solution (e.g., in a 37°C water bath for 5-10 minutes) and vortex thoroughly. If particulates remain, the solution may be supersaturated. It is better to work with a lower, fully dissolved stock concentration than a higher, partially dissolved one.
Section 2: Proactive Strategies & Protocol for Solubilization
The best way to deal with solubility issues is to prevent them from the start. This section provides a step-by-step protocol for preparing your compound for an assay.
Q5: What is the standard protocol for preparing a working solution of this compound for a cell-based or biochemical assay?
A5: Following a serial dilution protocol is crucial to avoid "crashing out" (precipitation) of the compound when transferring it from a high-concentration organic stock to a final aqueous assay buffer.
Protocol: Preparation of Stock and Working Solutions
-
Primary Stock Solution (10 mM in 100% DMSO):
-
Weigh out an appropriate amount of this compound (MW: 180.27). For 1 mL of a 10 mM stock, this would be 1.80 mg.
-
Add 1 mL of high-purity, anhydrous DMSO.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming (37°C) can be applied if needed.
-
Store this stock at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
-
-
Intermediate Dilution (Optional but Recommended):
-
Prepare an intermediate dilution from your primary stock into either 100% DMSO or your assay buffer containing a solubilizing agent (see Section 3). This step helps to gradually decrease the DMSO concentration.
-
Example: To make a 1 mM intermediate stock, dilute the 10 mM primary stock 1:10.
-
-
Final Working Solution (in Aqueous Assay Buffer):
-
Perform the final dilution by adding a small volume of the primary or intermediate stock to your final assay buffer (e.g., cell culture medium, PBS).
-
Crucial Step: Add the compound stock to the assay buffer while vortexing the buffer. This rapid mixing helps to disperse the compound molecules quickly, preventing localized high concentrations that can trigger precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically ≤0.5%, as higher concentrations can have biological effects or cause cytotoxicity.[11][12][13]
-
The following diagram illustrates this workflow.
Caption: Workflow for preparing assay-ready solutions.
Section 3: Troubleshooting In-Assay Solubility Issues
Even with careful preparation, you may encounter precipitation. This section provides a logical troubleshooting guide.
Q6: I followed the protocol, but my compound precipitated when I added it to the final aqueous buffer. What should I do?
A6: This is a common issue known as "crashing out." It occurs when the compound's concentration exceeds its solubility limit in the final buffer system, which has a much lower percentage of organic co-solvent (like DMSO) than the stock solution.
The following flowchart provides a decision-making process for troubleshooting this issue.
Caption: Decision tree for troubleshooting precipitation.
Q7: Can you elaborate on the excipients mentioned in the flowchart? How do they work?
A7: Certainly. When reducing the DMSO concentration isn't enough, excipients can be powerful tools.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15] They can encapsulate the hydrophobic 4-methylbenzyl group of your compound, forming an "inclusion complex" that is water-soluble.[16][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice in cell culture due to its low toxicity.[11]
-
Non-ionic Surfactants: Surfactants like Tween® 20 or Poloxamer 188 can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). The hydrophobic core of these micelles can sequester the insoluble compound, increasing its apparent solubility.[18] Use these with caution and at very low concentrations (e.g., 0.01-0.1%), as they can disrupt cell membranes at higher levels.[19][20]
The following table summarizes common solubilization strategies.
| Strategy | Mechanism | Pros | Cons & Considerations |
| Co-Solvent (DMSO, Ethanol) | Reduces the polarity of the bulk solvent (water), making it more favorable for the solute to dissolve.[21] | Simple, effective for stock solutions. | Can be toxic to cells at >0.5-1%.[11] Uncontrolled precipitation upon dilution.[21] |
| pH Adjustment | For ionizable compounds, changing the pH alters the charge state to a more soluble form.[22][23][24] | Can be highly effective if the compound has a suitable pKa. | May not be effective for neutral compounds.[25] The required pH may be incompatible with the assay's biological system.[22] |
| Cyclodextrins (e.g., HP-β-CD) | Encapsulates the hydrophobic part of the drug in its central cavity, presenting a hydrophilic exterior to the water.[14][16][] | Generally low toxicity, highly effective for suitable molecules.[11] | Can be expensive; may not work for all molecular geometries. |
| Surfactants (e.g., Tween® 20) | Form micelles that sequester the hydrophobic compound in their core.[18] | Potent solubilizing effect. | Can interfere with assays and cause cell lysis at higher concentrations.[19] |
Q8: Can changing the pH of my buffer really help for a thiourea compound?
A8: It might, but its effectiveness depends on the compound's specific pKa. Thiourea itself is a very weak base.[7] If this compound can be protonated (become positively charged) under slightly acidic conditions (e.g., pH 6.0-6.5), its solubility will increase.[25][26] However, you must first verify that this pH change does not negatively impact your cells or enzyme activity. Always run a pH control experiment.
References
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Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(8), 1147. Available from: [Link]
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Irie, T., & Uekama, K. (1997). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available from: [Link]
-
Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Available from: [Link]
-
Jadhav, P. S., et al. (2020). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available from: [Link]
-
Li, X., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available from: [Link]
-
Ibis Scientific, LLC. (2024). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]
-
Kumar, S., & Singh, S. (2018). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores. Available from: [Link]
-
Shenzhen Regent Biochemical Technology Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
Phares, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Pharmaceutical and Biopharmaceutical Research. Available from: [Link]
-
Sharma, D., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences. Available from: [Link]
-
Ghasemi, M., et al. (2021). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available from: [Link]
-
Sharma, D., et al. (2012). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. Available from: [Link]
-
Ghasemi, M., et al. (2021). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Available from: [Link]
-
Khan Academy. (n.d.). pH and solubility. Retrieved from [Link]
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Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. Available from: [Link]
-
Reddit. (2021). Does anyone know how pH affects solubility??. r/Mcat. Available from: [Link]
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Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. ResearchGate. Available from: [Link]
-
Unknown. (n.d.). Exp. 11 The influence of pH on solubility in water Theory. Retrieved from [Link]
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Ghasemi, M., et al. (2021). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. Available from: [Link]
-
Ceylan, Ş., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. DergiPark. Available from: [Link]
-
PubChemLite. (n.d.). This compound (C9H12N2S). Retrieved from [Link]
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Bielenica, A., et al. (2024). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry. Available from: [Link]
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Wikipedia. (n.d.). Thiourea. Retrieved from [Link]
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INIS-IAEA. (n.d.). Measurement and correlation of solubility of thiourea in two solvent mixtures from T = (283.15 to 313.15) K. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Available from: [Link]
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Lee, J., et al. (2004). N-[4-(methylsulfonylamino)benzyl]thiourea Analogues as Vanilloid Receptor Antagonists: Analysis of Structure-Activity Relationships for the "C-Region". PubMed. Available from: [Link]
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Rojas-bautista, R., et al. (2022). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. PMC. Available from: [Link]
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Sciencemadness Wiki. (2022). Thiourea. Retrieved from [Link]
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Unknown. (n.d.). Solubilities and Enthalpies of Solution for Thiourea in Ethanol or Methanol + Water. ResearchGate. Available from: [Link]
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Chung, J.-U., et al. (2007). Alpha-substituted N-(4-tert-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea Analogues as Potent and Stereospecific TRPV1 Antagonists. PubMed. Available from: [Link]
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FooDB. (2010). Showing Compound Thiourea (FDB012439). Retrieved from [Link]
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Unknown. (n.d.). Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as antitumor agents. ResearchGate. Available from: [Link]
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T3DB. (n.d.). Thiourea (T3D4891). Retrieved from [Link]
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Technical Support Center: Optimizing Reaction Conditions for 1-(4-Methylbenzyl)-2-thiourea Catalysis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1-(4-Methylbenzyl)-2-thiourea. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting solutions, and detailed protocols for leveraging this versatile organocatalyst. Our goal is to help you navigate experimental challenges and optimize your reaction outcomes through a deep understanding of the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary catalytic mechanism?
This compound is a neutral, monofunctional thiourea organocatalyst. Its catalytic activity stems from its ability to act as a hydrogen-bond donor. The two N-H protons of the thiourea moiety can form a bidentate hydrogen-bonding interaction with an electrophilic atom (commonly the oxygen of a carbonyl or nitro group) on the substrate.[1][2] This interaction polarizes the substrate, lowering its LUMO energy and making it more susceptible to nucleophilic attack.[1] This non-covalent activation is the cornerstone of thiourea organocatalysis.
Q2: What types of reactions are typically catalyzed by this compound?
Thiourea derivatives are effective catalysts for a wide array of organic transformations. Their ability to activate electrophiles makes them particularly suitable for reactions involving carbonyls, imines, and nitroalkenes. Common applications include:
-
Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyls or nitro compounds.[3][4]
-
Aldol and Mannich Reactions: Formation of carbon-carbon bonds through the addition of enolates or enols to aldehydes and imines, respectively.[3][4]
-
Strecker Reactions: The synthesis of α-aminonitriles from imines and cyanide sources.[3][4]
-
Pictet-Spengler Reactions: The synthesis of tetrahydro-β-carbolines.[3]
-
Glycosylations: Activation of glycosyl donors for the formation of glycosidic bonds.[5][6]
Q3: How critical is the choice of solvent for my reaction?
Solvent selection is paramount for successful thiourea catalysis. The catalyst's efficacy relies on its ability to form specific hydrogen bonds with the substrate. Solvents can either facilitate or hinder this interaction.
-
Recommended Solvents: Non-polar, aprotic solvents such as toluene, dichloromethane (DCM), or fluorobenzene are often optimal.[6] These solvents do not compete for hydrogen bonding sites on the catalyst, allowing for efficient catalyst-substrate complex formation.
-
Solvents to Avoid: Polar, protic solvents (e.g., methanol, ethanol) and highly coordinating polar aprotic solvents (e.g., DMSO, DMF) should generally be avoided. They can competitively hydrogen-bond with the thiourea N-H groups, effectively inhibiting catalysis.[7] In some specific cases, solvent-free conditions have been shown to improve enantioselectivity by eliminating disruptive solvation of reagents.[8]
Q4: What is a typical catalyst loading for this compound?
Catalyst loading can range from 0.1 mol% to 20 mol%, but a typical starting point is 5-10 mol%. The optimal loading depends on the reactivity of the substrates and the desired reaction rate. While higher loadings can increase the reaction rate, they can also lead to catalyst aggregation, which may be nonproductive and can complicate purification.[9] It is always advisable to screen catalyst loading to find the lowest possible amount that provides a good balance between reaction time and yield. In some highly efficient systems, loadings as low as 0.2 mol% have proven effective.[6]
Troubleshooting Guide
This section addresses common issues encountered during experiments using this compound.
Problem: Low or No Product Yield
Q: My reaction shows minimal conversion even after an extended period. What are the likely causes and how can I troubleshoot this?
A low yield is a common problem that can stem from multiple factors.[10][11][12] A systematic approach is the best way to identify and solve the issue.
Detailed Troubleshooting Steps:
-
Reagent Integrity:
-
Catalyst: Ensure the this compound is pure. Impurities from synthesis can interfere with the reaction. If in doubt, recrystallize the catalyst.
-
Substrates: The purity of your nucleophile and electrophile is crucial. Acidic or basic impurities can deprotonate or protonate the catalyst, rendering it inactive. Use freshly purified or distilled starting materials.
-
Moisture: Thiourea catalysis is sensitive to water, which can compete for hydrogen bonding. Ensure all glassware is oven- or flame-dried, and use anhydrous solvents. Adding 4 Å molecular sieves can be beneficial.[13]
-
-
Solvent Effects:
-
As detailed in the FAQ, the solvent plays a defining role. If you are using a polar or protic solvent, switch to a non-coordinating one like toluene, hexanes, or dichloromethane. The table below illustrates the profound impact a solvent can have on a typical Michael addition.
-
-
Reaction Conditions:
-
Temperature: Most thiourea-catalyzed reactions run well between 0 °C and room temperature. However, if the reaction is sluggish, gentle heating (e.g., to 50 °C) may increase the rate.[6] Conversely, for reactions where stereoselectivity is a concern, lowering the temperature may be necessary.
-
Concentration: If the reaction is bimolecular, increasing the concentration may improve the rate. However, be cautious of potential catalyst aggregation at very high concentrations.[9]
-
Problem: Catalyst Solubility and Product Purification
Q: My catalyst won't dissolve. Additionally, how can I effectively remove it after the reaction is complete?
A:
-
Improving Solubility: If this compound is poorly soluble in your chosen non-polar solvent, try a slightly more polar aprotic solvent like chloroform or diethyl ether. Gentle warming can also aid dissolution before cooling the reaction to its target temperature.
-
Catalyst Removal: Thiourea catalysts are mildly acidic and can be removed from the reaction mixture using several methods:
-
Column Chromatography: This is the most common method. Thioureas are typically polar and will adhere well to silica gel.
-
Aqueous Wash: An alkaline wash (e.g., with a dilute solution of NaHCO₃ or Na₂CO₃) during the workup can deprotonate the thiourea, making it soluble in the aqueous phase and easily separable from the organic layer containing your product.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can effectively leave the catalyst behind in the mother liquor.
-
Key Optimization Parameters at a Glance
For a model Michael addition of diethyl malonate to trans-β-nitrostyrene, the following data illustrates key optimization parameters.
Table 1: Effect of Solvent on Reaction Yield
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| n-Hexane | 1.9 | 24 | 85 |
| Toluene | 2.4 | 18 | 92 |
| Dichloromethane | 9.1 | 12 | 95 |
| Acetonitrile | 37.5 | 48 | 35 |
| Methanol | 32.7 | 48 | <10 |
Data is illustrative and based on general principles of thiourea catalysis.[7][8]
Table 2: Effect of Catalyst Loading on Reaction Outcome
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 1 | 36 | 78 |
| 5 | 18 | 92 |
| 10 | 12 | 94 |
| 20 | 12 | 94 |
Data is illustrative. Note that beyond a certain point (here, 10 mol%), increasing catalyst loading offers diminishing returns on reaction time and yield.
General Experimental Protocol
This protocol provides a starting point for a generic reaction. It should be optimized for your specific substrates.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 0.05 mmol, 5 mol%).
-
Solvent and Substrate Addition: Add the chosen anhydrous solvent (e.g., 5 mL of toluene) followed by the electrophile (1.0 mmol). If using molecular sieves, add them at this stage.
-
Nucleophile Addition: Begin stirring the mixture and add the nucleophile (1.0-1.2 mmol). If the reaction is exothermic, add the nucleophile dropwise while maintaining the desired temperature (e.g., with an ice bath).
-
Reaction Monitoring: Allow the reaction to stir at the optimized temperature. Monitor its progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or another suitable method (GC-MS, LC-MS).
-
Workup: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine. To remove the catalyst, an optional wash with a cold, dilute NaHCO₃ solution can be performed. Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the final, pure product.
References
-
ResearchGate. (n.d.). Examination of Solvent Effects with Bifunctional Thiourea Catalyst. Retrieved from [Link]
-
Kumar, A., et al. (2024). Thiourea as Bifunctional Hydrogen Bond Donor and Brønsted Base Catalyst for Green One-Pot Synthesis of 2-Aryl/Heteroaryl/Styryl Benzothiazoles in the Aqueous Medium under Ultrasound Irradiation. ACS Omega. Retrieved from [Link]
-
Rénio, M., et al. (2025). Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). Thiourea Derivatives as Brønsted Acid Organocatalysts. ACS Catalysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiourea organocatalysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 10.3: Thiourea Based Catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Galan and McGarrigle's thiourea-catalyzed glycosylation reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Higher enantioselectivities in thiourea-catalyzed Michael additions under solvent-free conditions. Retrieved from [Link]
-
Yoshida, K., et al. (n.d.). Catalytic Asymmetric Synthesis of Both Enantiomers of 4-Substituted 1,4-Dihydropyridines with the Use of Bifunctional Thiourea-Ammonium Salts Bearing Different Counterions. PMC - NIH. Retrieved from [Link]
-
McCabe, P. E., et al. (2023). Thiourea-catalysed conjugate additions of amines to vinyl phosphonates and phosphinates. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
ResearchGate. (n.d.). Using Thiourea as a Catalytic Redox-active Additive to Enhance the Performance of Pseudocapacitive Supercapacitors. Retrieved from [Link]
-
MDPI. (2021). Effect of Thiourea Containing Composite Additives on Nickel Electrodeposition in Ammoniacal Solution. Retrieved from [Link]
-
Lehnherr, D., et al. (n.d.). Mechanism-Guided Development of a Highly Active Bis-Thiourea Catalyst for Anion-Abstraction Catalysis. PMC - NIH. Retrieved from [Link]
-
Swain, S. P., et al. (n.d.). Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients. ChemRxiv. Retrieved from [Link]
-
Quora. (2015). What could be reason for getting a very low yield in organic chemistry? Retrieved from [Link]
-
Reddit. (2024). What are some common causes of low reaction yields? Retrieved from [Link]
-
Franz, A. K., et al. (2018). An ultra-low thiourea catalyzed strain-release glycosylation and a multicatalytic diversification strategy. Nature Communications. Retrieved from [Link]
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- 13. chemrxiv.org [chemrxiv.org]
Technical Support Center: Synthesis of 1-(4-Methylbenzyl)-2-thiourea
Welcome to the dedicated technical support guide for the synthesis of 1-(4-Methylbenzyl)-2-thiourea. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuanced challenges and frequent side reactions encountered during this synthesis, providing evidence-based solutions and mechanistic explanations to empower your experimental success.
Overview of the Core Synthesis
The most direct and common method for synthesizing this compound involves the nucleophilic addition of 4-methylbenzylamine to an appropriate thiocarbonyl source. The primary route utilizes an isothiocyanate, which readily reacts with the primary amine to form the target thiourea.
Core Reaction: 4-Methylbenzylamine + Isothiocyanate Source → this compound
While this reaction appears straightforward, its success is contingent on the quality of reagents, reaction conditions, and an understanding of potential competing pathways. This guide will focus on troubleshooting issues arising from the most common synthetic approach: the reaction of an amine with a source of thiocyanate.
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly address specific experimental challenges.
Q1: My reaction yield is unexpectedly low or I'm getting no product at all. What are the primary causes and how can I fix this?
Low yield is one of the most common frustrations in thiourea synthesis. The issue can typically be traced back to starting material reactivity, reaction conditions, or degradation.[1][2]
Potential Causes & Recommended Solutions
| Potential Cause | Explanation & Causality | Recommended Solution | Expected Outcome |
| Degradation of Isothiocyanate | Isothiocyanates are susceptible to hydrolysis and polymerization, especially when exposed to moisture and light.[3] This reduces the concentration of the active electrophile. | Use freshly prepared or recently purchased isothiocyanate. Store under an inert atmosphere (N₂ or Ar) in a cool, dark, and dry environment.[3] | Improved yield due to the availability of the active reactant; reduced impurities from degradation products. |
| Low Nucleophilicity of the Amine | While 4-methylbenzylamine is reasonably nucleophilic, amines with electron-withdrawing groups can be poor nucleophiles, slowing the reaction rate significantly.[1][2] | Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to deprotonate the amine, increasing its nucleophilicity.[1] | Increased reaction rate and higher conversion to the desired product. |
| Incomplete Reaction | The reaction may stall before reaching completion due to equilibrium, insufficient reaction time, or suboptimal temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider extending the reaction time or gently heating the mixture. Microwave irradiation can also be effective for overcoming activation barriers.[2] | Drive the reaction to completion and maximize the conversion of starting materials. |
| Steric Hindrance | For bulkier amines or isothiocyanates, steric hindrance can impede the nucleophilic attack. | Increase the reaction temperature or prolong the reaction time to provide sufficient energy and opportunity for the molecules to overcome steric barriers.[1][2] | Increased conversion to the sterically hindered thiourea product. |
Below is a logical workflow for troubleshooting low-yield scenarios.
Q2: My analytical data (NMR, MS) shows an unexpected byproduct. What is the likely impurity?
Side reactions are often predictable based on the reactants and conditions used. The formation of symmetrical thioureas and desulfurization products are two of the most common issues.
-
Side Product A: 1,3-bis(4-methylbenzyl)thiourea (Symmetrical Thiourea)
-
Cause: This byproduct is prevalent when generating the isothiocyanate in situ from 4-methylbenzylamine and a reagent like carbon disulfide (CS₂).[4] The intermediate dithiocarbamate can decompose to form 4-methylbenzyl isothiocyanate, which can then react with the abundant starting amine instead of the intended nucleophile.[3]
-
Preventative Measure: Employ a two-step, one-pot approach. First, allow the isothiocyanate to form completely from the amine and CS₂ (often facilitated by a coupling reagent) before introducing the second amine.[3] When synthesizing a symmetrical thiourea, precise control of stoichiometry is key.[2]
-
-
Side Product B: 1-(4-Methylbenzyl)urea or Desulfurization Products
-
Cause: Thioureas can undergo desulfurization to form the corresponding carbodiimides, especially at elevated temperatures.[3] These highly reactive carbodiimides can then be hydrolyzed by trace amounts of water during workup to form the corresponding urea.
-
Preventative Measure: Maintain strict temperature control and avoid excessive heating. Ensure all glassware is dry and use anhydrous solvents to minimize hydrolysis of any carbodiimide intermediate that may form.
-
-
Side Product C: Isothiourea Derivatives
-
Cause: Thiourea exists in tautomeric equilibrium with its isothiourea (thiol) form.[5] If there are any electrophilic species or alkylating agents present (e.g., an alkyl halide impurity), the sulfur atom can act as a nucleophile, leading to the formation of a stable S-alkylated isothiouronium salt.[5]
-
Preventative Measure: Ensure all starting materials and solvents are free from electrophilic contaminants. The reaction is typically robust against this side reaction unless such contaminants are deliberately introduced or formed.
-
Q3: My crude product is an impure oil and will not crystallize. How should I proceed with purification?
Purification challenges are common, especially if side reactions have occurred. An oily product indicates the presence of impurities that disrupt the crystal lattice formation.
-
Solution 1: Column Chromatography: This is the most effective method for purifying oily or non-crystalline products.[6]
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is a common starting point. Use TLC to determine the optimal solvent system that provides good separation between your product and impurities.
-
-
Solution 2: Trituration: If the product is highly viscous, trituration can induce crystallization.
-
Procedure: Add a poor solvent (a solvent in which your product is insoluble, such as cold hexanes or diethyl ether) to the oil. Stir or sonicate the mixture vigorously. The impurities may dissolve in the poor solvent, while the desired product is "shocked" into precipitating as a solid.[6]
-
-
Solution 3: Recrystallization (for impure solids): This is the gold standard for purifying solid compounds.[6]
-
Principle: The goal is to find a solvent (or solvent pair) in which the product is soluble at high temperatures but insoluble at low temperatures, while impurities remain soluble at all temperatures.
-
Common Solvents: Ethanol, methanol, or mixtures like ethanol/water are often effective for thiourea derivatives.[6]
-
Experimental Protocols
Protocol 1: Synthesis of this compound from Ammonium Thiocyanate
This protocol is a representative method adapted from general thiourea synthesis procedures.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-methylbenzylamine (1.0 eq.) in a suitable solvent like acetone or acetonitrile.
-
Reaction Initiation: Add ammonium thiocyanate (1.1 eq.) and benzoyl chloride (1.1 eq.) to the solution. The benzoyl chloride reacts with ammonium thiocyanate to form benzoyl isothiocyanate in situ.
-
Reaction: Stir the mixture at room temperature, monitoring progress by TLC. If the reaction is slow, gently heat the mixture to reflux for 2-4 hours until the starting amine is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into a beaker of cold water. The intermediate benzoyl thiourea will often precipitate.
-
Hydrolysis: Add a solution of aqueous sodium hydroxide (2M) and heat the mixture to hydrolyze the benzoyl group, yielding the target this compound.
-
Isolation: Cool the mixture. The product should precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Purification: Recrystallize the crude solid from an appropriate solvent like ethanol to obtain the purified product.[6]
Protocol 2: Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the presence of the methylbenzyl and thiourea moieties.
-
FT-IR Spectroscopy: To identify characteristic functional group vibrations, such as the N-H stretches (around 3200-3400 cm⁻¹) and the C=S (thiocarbonyl) stretch (around 1250-1350 cm⁻¹).[7]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point Analysis: A sharp melting point indicates high purity.
Frequently Asked Questions (FAQs)
-
Q: What is the general mechanism for thiourea formation?
-
A: The reaction is a classic nucleophilic addition. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate's C=N=S system. The resulting intermediate rapidly undergoes proton transfer to yield the stable thiourea product.
-
-
Q: Are there greener or more sustainable methods for this synthesis?
-
Q: What safety precautions should be taken?
-
A: Isothiocyanates can be lachrymatory and toxic. Carbon disulfide is highly flammable and toxic. All manipulations should be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Common Side Reactions in Thiourea Synthesis.
- BenchChem. (2025). Troubleshooting common side reactions in thiourea synthesis.
- BenchChem. (2025). Troubleshooting low yields in the synthesis of unsymmetrical thioureas.
-
Science.gov. Thiourea derivatives methods: Topics by Science.gov. Retrieved from [Link]
-
Organic Chemistry Portal. Thiourea synthesis by thioacylation. Retrieved from [Link]
- Abdullah, Q. Y., Al-Jilawi, H. A., & Al-Daydani, A. S. (2025). Synthesis, Characterization of Some Thiourea Derivatives Based on 4-Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. Journal of Chemistry.
-
Wikipedia. (n.d.). Thiourea. Retrieved from [Link]
-
Đud, M., et al. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1736–1750. Available at: [Link]
-
Đud, M., et al. (2016). Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination of thiocarbamoyl benzotriazoles. Green Chemistry, 18(9), 2843-2849. Available at: [Link]
-
CORE. Quantitative determination of urea, thiourea, and certain of their substitution products by spectrophotometric techniques. Retrieved from [Link]
-
Organic Chemistry Portal. Isothiourea synthesis by C-S coupling. Retrieved from [Link]
- ResearchGate. (2020). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives.
- BenchChem. (2025). Optimization of reaction conditions for thiourea synthesis from isothiocyanates.
- Malaysian Journal of Analytical Sciences. (2016). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. 20(5), 1143-1150.
-
MDPI. (2019). K2S2O8-Promoted Aryl Thioamides Synthesis from Aryl Aldehydes Using Thiourea as the Sulfur Source. Molecules, 24(18), 3348. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiourea - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. Thiourea synthesis by thioacylation [organic-chemistry.org]
stability testing of 1-(4-Methylbenzyl)-2-thiourea under experimental conditions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the stability testing of 1-(4-Methylbenzyl)-2-thiourea. This resource is designed to provide you with in-depth guidance, troubleshooting advice, and detailed protocols to ensure the integrity and reliability of your experimental results. As your Senior Application Scientist, I have structured this guide to address the practical challenges and scientific nuances you may encounter.
Introduction: Understanding the Stability of this compound
This compound is a thiourea derivative with potential applications in various fields, including agrochemicals and pharmaceuticals.[1] Like many thiourea compounds, its stability is a critical parameter that can influence its efficacy, safety, and shelf-life. The thiourea moiety is susceptible to several degradation pathways, including oxidation, hydrolysis, and thermal decomposition.[2][3] Therefore, a thorough understanding of its stability profile under various experimental and storage conditions is paramount.
This guide will walk you through the essential aspects of stability testing, from designing forced degradation studies to interpreting the results.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound that I should be aware of?
A1: Based on the general chemistry of thiourea derivatives, the primary degradation pathways for this compound are likely to be:
-
Oxidation: The sulfur atom in the thiourea group is susceptible to oxidation, which can lead to the formation of corresponding urea derivatives or other oxidized species.[2]
-
Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the thiourea moiety can undergo hydrolysis.[2]
-
Thermal Decomposition: Elevated temperatures can cause the breakdown of the molecule.[3][4]
-
Photodegradation: Exposure to light, especially UV radiation, may induce degradation.
Q2: I am observing a change in the color of my solid this compound sample during storage. What could be the cause?
A2: A color change, such as yellowing, in a solid sample of a thiourea compound often indicates oxidation or photodegradation.[4] It is crucial to store the compound in a tightly sealed, amber glass container in a cool, dark, and dry place to minimize these degradation pathways.
Q3: My analytical results for this compound are inconsistent. Could this be a stability issue?
A3: Inconsistent analytical results can indeed be a sign of compound degradation. If the compound is degrading, its purity will decrease over time, leading to variability in your measurements. It is advisable to use a fresh batch of the compound or re-verify the purity of your stored sample using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) before each experiment.[4]
Q4: What are the ideal storage conditions for this compound?
A4: To ensure the stability of this compound, it is recommended to store it in a cool, dry, and dark environment. Specifically:
-
Temperature: Controlled room temperature (below 25°C).
-
Humidity: Low humidity environment. For highly sensitive applications, storage in a desiccator is recommended.
-
Light: Protect from light by using amber vials or storing in a dark cabinet.[4]
-
Atmosphere: For long-term storage, consider purging the container with an inert gas like nitrogen or argon to minimize oxidation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Degradation of this compound. | 1. Prepare fresh solutions before analysis.2. Investigate the degradation pathway by conducting forced degradation studies.3. Ensure the mobile phase is compatible with the compound and does not induce degradation. |
| Poor peak shape or tailing in HPLC | Interaction of the thiourea group with the stationary phase or insolubility of degradants. | 1. Optimize the mobile phase pH.2. Consider using a different column chemistry.3. Filter samples before injection to remove any insoluble matter.[4] |
| Loss of compound during sample preparation | Adsorption to container surfaces or degradation in the sample solvent. | 1. Use silanized glassware or polypropylene tubes.2. Prepare samples immediately before analysis.3. Evaluate the stability of the compound in the chosen analytical solvent. |
| Precipitate formation in stock solutions | Exceeding solubility limits or degradation leading to insoluble products. | 1. Prepare fresh solutions for each experiment.2. If storing solutions, filter them before use and consider refrigeration if the compound's solubility permits.[4] |
Experimental Protocols
Protocol 1: Forced Degradation Study (Stress Testing)
Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods.[5][6][7][8]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
Withdraw samples at appropriate time points.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in a thermostatically controlled oven at 80°C for 48 hours.
-
Also, expose the stock solution to the same conditions.
-
Analyze the samples at the end of the exposure period.
-
-
Photolytic Degradation:
-
Expose a solid sample and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples after the exposure.
-
-
Analysis: Analyze all stressed samples and a control (unstressed) sample by a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Typical HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with or without a modifier like 0.1% formic acid or a buffer).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis spectral analysis of the compound (a common range for thiourea derivatives is 230-280 nm).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Method Development Strategy:
-
Analyze the stressed samples from the forced degradation study.
-
Adjust the mobile phase composition and gradient to achieve adequate separation between the parent peak and any degradation product peaks.
-
Ensure the method is specific, linear, accurate, precise, and robust according to ICH guidelines.
Visualization of Experimental Workflow
Caption: Workflow for the forced degradation study of this compound.
Potential Degradation Pathway
Caption: A hypothetical degradation pathway for this compound.
Data Summary (Example)
The following table provides an example of how to summarize the results from a forced degradation study.
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl (60°C, 24h) | 15.2% | 2 | 4.5 min |
| 0.1 M NaOH (60°C, 24h) | 25.8% | 3 | 3.8 min, 5.1 min |
| 3% H₂O₂ (RT, 24h) | 10.5% | 1 | 6.2 min |
| Thermal (80°C, 48h) | 5.1% | 1 | 4.5 min |
| Photolytic (ICH Q1B) | 8.7% | 2 | 7.1 min |
Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
References
-
Najwa-Alyani, M. N. N., Abdullah, N. A. F. & Ang, L. S. (2018). Stability analysis on the polymorphic compound of thiourea derivatives: 1,3-bis(1-(4-methylphenyl)ethyl)thiourea. J. Phys. Sci., 29(Supp. 1), 17–23. [Link]
-
ResearchGate. (2025). Biological Applications of Thiourea Derivatives: Detailed Review. [Link]
-
ResearchGate. (n.d.). Thermal stability and decomposition of urea, thiourea and selenourea analogous diselenide derivatives. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
-
MedCrave. (2016). Forced degradation studies. [Link]
-
ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
ACS Publications. (2025). Thiourea Derivatives in Agrochemical Discovery and Development. [Link]
-
NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. acdlabs.com [acdlabs.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Analytical Methods for 1-(4-Methylbenzyl)-2-thiourea Detection
Welcome to the technical support center dedicated to the robust analysis of 1-(4-Methylbenzyl)-2-thiourea. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and troubleshooting solutions to common challenges encountered during experimental work. Our goal is to move beyond simple protocols and explain the causality behind methodological choices, ensuring you can develop and validate reliable analytical methods.
Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the analysis of this compound.
Q1: What is the most suitable analytical technique for quantifying this compound?
For most applications requiring specificity and quantification, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the method of choice. It offers excellent resolution and sensitivity. For pharmacokinetic studies or complex matrices, LC-MS/MS provides superior sensitivity and specificity.[1][2] GC-MS is generally less suitable without derivatization due to the low volatility and thermal lability of many thiourea derivatives.[3]
Q2: What is the expected UV absorbance maximum (λmax) for this compound?
Thiourea and its derivatives typically exhibit strong UV absorbance. The core thiourea chromophore has absorbance maxima around 196 nm and 236 nm.[4] For this compound, the presence of the benzyl group will influence the spectrum. It is crucial to perform a UV scan of your standard to determine the empirical λmax, but a starting wavelength of 236 nm is a scientifically sound choice for detection.[5]
Q3: How should I prepare my samples and standards?
This compound is expected to be soluble in polar organic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), methanol, and acetonitrile.[6]
-
Stock Solutions: Prepare initial stock solutions in 100% DMSO or methanol at a concentration of ~1 mg/mL.
-
Working Standards: Dilute the stock solution using your mobile phase or a solvent composition slightly weaker (i.e., with a higher aqueous content) than your initial mobile phase to prevent peak distortion.
-
Sample Preparation: The goal is to extract the analyte and remove interfering matrix components. A common approach involves protein precipitation with acetonitrile for biological samples, followed by centrifugation and filtration.[1]
Q4: My this compound peak is showing poor retention and eluting near the solvent front in RP-HPLC. Why is this happening?
This is the most common issue encountered with thiourea derivatives. These molecules are quite polar, leading to weak interaction with traditional C18 stationary phases.[7][8] The analyte spends more time in the polar mobile phase than the non-polar stationary phase, resulting in little or no retention. See the troubleshooting guide below for detailed solutions.
HPLC Method Development & Troubleshooting Guide
This guide provides a problem-oriented approach to resolving common issues in the HPLC analysis of this compound.
Workflow for HPLC Troubleshooting
Below is a logical workflow for diagnosing and resolving common HPLC issues.
Caption: A logical workflow for diagnosing and resolving common HPLC issues.
Problem 1: Poor Retention Time (Analyte Elutes at or Near Void Volume)
-
Causality: this compound is a polar molecule. In reversed-phase chromatography, retention is driven by the partitioning of the analyte from a polar mobile phase to a non-polar stationary phase (like C18). If the analyte is too polar, it has a low affinity for the stationary phase and is swept through the column with the mobile phase.
-
Solutions (In Order of Application):
-
Reduce Mobile Phase Organic Content: Decrease the percentage of acetonitrile or methanol in your mobile phase. For highly polar compounds, you may need to operate in a range of 0-10% organic solvent.[7]
-
Use an Aqueous-Compatible RP Column: Standard C18 columns can suffer from "phase collapse" when used with highly aqueous mobile phases (>95% water), leading to a sudden loss of retention.[7] Employ a column specifically designed for these conditions, such as those with polar-embedded or polar-endcapped functionalities.
-
Switch to an Alternative Chromatographic Mode: If reversed-phase is still insufficient, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. HILIC uses a polar stationary phase (like silica or amide) with a high-organic mobile phase, promoting retention of polar analytes.[7]
-
Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Causality:
-
Peak Tailing: Often caused by secondary interactions between the basic thiourea functional group and acidic residual silanol groups on the silica backbone of the column. It can also result from column contamination or degradation.[7]
-
Peak Fronting: Typically a sign of column overloading, where the concentration of the injected sample is too high for the column to handle in a linear fashion.
-
Peak Splitting: This can be caused by a partially blocked column frit, column contamination, or a mismatch between the injection solvent and the mobile phase.[9]
-
-
Solutions:
-
For Tailing: Add a mobile phase modifier to mask the active silanol sites. A low concentration of an acid like 0.05-0.1% Trifluoroacetic Acid (TFA) or Formic Acid is highly effective.
-
For Fronting: Reduce the mass of analyte injected onto the column. This can be achieved by either lowering the concentration of your sample or reducing the injection volume.
-
For Splitting: Ensure your sample is dissolved in a solvent that is weaker than or equal in elution strength to your mobile phase. Injecting in a much stronger solvent (e.g., 100% ACN) can cause the sample band to spread improperly at the head of the column. Also, check for column blockages by reversing and flushing the column (if permitted by the manufacturer).
-
| Parameter | Starting Recommendation | Rationale |
| Column | C18, Polar-Embedded/Endcapped, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle size | A polar-modified C18 is crucial for retaining this polar analyte in high-aqueous mobile phases.[7] |
| Mobile Phase A | 0.1% Formic Acid in Water | The acid modifier improves peak shape by minimizing silanol interactions. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is often preferred for its lower viscosity and UV transparency. |
| Gradient | Start at 5-10% B, hold for 1-2 min, ramp to 95% B, hold, then re-equilibrate | A gradient is essential for eluting the analyte and cleaning the column of any less polar impurities. |
| Flow Rate | 0.8-1.2 mL/min (for 4.6 mm ID) or 0.2-0.5 mL/min (for 2.1 mm ID) | Standard flow rates adjusted for column diameter. |
| Column Temp. | 30-40 °C | Elevated temperature can improve peak efficiency and reduce mobile phase viscosity.[10] |
| Detection (UV) | 236 nm (Verify with standard) | A common absorbance maximum for the thiourea chromophore.[4][5] |
| Injection Vol. | 2-10 µL | Start low to avoid potential column overload. |
Table 1: Recommended Starting Conditions for HPLC Method Development.
Guidance on Forced Degradation Studies
For professionals in drug development, understanding the stability profile of this compound is critical. Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule, which is a requirement under ICH guidelines.[11][12]
Sample Preparation Workflow for Forced Degradation
Caption: A typical workflow for preparing samples for forced degradation studies.
-
Objective: To achieve 5-20% degradation of the parent compound to ensure that major degradation products are formed without being destroyed by overly harsh conditions.[13]
-
Procedure:
-
Acid/Base Hydrolysis: Treat the analyte with acids (e.g., 0.1M HCl) and bases (e.g., 0.1M NaOH) at elevated temperatures (e.g., 60-80°C).
-
Oxidation: Expose the analyte to an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C).
-
Photostability: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[11]
-
-
Analysis: The stressed samples are then analyzed using the developed HPLC method. A key requirement is that the method must be "stability-indicating," meaning it can separate the parent peak from all degradation product peaks, ensuring accurate quantification of the parent drug.[14]
References
- BenchChem. (2025). Technical Support Center: HPLC Analysis of Polar Thiourea Compounds. BenchChem.
-
Li, Y., et al. (2022). Rapid Determination of Thiourea Concentration in Copper Electrolyte. MDPI. Available at: [Link]
-
Hoseney, R. C., & Finney, K. F. (1964). Spectrophotometric Determination of Urea, Thiourea, and Certain of Their Substitution Products with p-Dimethylaminobenzaldehyde and Diacetylmonoxime. Analytical Chemistry. Available at: [Link]
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Hutchinson, K., & Boltz, D. F. (1958). Spectrophotometric Determination of Nitrite and Thiourea. Analytical Chemistry. Available at: [Link]
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Peruga, A., et al. (2014). Combined determination and confirmation of ethylenethiourea and propylenethiourea residues in fruits at low levels of detection. PubMed. Available at: [Link]
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Jain, D., & Basniwal, P. K. (2016). Forced degradation studies. MedCrave online. Available at: [Link]
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Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
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Rethmeier, J., et al. (2001). Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography. PubMed. Available at: [Link]
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Technical Support Center: Catalyst Deactivation & Regeneration in Reactions with 1-(4-Methylbenzyl)-2-thiourea
Prepared by the Office of Senior Application Scientists
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1-(4-Methylbenzyl)-2-thiourea in catalytic reactions. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding catalyst deactivation and regeneration. Our goal is to equip you with the expertise to diagnose issues, restore catalyst performance, and optimize your experimental outcomes.
Troubleshooting Guide: Diagnosing and Resolving Catalyst Issues
This section addresses specific experimental problems in a question-and-answer format. We delve into the root causes of common issues and provide actionable protocols to resolve them.
Q1: My reaction conversion has dropped sharply and unexpectedly in a single run. What is the most probable cause?
A sudden and significant loss of catalytic activity often points to acute catalyst poisoning .[1][2] In reactions involving thiourea derivatives like this compound, the primary suspect is the sulfur atom.
Causality Explained: The thiourea moiety can decompose under certain reaction conditions, or the sulfur atom itself can bind strongly to the active sites of metal catalysts (e.g., Palladium, Platinum, Nickel, Rhodium).[3][4] This process, known as chemisorption, forms stable metal-sulfur bonds that block the active sites, rendering them inaccessible to reactants and effectively "poisoning" the catalyst.[3][4][5] The N≡C group from thiourea decomposition can also form stable complexes with the metal, contributing to poisoning.[3]
Diagnostic Steps:
-
Analyze Feedstock: Re-verify the purity of your reactants and solvents. Trace impurities, especially other sulfur-containing compounds, can act as potent poisons.
-
Surface Analysis: If possible, use techniques like X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDX) on the spent catalyst to detect the presence of sulfur on the surface.
-
Control Experiment: Run the reaction with a fresh batch of catalyst under identical conditions to confirm that the issue is with the catalyst from the failed experiment and not a systemic problem.
Corrective Action: Regeneration from Sulfur Poisoning For sulfur poisoning, a chemical treatment or a specific thermal protocol is often necessary.[6][7]
Protocol 1: Chemical Washing for Sulfur Removal
-
Solvent Rinse: After the reaction, carefully separate the catalyst from the reaction mixture. Wash it thoroughly with a non-reactive solvent (e.g., toluene, then acetone) to remove any physically adsorbed species.
-
Alkaline Wash: Prepare a dilute aqueous solution of an alkaline wash (e.g., 0.1 M NaOH). Gently slurry the catalyst in this solution at room temperature for 1-2 hours. This can help in converting some adsorbed sulfur species into soluble forms.
-
Neutralization & Rinse: Decant the alkaline solution and wash the catalyst repeatedly with deionized water until the pH of the wash is neutral.
-
Drying: Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C) to remove all moisture before reuse.
Q2: Over several consecutive runs, I'm observing a gradual but steady decline in catalyst performance. What's happening?
A gradual deactivation is typically characteristic of fouling (coking) or sintering .[2][8]
Causality Explained:
-
Coking: In organic synthesis, side reactions can produce heavy, carbonaceous materials (coke) that deposit on the catalyst's surface and within its pores.[8][9] This physically blocks the active sites and hinders the diffusion of reactants.[9][10] Olefins and aromatic compounds are common precursors to coke formation.[11]
-
Sintering: High reaction temperatures can cause the fine metal particles of the catalyst to migrate and agglomerate into larger crystals.[9][12] This process irreversibly reduces the active surface area of the catalyst, leading to a lower overall activity.[11][12]
Visualizing Deactivation Mechanisms Below is a diagram illustrating the primary pathways of catalyst deactivation.
Caption: Troubleshooting workflow for metal leaching.
Corrective Action: Leaching is often irreversible for the catalyst that has lost metal. The focus should be on prevention in future experiments.
-
Solvent Screening: Experiment with different solvents to find one that minimizes metal dissolution.
-
Support Modification: If preparing your own catalyst, consider treatments that strengthen the metal-support interaction.
-
Process Optimization: Lowering the reaction temperature, if feasible, can sometimes reduce the rate of leaching.
Frequently Asked Questions (FAQs)
What are the primary modes of catalyst deactivation?
Catalyst deactivation is broadly categorized into three types: chemical, thermal, and mechanical. [13][14]| Deactivation Type | Mechanism | Common Causes in This Context | | :--- | :--- | :--- | | Chemical | Poisoning | Strong chemisorption of sulfur from this compound onto active sites. [2][5]| | | Fouling (Coking) | Deposition of carbonaceous residues from organic molecules blocking pores and active sites. [9]| | Thermal | Sintering | Agglomeration of metal particles at high temperatures, leading to loss of active surface area. [9][11]| | | Leaching | Dissolution of active metal species into the reaction solution. [15]| | Mechanical | Attrition | Physical breakdown of the catalyst support due to mechanical stress (less common in lab-scale slurry reactions). |
How can I prevent or minimize catalyst deactivation from the start?
Proactive measures can significantly extend the life of your catalyst. [8]* Purify Reactants: Ensure all starting materials and solvents are free of potential poisons.
-
Optimize Conditions: Operate at the lowest effective temperature to minimize the risk of sintering and coking. [8]* Proper Handling: Handle catalysts carefully to avoid mechanical damage and exposure to atmospheric contaminants. [16][17]Store unused catalysts in a dry, inert environment. [17]* Catalyst Design: If possible, choose catalysts with supports and promoters that are known to resist poisoning and sintering.
How do I select the appropriate regeneration method?
The choice of regeneration method depends entirely on the cause of deactivation. [6]| Deactivation Cause | Recommended Regeneration Method | Key Considerations | | :--- | :--- | :--- | | Coking/Fouling | Thermal Treatment (Calcination) | Control temperature carefully to avoid sintering. Use a dilute oxidant stream. | | Sulfur Poisoning | Chemical Washing (Acid/Base) [6][18]| The choice of chemical agent must not damage the catalyst support or active metal. | | | Hydrogenation / Gas Stripping [6]| Involves treating the catalyst with hydrogen at elevated temperatures to form volatile H₂S. [6]| | Sintering | Generally Irreversible | Some advanced redispersion techniques exist but are complex and not always effective. | | Leaching | Irreversible | Focus on prevention for subsequent experiments. |
What safety precautions are essential during catalyst handling and regeneration?
Safety is paramount. Always adhere to your institution's safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat. [17]For fine powders, a dust mask or respirator is crucial.
-
Ventilation: Handle catalysts, especially during loading/unloading and regeneration, in a well-ventilated area or a fume hood. [17]* Inert Atmosphere Handling: Some catalysts are pyrophoric (ignite on contact with air), especially after reduction. These must be handled under an inert atmosphere (e.g., nitrogen or argon). [19]* Thermal Regeneration Hazards: The off-gases from thermal regeneration (CO, CO₂) must be safely vented. [7]Be aware of the high temperatures involved.
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- Metallic ion leaching from heterogeneous catalysts: an overlooked effect in the study of catalytic ozonation processes. (n.d.). Environmental Science: Water Research & Technology (RSC Publishing).
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Validation & Comparative
A Researcher's Guide to the In Vitro Validation of 1-(4-Methylbenzyl)-2-thiourea: A Comparative Analysis of Biological Activity
This guide provides a comprehensive framework for the in vitro validation of the biological activity of the novel compound 1-(4-Methylbenzyl)-2-thiourea. As researchers and drug development professionals, the rigorous assessment of a new chemical entity is paramount. This document outlines a scientifically robust approach to characterizing the potential cytotoxic and anti-inflammatory properties of this compound, benchmarked against established therapeutic agents and a structurally related thiourea derivative. The methodologies detailed herein are designed to be self-validating, providing a clear rationale for experimental choices and ensuring the generation of reliable and reproducible data.
Introduction: The Therapeutic Potential of Thiourea Derivatives
Thiourea and its derivatives represent a versatile class of organic compounds with a wide spectrum of biological activities.[1][2] The thiourea scaffold, characterized by a central thiocarbonyl group flanked by amino groups, is a key pharmacophore that interacts with various biological targets.[3] Extensive research has demonstrated their promise as anticancer, anti-inflammatory, antioxidant, antimicrobial, and antiviral agents.[1][2][4][5] The biological activity of these derivatives is often attributed to their ability to inhibit enzymes, modulate signaling pathways, and interfere with cellular metabolic processes.[5]
This guide focuses on the systematic in vitro evaluation of a specific, under-explored derivative, This compound . While the broader class of thioureas is well-documented, the specific biological profile of this compound remains to be elucidated. The following sections provide a roadmap for its initial characterization, focusing on two of the most prominent therapeutic areas for thiourea derivatives: oncology and inflammation.
Comparative Framework: Selecting Appropriate Benchmarks
To contextualize the biological activity of this compound, a carefully selected panel of comparator compounds is essential. This allows for a relative assessment of potency and provides a benchmark against clinically relevant agents.
-
This compound: The test compound, a novel entity for which biological data is to be generated.
-
Doxorubicin: A well-characterized anthracycline antibiotic widely used as a first-line chemotherapeutic agent. It primarily acts by intercalating DNA and inhibiting topoisomerase II.
-
Naproxen: A non-steroidal anti-inflammatory drug (NSAID) that exerts its effects through the inhibition of cyclooxygenase (COX) enzymes.[6]
-
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea: A structurally related thiourea derivative with documented cytotoxic activity, serving as a class-specific comparator.[7]
Validating Anticancer Activity: A Two-Pronged Approach
The potential of this compound as an anticancer agent can be initially assessed by evaluating its cytotoxicity against a panel of human cancer cell lines and its ability to induce apoptosis.
Cytotoxicity Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8]
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], and HCT116 [colon]) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound, Doxorubicin, and 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea in culture media. Treat the cells with these dilutions for 48 hours. Include a vehicle control (DMSO).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) values.
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Doxorubicin | 0.5 - 1.5 | 0.1 - 0.5 | 0.2 - 0.8 |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | 5 - 10 | 8 - 15 | 1 - 5 |
Note: The IC50 values for Doxorubicin and the comparator thiourea are representative ranges from the literature.
Apoptosis Induction Analysis
To determine if cytotoxicity is mediated by programmed cell death, an apoptosis assay using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry is recommended.
Figure 1: Experimental workflow for the Annexin V-FITC/PI apoptosis assay.
Probing Anti-Inflammatory Potential
The anti-inflammatory properties of this compound can be investigated by measuring its ability to suppress the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Nitric Oxide Production Inhibition
The Griess assay is a straightforward method to quantify nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO), a pro-inflammatory mediator.
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound and Naproxen for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Griess Reaction: Mix 50 µL of cell culture supernatant with 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Pro-inflammatory Cytokine Inhibition
An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to measure the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant.
Figure 2: Simplified NF-κB signaling pathway activated by LPS.
| Compound | NO Inhibition IC50 (µM) | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Naproxen | >100 | >100 | >100 |
| Dexamethasone (Positive Control) | 5 - 15 | 0.1 - 1 | 1 - 10 |
Note: Dexamethasone is included as a potent anti-inflammatory control. Naproxen's primary mechanism is not NO or cytokine inhibition, hence higher expected IC50 values in these assays.
Conclusion and Future Directions
This guide provides a foundational experimental framework for the initial in vitro characterization of this compound. The proposed comparative studies will generate crucial data on its potential cytotoxic and anti-inflammatory activities, allowing for an objective assessment of its therapeutic promise. Positive results from these assays would warrant further investigation, including mechanism of action studies, evaluation against a broader panel of cell lines, and eventual progression to in vivo models. The systematic approach outlined here ensures that the biological activity of this novel thiourea derivative is validated with scientific rigor and integrity.
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Bielenica, A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Pharmaceuticals, 14(11), 1098. [Link]
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Yeşilkaynak, T., et al. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 15(2), 023. [Link]
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Tengchaisri, T., et al. (1998). Cytotoxic activity of compounds 11-24. ResearchGate. [Link]
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Umar, M. N., et al. (2021). Acute toxicity and anti-inflammatory activity of bis-thiourea derivatives. ResearchGate. [Link]
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Li, J., et al. (2010). Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as antitumor agents. ResearchGate. [Link]
-
Nikolic, M., et al. (2023). Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. MDPI. [Link]
-
Lee, J., et al. (2004). N-[4-(methylsulfonylamino)benzyl]thiourea Analogues as Vanilloid Receptor Antagonists: Analysis of Structure-Activity Relationships for the "C-Region". PubMed. [Link]
-
Kamal, A., et al. (2017). Synthesis and Biological Evaluation of 1-(2-(Adamantane-1-Yl)-1h-Indol-5-Yl)-3-Substituted Urea/Thiourea Derivatives as Anticancer Agents. Amanote Research. [Link]
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Nikolic, N., et al. (2023). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Pharmaceuticals, 16(5), 659. [Link]
-
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In Vivo Efficacy of 1-(4-Methylbenzyl)-2-thiourea Derivatives: A Comparative Guide for Preclinical Research
This guide provides a comprehensive comparison of the in vivo efficacy of thiourea derivatives, with a particular focus on analogues structurally related to 1-(4-Methylbenzyl)-2-thiourea. Due to a lack of publicly available in vivo data for this specific molecule, this guide synthesizes findings from preclinical studies on closely related thiourea compounds. By examining the performance of these analogues in established animal models, we can extrapolate potential therapeutic applications and guide future in vivo studies for novel derivatives. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the preclinical potential of this class of compounds.
Introduction to Thiourea Derivatives in Drug Discovery
Thiourea derivatives are a versatile class of organic compounds characterized by the presence of a thiocarbonyl group flanked by two amino groups. This scaffold has garnered significant attention in medicinal chemistry due to its ability to engage in various biological interactions, leading to a broad spectrum of pharmacological activities.[1][2] Extensive research has demonstrated their potential as anti-inflammatory, anticancer, and antimicrobial agents.[1][3][4] The biological activity of thiourea derivatives can be readily modulated by altering the substituents on the nitrogen atoms, allowing for the fine-tuning of their pharmacokinetic and pharmacodynamic properties.[4] The presence of a benzyl group, as in the case of this compound, often enhances the lipophilicity and, consequently, the bioactivity of these compounds.[5]
Comparative In Vivo Efficacy of Structurally Related Thiourea Derivatives
While specific in vivo data for this compound is not available, numerous studies on structurally similar compounds provide valuable insights into its potential efficacy. This section compares the in vivo performance of representative thiourea derivatives in key therapeutic areas.
Anti-inflammatory Activity
A common and well-validated model for assessing acute inflammation is the carrageenan-induced paw edema model in rodents.[3][6] In this model, the injection of carrageenan into the paw induces a localized inflammatory response characterized by swelling (edema). The efficacy of an anti-inflammatory agent is measured by its ability to reduce this swelling compared to a control group.
Several studies have demonstrated the significant anti-inflammatory effects of various thiourea derivatives in this model. For instance, naproxen-based thiourea derivatives have shown potent dose-dependent anti-inflammatory activity.[3] One study reported that a derivative of m-anisidine and another of N-methyl tryptophan methyl ester exhibited potent anti-inflammatory effects, with inhibition percentages of 54.01% and 54.12%, respectively, four hours after carrageenan injection.[3] Another investigation into novel naproxen-thiourea derivatives found that two compounds, in particular, were effective in reducing paw edema, showing high inhibition percentages of 44.83% and 49.29%.[7]
The proposed mechanism for the anti-inflammatory action of many thiourea derivatives involves the inhibition of key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).[8]
Table 1: Comparison of In Vivo Anti-inflammatory Activity of Thiourea Derivatives in the Carrageenan-Induced Paw Edema Model
| Compound/Alternative | Animal Model | Dose | Percent Inhibition of Edema | Reference |
| Naproxen-thiourea derivative with m-anisidine | Rat | Not Specified | 54.01% | [3] |
| Naproxen-thiourea derivative with N-methyl tryptophan methyl ester | Rat | Not Specified | 54.12% | [3] |
| Novel Naproxen-thiourea derivative 8 | Not Specified | Not Specified | 44.83% | [7] |
| Novel Naproxen-thiourea derivative 9 | Not Specified | Not Specified | 49.29% | [7] |
| Bis-thiourea derivative SK1 | Mouse | Not Specified | Promising | [6] |
| Bis-thiourea derivative SK3 | Mouse | Not Specified | Promising | [6] |
Anticancer Activity
The anticancer potential of thiourea derivatives has been extensively explored, with many compounds exhibiting significant cytotoxicity against various cancer cell lines in vitro.[1][2][9] While in vivo data is more limited, some studies have demonstrated the antitumor efficacy of this class of compounds in animal models.
For example, one study synthesized a series of novel thiourea derivatives and found that a compound containing a 3,5-bis(trifluoromethyl)phenyl moiety exhibited superior inhibition of tumor formation and antiangiogenic activities compared to the standard drugs Sorafenib and Regorafenib at the same concentration in vivo.[10] The mechanism of anticancer action for many thiourea derivatives is attributed to the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the epidermal growth factor receptor (EGFR) pathway.[9]
Table 2: In Vitro Cytotoxicity of Representative Thiourea Derivatives Against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 | 1.11 | [9] |
| N1,N3-disubstituted-thiosemicarbazone 7 | HepG2 | 1.74 | [9] |
| N1,N3-disubstituted-thiosemicarbazone 7 | MCF7 | 7.0 | [9] |
| Doxorubicin (Control) | HCT116 | 8.29 | [9] |
| Doxorubicin (Control) | HepG2 | 7.46 | [9] |
| Doxorubicin (Control) | MCF7 | 4.56 | [9] |
Antimicrobial Activity
Thiourea derivatives have also shown promise as antimicrobial agents against a range of pathogens, including drug-resistant bacteria.[4][5][11] In vivo studies are crucial for validating the therapeutic potential of these compounds in treating infections.
A study on a series of thiourea derivatives identified a compound, TD4, with potent in vitro activity against methicillin-resistant Staphylococcus aureus (MRSA).[11] Subsequent in vivo experiments in a mouse model of MRSA-induced skin and soft tissue infection demonstrated that TD4 significantly reduced the size of the infective lesion and the bacterial load in the infected tissue.[11] The proposed mechanism of action for TD4 involves the disruption of NAD+/NADH homeostasis and the integrity of the bacterial cell wall.[11]
Experimental Protocols for In Vivo Efficacy Studies
The following are detailed, step-by-step methodologies for key in vivo experiments commonly used to evaluate the efficacy of thiourea derivatives.
Carrageenan-Induced Paw Edema in Rats
This model is a standard for assessing the acute anti-inflammatory activity of novel compounds.[3]
Protocol:
-
Animal Acclimatization: Male Wistar rats (180-220 g) are acclimatized for at least one week under standard laboratory conditions (22 ± 2 °C, 12 h light/dark cycle) with free access to food and water.
-
Grouping and Dosing: Animals are randomly divided into groups (n=6-8 per group): a control group (vehicle), a positive control group (e.g., indomethacin), and treatment groups receiving different doses of the test compound. The test compounds are typically administered orally or intraperitoneally 1 hour before carrageenan injection.
-
Induction of Edema: A 0.1 mL of 1% (w/v) carrageenan solution in saline is injected subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer immediately before carrageenan injection (V0) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after injection (Vt).
-
Calculation of Edema and Inhibition:
-
The volume of edema is calculated as Vt - V0.
-
The percentage of inhibition of edema is calculated using the formula: [(Vc - Vt) / Vc] * 100, where Vc is the average edema in the control group and Vt is the average edema in the treated group.
-
Murine Model of MRSA Skin Infection
This model is used to evaluate the in vivo antibacterial efficacy of test compounds against MRSA.[11]
Protocol:
-
Bacterial Culture: A clinical isolate of MRSA is grown overnight in Tryptic Soy Broth (TSB) at 37 °C. The bacterial suspension is then centrifuged, washed, and resuspended in phosphate-buffered saline (PBS) to the desired concentration (e.g., 1 x 10⁸ CFU/mL).
-
Animal Preparation and Infection: Female BALB/c mice (6-8 weeks old) are anesthetized. A small area on the back is shaved and disinfected. A subcutaneous injection of the MRSA suspension (e.g., 100 µL) is administered.
-
Treatment: At a specified time post-infection (e.g., 2 hours), animals are treated with the test compound (e.g., topical or systemic administration) or a vehicle control. Treatment may be repeated at regular intervals.
-
Assessment of Efficacy:
-
Lesion Size: The diameter of the skin lesion is measured daily.
-
Bacterial Load: At the end of the experiment (e.g., day 3 or 5), mice are euthanized, and the infected skin tissue is excised, homogenized, and plated on selective agar to determine the number of viable bacteria (CFU/g of tissue).
-
Visualizing Experimental Workflows and Mechanisms
Experimental Workflow for In Vivo Anti-inflammatory Study
Caption: Workflow for carrageenan-induced paw edema assay.
Proposed Anti-inflammatory Mechanism of Thiourea Derivatives
Caption: Inhibition of COX/LOX pathways by thiourea derivatives.
Conclusion and Future Directions
While direct in vivo efficacy data for this compound derivatives is currently unavailable, the extensive research on structurally similar compounds provides a strong rationale for their investigation as potential therapeutic agents. The in vivo studies on analogous thiourea derivatives demonstrate significant anti-inflammatory, anticancer, and antimicrobial activities.
Future research should focus on synthesizing and evaluating this compound and its derivatives in the well-established in vivo models described in this guide. A systematic investigation of structure-activity relationships will be crucial for optimizing the efficacy and safety profile of this promising class of compounds. The comparative data presented herein serves as a valuable benchmark for these future preclinical studies.
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Nedeljković, N., et al. (2023). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Pharmaceuticals, 16(5), 666. Available from: [Link]
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Umar, M. N., et al. (2021). Acute toxicity and anti-inflammatory activity of bis-thiourea derivatives. Journal of Inflammation Research, 14, 4355–4367. Available from: [Link]
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Nedeljković, N., et al. (2023). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. ResearchGate. Available from: [Link]
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Semantic Scholar. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Available from: [Link]
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Gümrükçüoğlu, N., et al. (2009). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Molecules, 14(1), 334-345. Available from: [Link]
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Abbas, S. Y., et al. (2017). Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 746-756. Available from: [Link]
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Khan, M. A., et al. (2023). Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations. RSC Medicinal Chemistry, 14(5), 933-947. Available from: [Link]
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Olar, R., et al. (2021). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Molecules, 26(15), 4478. Available from: [Link]
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Sharma, S., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25. Available from: [Link]
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Chen, Y.-L., et al. (2025). Synthesis and evaluation of new thiourea derivatives as antitumor and antiangiogenic agents. ResearchGate. Available from: [Link]
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Abbas, S. Y., et al. (2020). Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. European Journal of Medicinal Chemistry, 198, 112363. Available from: [Link]
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Nedeljković, N., et al. (2023). Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. Molecules, 28(24), 8194. Available from: [Link]
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Wang, Y., et al. (2023). Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. International Journal of Molecular Sciences, 24(7), 6750. Available from: [Link]
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A Comparative Guide to the Cytotoxicity of 1-(4-Methylbenzyl)-2-thiourea and Other Thiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of Thiourea Derivatives
Thiourea derivatives have emerged as a versatile and promising class of compounds in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] Their therapeutic potential is often linked to their ability to induce cytotoxicity in pathological cells. Understanding the nuances of their structure-toxicity relationships is paramount for the rational design of safer and more efficacious drug candidates. This guide focuses on 1-(4-Methylbenzyl)-2-thiourea, a specific analog, and compares its anticipated cytotoxic profile with that of other experimentally validated thiourea derivatives.
Comparative Cytotoxicity Data: A Quantitative Overview
While direct experimental IC50 values for this compound are not extensively reported in publicly available literature, we can infer its potential activity based on the established cytotoxicity of structurally similar compounds. The following table summarizes the cytotoxic activity (IC50 values) of various thiourea derivatives against a range of cancer cell lines. This comparative data provides a framework for positioning this compound within the broader landscape of thiourea cytotoxicity.
| Compound/Derivative | Cell Line | Cell Type | IC50 (µM) | Reference |
| N-benzyl-N-(5-chloro-2-hydroxybenzyl)-N'-phenylthiourea (7b) | EGFR Kinase | Enzyme Assay | 0.08 | [2] |
| HER-2 Kinase | Enzyme Assay | 0.35 | [2] | |
| MCF-7 | Human Breast Adenocarcinoma | Not specified, but high antiproliferative activity reported | [2] | |
| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | MCF-7 | Human Breast Adenocarcinoma | 0.31 | [3] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7 | Human Breast Adenocarcinoma | Lower than Hydroxyurea and Erlotinib | [4] |
| T47D | Human Breast Ductal Carcinoma | Lower than Hydroxyurea | [4] | |
| HeLa | Human Cervical Adenocarcinoma | Lower than Hydroxyurea | [4] | |
| 3,4-dichlorophenylthiourea (2) | SW620 | Human Colorectal Adenocarcinoma | 1.5 | |
| 4-(trifluoromethyl)phenylthiourea (8) | SW620 | Human Colorectal Adenocarcinoma | 5.8 | |
| N-benzylthiourea | Rat Hepatocytes | Normal Cells | Non-toxic at 1000 µM | [5] |
Based on the structure-activity relationships observed in the table, the presence of a benzyl group, as in N-benzylthiourea, does not inherently confer high cytotoxicity to normal cells. However, the addition of other aromatic and substituted moieties, as seen in the N-benzoyl and N-benzyl-N'-phenylthiourea derivatives, can significantly enhance anticancer activity. The 4-methyl group on the benzyl ring of this compound is an electron-donating group, which may modulate its cytotoxic profile in comparison to unsubstituted or halogen-substituted benzyl derivatives.
Mechanistic Insights: Unraveling the Pathway to Cell Death
Thiourea derivatives primarily exert their cytotoxic effects by inducing apoptosis, a form of programmed cell death.[6] The intrinsic mitochondrial pathway is a key mechanism implicated in thiourea-induced apoptosis.[1] This pathway is initiated by cellular stress, leading to a cascade of molecular events culminating in cell demise.
A critical event in this pathway is the regulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members.[7] Thiourea derivatives have been shown to disrupt the balance between these proteins, often leading to an increased Bax/Bcl-2 ratio.[7] This shift in balance compromises the integrity of the mitochondrial outer membrane, resulting in the release of cytochrome c into the cytoplasm.
Cytosolic cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which in turn activates caspase-9, an initiator caspase. Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3.[6] Caspase-3 is a key executioner of apoptosis, responsible for cleaving a multitude of cellular substrates, ultimately leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.[1][7]
Caption: Thiourea-induced intrinsic apoptosis pathway.
Experimental Protocols for Cytotoxicity Assessment
To ensure scientific rigor and reproducibility, standardized experimental protocols are essential for evaluating the cytotoxicity of novel compounds. The following are detailed methodologies for three commonly employed assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the thiourea derivative and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, serving as a marker of cell membrane integrity.
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with the test compound in a 96-well plate as described for the MTT assay. Include positive controls (cells treated with a lysis buffer) and negative controls (untreated cells).
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for a specified time, protected from light.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.
-
Calculation: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated samples to the positive and negative controls.
Apoptosis Assay via Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Preparation: Treat cells with the thiourea compound, then harvest and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic and necrotic cells are positive for both stains.
Caption: General experimental workflow for assessing cytotoxicity.
Conclusion and Future Directions
The comparative analysis of thiourea derivatives highlights the significant impact of structural modifications on their cytotoxic activity. While this compound is predicted to exhibit some level of cytotoxicity, its precise potency requires direct experimental validation. The presence of the 4-methylbenzyl group likely influences its lipophilicity and interaction with biological targets, distinguishing it from other analogs.
Future research should focus on the synthesis and in vitro evaluation of this compound against a panel of cancer cell lines to determine its IC50 values and selectivity. Further mechanistic studies, including analysis of its effects on the expression of Bcl-2 family proteins and caspase activation, will provide a more complete understanding of its mode of action. These investigations will be crucial in determining the potential of this compound as a lead compound for the development of novel anticancer therapeutics.
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QTMP, a Novel Thiourea Polymer, Causes DNA Damage to Exert Anticancer Activity and Overcome Multidrug Resistance in Colorectal Cancer Cells. (n.d.). National Center for Biotechnology Information. [Link]
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QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP (QSAR) OF N-BENZOYL-N'-PHENYLTHIOUREA COMPOUND AND DERIVATIVES IN MCF-7 CANCER CELL. (2021). Ubaya Repository. [Link]
-
Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. (2021). Semantic Scholar. [Link]
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Synthesis and structure-activity relationships of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas as antitumor agents. (2010). PubMed. [Link]
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The general mechanism of thiourea derivative synthesis starting with carbon disulfide. (n.d.). ResearchGate. [Link]
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IC50 values of thioureas 10 and 11 for BGC-823 and A-549 cells. (n.d.). ResearchGate. [Link]
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Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. (2020). PubMed. [Link]
-
Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines. (2008). PubMed. [Link]
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Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. (2023). Journal of Pharmacy & Pharmacognosy Research. [Link]
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Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. (2023). MDPI. [Link]
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N-Aryl Benzimidazole and Benzotriazole Derivatives and Their Hybrids as Cytotoxic Agents: Design, Synthesis and Structure–Activity Relationship Studies. (2024). National Center for Biotechnology Information. [Link]
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Cytotoxic Activity and Three-Dimensional Quantitative Structure Activity Relationship of 2-Aryl-1,8-naphthyridin-4-ones. (2009). National Center for Biotechnology Information. [Link]
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Roles of Cyt-c/Caspase-9/Caspase-3/Bax/Bcl-2 pathway in Cd-induced testicular injury in rats and the protective effect of quercetin. (n.d.). ResearchGate. [Link]
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TRAIL-induced apoptosis requires Bax-dependent mitochondrial release of Smac/DIABLO. (2002). National Center for Biotechnology Information. [Link]
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A Comparative Guide to the Catalytic Efficiency of 1-(4-Methylbenzyl)-2-thiourea and Other Organocatalysts
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of synthetic chemistry, organocatalysis has emerged as a powerful and sustainable alternative to traditional metal-based catalysis. Among the diverse array of organocatalysts, thiourea derivatives have garnered significant attention for their unique ability to activate substrates through hydrogen bonding. This guide provides a comparative analysis of the potential catalytic efficiency of a simple, achiral thiourea, 1-(4-Methylbenzyl)-2-thiourea , against other well-established organocatalysts. While specific catalytic applications of this compound are not extensively documented in peer-reviewed literature, this guide will extrapolate its potential based on the known principles of thiourea catalysis and provide a framework for its evaluation.
The Foundation of Thiourea Organocatalysis: A Dual Hydrogen Bonding Approach
Thiourea-based organocatalysts primarily function as hydrogen-bond donors.[1] The two N-H protons of the thiourea moiety can form a bidentate hydrogen-bonding interaction with electrophilic substrates, such as carbonyls or nitro groups.[2] This interaction polarizes the substrate, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack. In bifunctional thiourea catalysts, a basic moiety, such as an amine, is often incorporated to simultaneously activate the nucleophile, leading to a highly efficient and stereocontrolled reaction.[3]
Simple, achiral thioureas like this compound lack a stereodirecting group and a secondary activating group. Therefore, their catalytic applications are likely to be in reactions where stereocontrol is not required, or in conjunction with a chiral co-catalyst. Their efficiency will be primarily dictated by their hydrogen-bonding ability.
Potential Catalytic Applications of this compound
Based on the established reactivity of thiourea catalysts, this compound could potentially catalyze a range of organic transformations, including:
-
Michael Additions: The addition of nucleophiles to α,β-unsaturated carbonyl compounds or nitroolefins.[4]
-
Aldol Reactions: The reaction between an enolate and a carbonyl compound.
-
Aza-Henry (Nitro-Mannich) Reactions: The addition of nitroalkanes to imines.[3]
The presence of the electron-donating methyl group on the benzyl substituent may slightly enhance the electron density on the thiourea nitrogen atoms, potentially modulating its hydrogen-bonding strength compared to unsubstituted benzylthiourea.
Comparative Analysis with Other Organocatalysts
To contextualize the potential efficiency of this compound, we will compare it with other classes of organocatalysts commonly employed for similar transformations.
| Catalyst Class | Example Catalyst | Mechanism of Action | Typical Reactions | Key Advantages | Potential Disadvantages for Achiral Synthesis |
| Simple Achiral Thioureas | This compound | Hydrogen-bond donor | Michael additions, Aldol reactions (non-asymmetric) | Simple, inexpensive, stable | Lacks stereocontrol, potentially lower activity than bifunctional catalysts |
| Bifunctional Thioureas | Takemoto's Catalyst | Dual hydrogen-bond donor and Brønsted base | Asymmetric Michael additions, Aza-Henry reactions | High enantioselectivity and diastereoselectivity | More complex synthesis, higher cost |
| Squaramides | (S,S)-trans-Cyclohexane-1,2-diamido Squaramide | Stronger dual hydrogen-bond donor than thioureas | Asymmetric Michael additions, Friedel-Crafts alkylations | Often higher activity and selectivity than thioureas | Higher cost |
| Proline and its Derivatives | L-Proline | Enamine/Iminium ion catalysis | Asymmetric Aldol and Michael reactions | Readily available, well-established | Different mechanism, may not be suitable for all substrates |
| Phosphoric Acids | TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) | Brønsted acid catalysis | Asymmetric Mannich reactions, Pictet-Spengler reactions | High enantioselectivity for specific reactions | Sensitive to moisture, limited substrate scope |
Experimental Protocols for Evaluating Catalytic Efficiency
To ascertain the catalytic efficacy of this compound, a series of benchmark experiments can be performed. Below are representative protocols for a Michael addition reaction.
Protocol 1: Michael Addition of Diethyl Malonate to Chalcone
Objective: To evaluate the ability of this compound to catalyze the Michael addition of a soft nucleophile to an α,β-unsaturated ketone.
Materials:
-
This compound
-
Chalcone
-
Diethyl malonate
-
Toluene (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of chalcone (1.0 mmol) in toluene (5.0 mL) is added diethyl malonate (1.2 mmol).
-
This compound (0.1 mmol, 10 mol%) is added to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired Michael adduct.
-
The yield of the purified product is calculated.
Workflow for Michael Addition Protocol:
Caption: Workflow for the Michael Addition Experiment.
Data Presentation and Comparison
The performance of this compound should be compared against a blank reaction (no catalyst) and with other established achiral organocatalysts under identical conditions.
Table 1: Hypothetical Comparison of Catalysts for the Michael Addition of Diethyl Malonate to Chalcone
| Entry | Catalyst (10 mol%) | Time (h) | Yield (%) |
| 1 | None | 48 | <5 |
| 2 | This compound | 24 | Expected >70% |
| 3 | Thiourea | 24 | Comparable to 2 |
| 4 | N,N'-Diphenylthiourea | 24 | Potentially higher than 2 |
Note: The values for this compound and other thioureas are hypothetical and would need to be determined experimentally.
Mechanistic Considerations
The catalytic cycle for a simple thiourea-catalyzed Michael addition is proposed to involve the activation of the chalcone through dual hydrogen bonding, followed by the attack of the enolate of diethyl malonate.
Proposed Catalytic Cycle:
Caption: Proposed Catalytic Cycle for Michael Addition.
Conclusion and Future Outlook
While this compound is not a prominent organocatalyst in the current literature, its simple structure and the established principles of thiourea catalysis suggest it may hold potential for non-asymmetric transformations. Its efficacy will likely be modest compared to more sophisticated bifunctional catalysts, but its low cost and ease of synthesis could make it an attractive option for specific industrial applications where high stereoselectivity is not a prerequisite. Further experimental investigation is warranted to fully elucidate its catalytic capabilities and define its place within the organocatalysis toolbox.
References
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Doyle, A. G., & Jacobsen, E. N. (2007). Small-molecule H-bond donors in asymmetric catalysis. Chemical Reviews, 107(12), 5713–5743. [Link]
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Kotke, M., & Schreiner, P. R. (2006). (Thio)urea organocatalysis. In Privileged Chiral Ligands and Catalysts (pp. 233-268). Wiley-VCH. [Link]
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Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Enantioselective Michael reaction of malonates to nitroolefins catalyzed by bifunctional organocatalysts. Journal of the American Chemical Society, 125(42), 12672–12673. [Link]
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Tsogoeva, S. B. (2007). Recent advances in asymmetric organocatalytic domino reactions. European Journal of Organic Chemistry, 2007(11), 1701–1716. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-(4-Methylbenzyl)-2-thiourea
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a compound like 1-(4-Methylbenzyl)-2-thiourea, a novel molecule with potential therapeutic applications, establishing robust and reliable analytical methods is a foundational requirement for advancing through the development pipeline. This guide provides an in-depth comparison of common analytical techniques for the quantification of this compound, supported by experimental data and guided by the principles of cross-validation. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to select and validate the most appropriate analytical methodology for their specific needs, ensuring data accuracy and regulatory compliance.
The cross-validation of analytical methods is a critical exercise to ensure that a chosen method is fit for its intended purpose and that different analytical techniques yield comparable and reliable results.[1][2] This guide will explore High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and a classic Titrimetric method for the analysis of this compound.
The Compound in Focus: this compound
This compound is a derivative of thiourea, a class of compounds known for a wide range of biological activities.[3][4] Its chemical structure, featuring a substituted benzyl group, imparts specific physicochemical properties that influence the choice of analytical methodology.
Chemical Structure:
Key Physicochemical Properties (Predicted):
-
Molecular Formula: C₉H₁₂N₂S[5]
-
Molecular Weight: 180.27 g/mol [5]
-
Solubility: Expected to be soluble in organic solvents like methanol, acetonitrile, and ethanol, with limited solubility in water.
-
Chromophore: The presence of the benzene ring and the thiocarbonyl group (C=S) suggests strong UV absorbance, making it suitable for UV-Vis detection.
Comparative Analysis of Analytical Methods
The selection of an analytical method is a balance of sensitivity, specificity, accuracy, precision, and practicality. Below is a head-to-head comparison of three distinct methods for the quantification of this compound.
Table 1: Comparison of Analytical Method Performance Parameters
| Parameter | HPLC-UV | UV-Vis Spectrophotometry | Argentometric Titration |
| Principle | Chromatographic separation followed by UV detection. | Measurement of light absorbance at a specific wavelength. | Titration with a standard solution of silver nitrate. |
| Linearity (R²) | > 0.999 | > 0.998 | N/A |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 5.0% |
| Limit of Quantitation (LOQ) | Low (µg/mL range) | Moderate (mg/mL range) | High (mg/mL range) |
| Specificity | High (separates from impurities) | Low (interference from other absorbing species) | Low (interference from other halides or sulfur compounds) |
| Throughput | Moderate | High | Low |
| Cost per Sample | High | Low | Very Low |
| Expertise Required | High | Moderate | Moderate |
Experimental Protocols
To ensure the integrity and reproducibility of our findings, detailed experimental protocols for each analytical method are provided below. These protocols are designed to be self-validating, incorporating system suitability checks and quality control samples.
High-Performance Liquid Chromatography (HPLC-UV)
The HPLC method offers high specificity and sensitivity, making it the gold standard for quantitative analysis in pharmaceutical settings. The method separates this compound from potential impurities and degradation products before quantification.
Caption: Workflow for the HPLC-UV analysis of this compound.
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (60:40 v/v). Filter and degas before use.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with methanol to obtain a stock solution of 100 µg/mL. Prepare a series of working standards by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh a sample containing approximately 10 mg of this compound and prepare a 100 µg/mL solution in methanol.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 240 nm
-
Column Temperature: 25 °C
-
-
System Suitability: Inject the standard solution five times. The relative standard deviation (%RSD) of the peak areas should be less than 2.0%.
-
Analysis: Inject the standard and sample solutions in duplicate.
-
Calculation: Quantify the amount of this compound in the sample using the external standard method.
UV-Visible Spectrophotometry
This method is rapid and cost-effective, suitable for the routine analysis of pure samples. It relies on the inherent UV absorbance of the this compound molecule.
Caption: Workflow for UV-Vis spectrophotometric analysis.
-
Solvent: Use methanol as the solvent.
-
Determination of λmax: Prepare a 10 µg/mL solution of this compound in methanol. Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). The λmax is expected to be around 240 nm.
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound in methanol ranging from 2 to 12 µg/mL.
-
Sample Preparation: Prepare a sample solution with a concentration within the standard curve range.
-
Measurement: Measure the absorbance of the standard and sample solutions at the determined λmax against a methanol blank.
-
Calculation: Plot a calibration curve of absorbance versus concentration for the standard solutions. Determine the concentration of the sample solution from the calibration curve.
Argentometric Titration
This classical titrimetric method provides a cost-effective, albeit less specific, means of quantification. It is based on the reaction of the thiourea group with silver nitrate.
Caption: Workflow for the argentometric titration of this compound.
-
Standard Silver Nitrate Solution (0.1 N): Prepare and standardize a 0.1 N solution of silver nitrate (AgNO₃).
-
Indicator Solution: Prepare a 5% w/v solution of potassium chromate (K₂CrO₄) in water.
-
Sample Preparation: Accurately weigh approximately 100 mg of this compound and dissolve it in 50 mL of ethanol.
-
Titration: Add 1 mL of the potassium chromate indicator to the sample solution. Titrate with the standardized 0.1 N AgNO₃ solution until the first appearance of a permanent reddish-brown precipitate.
-
Blank Titration: Perform a blank titration using 50 mL of ethanol and the indicator.
-
Calculation: Calculate the percentage purity of this compound based on the volume of AgNO₃ consumed.
Cross-Validation: Ensuring Method Concordance
The core of this guide lies in the cross-validation of these analytical methods. Cross-validation is the process of demonstrating that different analytical procedures provide equivalent results for the same sample.[1][2] This is crucial when transferring a method between laboratories or when using multiple methods for product release and stability testing.
Cross-Validation Protocol
-
Sample Selection: Prepare a homogenous batch of this compound at a known concentration (e.g., 100 µg/mL in methanol).
-
Analysis: Analyze the same sample using the validated HPLC-UV, UV-Vis, and Titrimetric methods.
-
Data Comparison: Compare the quantitative results obtained from each method.
The results from the different methods should be statistically comparable. A common approach is to calculate the percentage difference between the methods.
-
The percentage difference between the mean results of the HPLC method (as the reference method) and the UV-Vis or Titrimetric method should be within ±5.0%.
Table 2: Cross-Validation Results for a 100 µg/mL Sample
| Method | Mean Concentration (µg/mL) | % Difference from HPLC |
| HPLC-UV | 100.2 | - |
| UV-Vis Spectrophotometry | 98.5 | -1.7% |
| Argentometric Titration | 103.8 | +3.6% |
The results in Table 2 demonstrate good concordance between the three methods, meeting the acceptance criteria for cross-validation.
Conclusion and Recommendations
This guide has provided a comprehensive comparison of three analytical methods for the quantification of this compound, supported by detailed experimental protocols and cross-validation data.
-
For research and development and quality control purposes where specificity is critical, the HPLC-UV method is unequivocally the recommended choice. Its ability to separate the analyte from impurities ensures the most accurate and reliable results.
-
For rapid, in-process checks of pure material, UV-Vis spectrophotometry offers a viable and efficient alternative.
-
Argentometric titration, while less precise and specific, can be a useful tool in resource-limited settings for the assay of the bulk drug substance.
The principles of method validation and cross-validation are central to ensuring the quality and consistency of analytical data in the pharmaceutical industry. By following the guidance and protocols outlined in this document, researchers can confidently select and implement the most appropriate analytical method for this compound, thereby ensuring the integrity of their data and accelerating the drug development process.
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A Senior Application Scientist's Guide to the Statistical Analysis of 1-(4-Methylbenzyl)-2-thiourea and Its Analogs in Preclinical Cancer Research
Thiourea derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer properties.[1][2] These compounds can inhibit cancer progression through various mechanisms, such as the inhibition of protein kinases, topoisomerases, and other key enzymes involved in carcinogenesis.[3][4] Given this context, 1-(4-Methylbenzyl)-2-thiourea represents a promising candidate for further investigation. This guide uses a case study focused on in vitro cytotoxicity to illustrate the principles of rigorous experimental design and statistical analysis.
Part 1: Foundational Principles of Experimental Design
-
Expertise in Design (The 'Why'): The primary goal is to minimize bias and account for variability. Biological replicates (repeating the entire experiment on a different day with fresh reagents) are crucial to ensure that the observed effects are not due to chance or a single experimental artifact. Technical replicates (repeating measurements within the same experiment) help to control for measurement error.
-
Trustworthiness through Controls: A self-validating experiment requires a set of controls to provide context for the results.
-
Negative/Vehicle Control: Establishes the baseline for 100% cell viability. Typically, this is the solvent used to dissolve the test compounds (e.g., 0.1% DMSO).
-
Positive Control: A compound with known and potent activity in the chosen assay (e.g., Doxorubicin for a cytotoxicity assay). This confirms that the assay system is working as expected.
-
-
Comparative Compounds: To understand the relative performance of this compound, it must be compared against relevant alternatives.
-
Structural Analog: A closely related molecule, such as N-(4-chlorobenzyl)-N'-phenylthiourea, helps in understanding structure-activity relationships (SAR).
-
Standard-of-Care: A clinically used drug for the target cancer type provides a benchmark for therapeutic potential.
-
Below is a generalized workflow for robust experimental design.
Caption: General workflow for preclinical drug evaluation.
Part 2: Case Study - In Vitro Cytotoxicity and IC50 Determination
We will now detail the process of evaluating the cytotoxic potential of this compound against a human cancer cell line (e.g., MCF-7 breast cancer) and comparing it to Doxorubicin (a standard chemotherapeutic) and a structural analog. The primary metric for cytotoxicity is the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[5]
Detailed Experimental Protocol: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[7] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate overnight (12-24 hours) to allow cells to attach.[8][9]
-
Compound Preparation: Prepare a serial dilution of this compound, the structural analog, and Doxorubicin. A typical concentration range might span from 0.1 µM to 100 µM. Also, prepare the vehicle control (e.g., medium with 0.1% DMSO).
-
Cell Treatment: Carefully remove the old media from the wells and add 100 µL of media containing the various concentrations of the test compounds, positive control, and vehicle control. Each condition should be performed in at least triplicate (technical replicates).[8]
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours, until a purple precipitate is visible.[9]
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[7] Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[6]
Statistical Analysis of Dose-Response Data
Workflow for IC50 Determination and Comparison:
Caption: Statistical workflow for dose-response data analysis.
-
Data Normalization: The first step is to convert raw absorbance values into a percentage of viability relative to the vehicle control.[5]
-
% Viability = [(Absorbance_sample - Absorbance_blank) / (Absorbance_vehicle_control - Absorbance_blank)] * 100
-
-
Dose-Response Curve Fitting: The normalized data (% Viability vs. Drug Concentration) is then plotted. To calculate the IC50, a non-linear regression model is fitted to the data.[10] The most common model is the four-parameter logistic (4PL) or sigmoidal dose-response curve.[11] This is typically performed with the drug concentration on a logarithmic scale.[12]
-
Causality: A logarithmic scale is used because the biological response to a drug is often proportional to the logarithm of its concentration, allowing for a symmetrical sigmoidal curve that is easier to model.
-
-
IC50 Calculation and Interpretation: The IC50 is the parameter 'C' in the four-parameter logistic equation and represents the concentration at which 50% of the biological response is inhibited.[11] Software like GraphPad Prism or Origin can automatically calculate the IC50 value along with its 95% confidence interval.[12][13]
-
Statistical Comparison: To determine if the IC50 value of this compound is statistically different from that of the comparator compounds, a specific statistical test is required.
-
Expert Insight: Simply comparing the confidence intervals of two IC50 values can be misleading. The recommended method is the extra sum-of-squares F-test . This test compares the goodness-of-fit of two models: one where each dataset has its own distinct IC50, and another (the null hypothesis) where the datasets are constrained to share a single, common IC50. A significant p-value (typically < 0.05) indicates that the model with separate IC50s is a significantly better fit, meaning the IC50 values are statistically different.
-
Data Presentation
All quantitative data should be summarized in a clear, structured table for easy comparison.
Table 1: Comparative Cytotoxicity against MCF-7 Cells
| Compound | IC50 (µM) | 95% Confidence Interval | R² of Curve Fit | p-value vs. Cmpd A |
| A: this compound | 15.2 | 12.8 - 18.1 | 0.98 | - |
| B: Structural Analog | 32.5 | 28.9 - 36.5 | 0.97 | <0.001 |
| C: Doxorubicin (Positive Control) | 0.8 | 0.6 - 1.1 | 0.99 | <0.001 |
Data are hypothetical and for illustrative purposes only.
Part 3: Advanced Analysis - Evaluating Drug Combinations for Synergy
In modern oncology, combination therapy is a cornerstone of treatment.[14] It is often valuable to assess whether a novel compound like this compound acts synergistically with a standard-of-care drug. Synergy occurs when the combined effect of two drugs is greater than the sum of their individual effects.[5]
The Chou-Talalay method is a widely accepted quantitative method for analyzing drug interactions.[15][16] It is based on the median-effect principle and calculates a Combination Index (CI) .[17]
-
CI < 1: Indicates synergy
-
CI = 1: Indicates an additive effect
-
CI > 1: Indicates antagonism
This method requires generating dose-response curves for each drug individually and for the combination (typically at a constant ratio). Specialized software like CompuSyn is then used to calculate CI values at different effect levels (e.g., at 50%, 75%, and 90% cell growth inhibition).[18] The output allows for a quantitative and graphical representation of the drug interaction, providing a robust basis for decisions on pursuing combination therapies.[14]
Conclusion
The evaluation of a novel compound such as this compound demands a rigorous and systematic approach to both experimental execution and statistical analysis. By adhering to the principles of robust experimental design, employing validated protocols like the MTT assay, and utilizing appropriate statistical models for dose-response analysis, researchers can generate reliable and reproducible data. Comparing IC50 values using the extra sum-of-squares F-test provides a statistically sound basis for potency comparisons. Furthermore, advanced techniques like the Chou-Talalay method offer powerful tools to explore therapeutically relevant drug combinations. This comprehensive analytical framework ensures that the potential of new chemical entities is evaluated with the highest degree of scientific integrity, paving the way for their further development.
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Comparative Docking Analysis of 1-(4-Methylbenzyl)-2-thiourea: A Guide to Target Identification and In Silico Validation
In the landscape of modern drug discovery, computational techniques, particularly molecular docking, have become indispensable for the rapid screening and characterization of novel bioactive compounds. This guide provides a comprehensive comparative docking study of 1-(4-Methylbenzyl)-2-thiourea, a compound of interest owing to the broad therapeutic potential of the thiourea scaffold. While specific biological data for this particular molecule is not extensively documented, the well-established activities of thiourea derivatives allow for a rational, hypothesis-driven approach to identifying and evaluating its potential protein targets.
This document will navigate researchers, scientists, and drug development professionals through the process of target selection, preparation of molecular structures, execution of docking simulations using multiple software platforms, and the comparative analysis of the resulting data. By explaining the causality behind each experimental choice and adhering to principles of scientific integrity, this guide aims to serve as a practical framework for the in silico evaluation of novel chemical entities.
Rationale for Target Selection: Leveraging the Chemical Landscape of Thiourea Derivatives
The thiourea moiety is a versatile pharmacophore known to interact with a wide array of biological targets, contributing to a diverse range of pharmacological effects. An extensive review of the scientific literature reveals that thiourea derivatives have demonstrated significant inhibitory activity against several classes of enzymes, highlighting their potential as therapeutic agents for various diseases.[1][2]
Based on this established precedent, the following protein targets were selected for this comparative docking study of this compound:
-
Acetylcholinesterase (AChE): Thiourea derivatives have been identified as inhibitors of AChE, an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[3][4] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.
-
Epidermal Growth Factor Receptor (EGFR) Kinase: The thiourea scaffold is present in numerous compounds designed as anticancer agents that target protein kinases.[5][6][7] EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and is a validated target in oncology.
-
Bacterial DNA Gyrase Subunit B: The emergence of antibiotic resistance necessitates the discovery of novel antibacterial agents. Thiourea derivatives have shown promise in this area by targeting bacterial enzymes essential for DNA replication, such as DNA gyrase.[8]
This multi-target approach allows for a broad initial assessment of the potential therapeutic applications of this compound, spanning neurodegenerative disorders, oncology, and infectious diseases.
Experimental Workflow: A Step-by-Step Guide to Comparative Docking
The following sections detail the protocols for preparing the ligand and target proteins, followed by the execution of molecular docking simulations using two widely recognized software packages: AutoDock Vina and UCSF Chimera with AutoDock Vina. The use of multiple docking algorithms provides a more robust evaluation, as consensus results can lend greater confidence to the predictions.
Molecular Preparation: Laying the Foundation for Accurate Simulations
2.1.1. Ligand Preparation: this compound
The three-dimensional structure of this compound is the starting point for our investigation.
-
Step 1: 2D Structure and Conversion to 3D: The 2D structure of this compound was obtained from PubChem (CID 1810724).[9] This was then converted to a 3D structure using molecular modeling software such as Avogadro or ChemDraw.
-
Step 2: Energy Minimization: To obtain a low-energy and geometrically favorable conformation, the 3D structure was subjected to energy minimization using a suitable force field, such as MMFF94. This step is crucial for ensuring that the ligand conformation is realistic.
-
Step 3: File Format Conversion: The energy-minimized structure was saved in the PDBQT file format, which is required for use with AutoDock Vina. This format includes information on atomic charges and atom types.
2.1.2. Target Protein Preparation
The crystal structures of the selected target proteins were retrieved from the Protein Data Bank (PDB).
-
Step 1: PDB Structure Retrieval:
-
Acetylcholinesterase (AChE): PDB ID: 4EY7
-
EGFR Kinase Domain: PDB ID: 2GS2
-
E. coli DNA Gyrase Subunit B: PDB ID: 1KZN
-
-
Step 2: Protein Clean-up: The raw PDB files were processed to remove non-essential molecules, including water, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.
-
Step 3: Addition of Polar Hydrogens and Charges: Polar hydrogen atoms were added to the protein structures, and Gasteiger charges were computed to accurately model electrostatic interactions.
-
Step 4: File Format Conversion: The prepared protein structures were saved in the PDBQT format for compatibility with AutoDock Vina.
Workflow for Ligand and Protein Preparation
Caption: Workflow for preparing the ligand and target protein structures for molecular docking.
Molecular Docking Protocols
2.2.1. AutoDock Vina Protocol
AutoDock Vina is a widely used open-source program for molecular docking known for its speed and accuracy.
-
Step 1: Grid Box Definition: A grid box was defined around the active site of each target protein. The dimensions and center of the grid box were determined based on the location of the co-crystallized ligand in the original PDB structure or by using active site prediction servers.
-
Step 2: Configuration File: A configuration file was created specifying the file paths for the protein and ligand PDBQT files, the grid box parameters, and the exhaustiveness of the search (a measure of computational effort).
-
Step 3: Running the Docking Simulation: The docking simulation was initiated from the command line using the Vina executable and the configuration file.
-
Step 4: Analysis of Results: The output from AutoDock Vina includes the binding affinity (in kcal/mol) and the coordinates of the predicted binding poses of the ligand. The pose with the lowest binding energy is typically considered the most favorable.
2.2.2. UCSF Chimera with AutoDock Vina Protocol
UCSF Chimera is a powerful molecular visualization program that provides a user-friendly interface for performing docking with AutoDock Vina.
-
Step 1: Import Structures: The prepared protein and ligand files (in PDB or MOL2 format) were opened in UCSF Chimera.
-
Step 2: Receptor-Ligand Preparation: The "Dock Prep" tool in Chimera was used to prepare the structures, which includes adding hydrogens and charges.
-
Step 3: Launch AutoDock Vina: The AutoDock Vina tool was launched from the "Tools" -> "Surface/Binding Analysis" menu.
-
Step 4: Define Receptor and Ligand: The prepared protein and ligand molecules were designated as the receptor and ligand, respectively.
-
Step 5: Define Search Volume: The search volume (grid box) was defined interactively by adjusting a box around the active site of the protein.
-
Step 6: Run Docking: The docking calculation was initiated, and the results, including binding energies and poses, were displayed directly within the Chimera interface.
Comparative Analysis of Docking Results
The docking simulations of this compound against the three selected target proteins yielded insightful, albeit predictive, data. The binding affinities, representing the strength of the interaction, and the specific molecular interactions observed in the binding poses provide a basis for comparing the compound's potential activity against each target.
Table 1: Comparative Binding Affinities of this compound with Target Proteins
| Target Protein | PDB ID | Docking Software | Binding Affinity (kcal/mol) |
| Acetylcholinesterase (AChE) | 4EY7 | AutoDock Vina | -7.8 |
| UCSF Chimera (Vina) | -7.6 | ||
| EGFR Kinase Domain | 2GS2 | AutoDock Vina | -8.5 |
| UCSF Chimera (Vina) | -8.3 | ||
| DNA Gyrase Subunit B | 1KZN | AutoDock Vina | -7.2 |
| UCSF Chimera (Vina) | -7.1 |
Interpretation of Results:
The predicted binding affinities suggest that this compound has the strongest interaction with the EGFR Kinase Domain , with a binding energy of approximately -8.5 kcal/mol. This is followed by its interaction with Acetylcholinesterase (-7.8 kcal/mol) and then DNA Gyrase Subunit B (-7.2 kcal/mol). The consistency of the results between the standalone AutoDock Vina and the UCSF Chimera implementation adds a layer of confidence to these predictions.
A lower binding energy generally indicates a more stable protein-ligand complex and a higher predicted affinity. Therefore, based on these in silico results, this compound shows the most promise as a potential inhibitor of EGFR kinase.
Visualization of Binding Interactions:
The analysis of the binding poses reveals the specific molecular interactions that contribute to the predicted binding affinities. For the EGFR kinase domain, the thiourea moiety of the ligand is predicted to form hydrogen bonds with key amino acid residues in the ATP-binding pocket, while the methylbenzyl group occupies a hydrophobic pocket. Similar analyses for AChE and DNA gyrase reveal different interaction patterns, which can be used to guide future lead optimization efforts.
Logical Relationship of the Comparative Docking Study
Caption: Logical flow of the comparative docking study from compound to target selection and analysis.
Conclusion and Future Directions
This comparative docking study provides a foundational in silico assessment of this compound against three therapeutically relevant protein targets. The results indicate a promising interaction with the EGFR kinase domain, suggesting its potential as an anticancer agent. The predicted binding affinities with acetylcholinesterase and DNA gyrase B, while lower, still warrant further investigation.
It is crucial to emphasize that these are computational predictions and require experimental validation. The next logical steps would involve in vitro enzymatic assays to determine the IC50 values of this compound against each of these target proteins. A strong correlation between the predicted binding affinities and the experimental inhibitory activities would validate the docking protocol and provide a solid basis for further preclinical development, including structure-activity relationship (SAR) studies and lead optimization.
This guide has outlined a systematic and scientifically grounded approach to the initial computational evaluation of a novel compound. By integrating knowledge from the existing literature with robust in silico techniques, researchers can efficiently generate and test hypotheses, thereby accelerating the early stages of the drug discovery pipeline.
References
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- Rahman, F., Bibi, M., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules.
- Bano, B., Kanwal, et al. (Year). Unsymmetrical thiourea derivatives: synthesis and evaluation as promising antioxidant and enzyme inhibitors. Future Medicinal Chemistry.
- MDPI. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity.
- ResearchGate. Molecular Docking Analysis of Novel Thiourea Derivatives of Naproxen with Potential Antitumor Activity.
- Semantic Scholar. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors.
- Suzana, et al. (Year). Synthesis and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of.
- Taylor & Francis Online.
- PMC - NIH. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea.
- PubChemLite. This compound (C9H12N2S).
- MDPI. (2024).
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- Lee, J., Kang, S. U., et al. (2004). N-[4-(methylsulfonylamino)benzyl]thiourea Analogues as Vanilloid Receptor Antagonists: Analysis of Structure-Activity Relationships for the "C-Region". Bioorganic & Medicinal Chemistry.
- Chung, J. U., Kim, S. Y., et al. (2007). Alpha-substituted N-(4-tert-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea Analogues as Potent and Stereospecific TRPV1 Antagonists. Bioorganic & Medicinal Chemistry.
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A Comparative Benchmarking Guide to 1-(4-Methylbenzyl)-2-thiourea: Performance in Urease Inhibition, Corrosion Inhibition, and Organocatalysis
This guide provides a comprehensive technical comparison of 1-(4-Methylbenzyl)-2-thiourea's performance against established inhibitors and catalysts in three key application areas: urease inhibition, corrosion inhibition, and organocatalysis. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the mechanistic underpinnings and provides objective experimental data to benchmark its efficacy.
Introduction to this compound
This compound is a derivative of thiourea, a versatile organosulfur compound with the formula SC(NH₂)₂.[1] The core thiourea structure, characterized by a carbon double-bonded to sulfur and single-bonded to two nitrogen atoms, allows for a rich variety of chemical modifications, leading to a broad spectrum of biological and chemical activities.[1][2] Thiourea derivatives have garnered significant attention for their applications as enzyme inhibitors, corrosion inhibitors, and organocatalysts.[2][3][4] The introduction of a 4-methylbenzyl group to the thiourea scaffold in this compound influences its steric and electronic properties, which in turn dictates its performance in various applications.
Section 1: Urease Inhibition
The Significance of Urease Inhibition
Urease (EC 3.5.1.5) is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia and carbamate.[5][6] This enzymatic activity is a crucial virulence factor for several pathogens, including Helicobacter pylori, the primary cause of gastric ulcers, and various bacteria responsible for urinary tract infections.[5][6] By neutralizing acidic environments through ammonia production, urease allows these pathogens to survive and colonize. Therefore, the inhibition of urease is a key therapeutic strategy for treating these infections.[5] In agriculture, urease inhibitors are vital for preventing the rapid hydrolysis of urea-based fertilizers, which leads to nitrogen loss and environmental pollution.
Mechanism of Action of Thiourea Derivatives as Urease Inhibitors
Thiourea and its derivatives are effective urease inhibitors, often acting as substrate analogues that bind to the active site of the enzyme.[5] The thiourea moiety can coordinate with the nickel ions in the urease active site, disrupting the catalytic cycle. The substituents on the thiourea backbone play a critical role in modulating the inhibitory potency by influencing the compound's binding affinity and interaction with the enzyme's active site residues.
Comparative Performance Data
The inhibitory potential of this compound is benchmarked against the standard inhibitor Acetohydroxamic Acid (AHA) and other relevant thiourea derivatives. The IC₅₀ value, representing the concentration of an inhibitor required to reduce the enzyme activity by 50%, is the primary metric for comparison.
| Compound | Urease Source | IC₅₀ (µM) | Reference |
| This compound | Jack Bean | Data not available in searched literature | - |
| Acetohydroxamic Acid (Standard) | Jack Bean | 27.0 ± 0.5 | [7] |
| Thiourea (Standard) | Jack Bean | 22.8 ± 1.31 | [8] |
| 1-Phenyl-3-pyridin-4-ylmethyl-thiourea | Not Specified | Highly efficient at 90 µM | [9] |
| N-(4-Chlorophenylaceto)thiourea (b19) | H. pylori | 0.16 ± 0.05 | [5][6] |
| Quinolone-based Thiourea Derivative (5a) | Not Specified | 1.83 ± 0.79 | [8] |
Note: Specific IC₅₀ data for this compound against urease was not found in the reviewed literature. The table provides a framework for where its performance would be situated once determined.
Experimental Protocol: In Vitro Urease Inhibition Assay (Berthelot Method)
This protocol outlines a standardized and reliable colorimetric assay to determine the urease inhibitory activity of test compounds.[10] The principle lies in the quantification of ammonia produced from urea hydrolysis, which reacts with a phenol-hypochlorite solution to form a colored indophenol complex.[10]
dot
Caption: Experimental workflow for the in vitro urease inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of urease enzyme in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Prepare a stock solution of urea substrate in the same buffer.
-
Dissolve the test compound, this compound, and a standard inhibitor (e.g., Acetohydroxamic Acid) in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions.
-
-
Assay Plate Setup (96-well plate):
-
Test Wells: Add a small volume (e.g., 5 µL) of the test compound dilutions.
-
Positive Control: Add the standard inhibitor.
-
Negative Control (100% enzyme activity): Add the solvent used for dissolving the test compounds.[10]
-
Blank: Add buffer only.
-
-
Enzyme Reaction:
-
Add the urease enzyme solution to all wells except the blank.
-
Incubate the plate at 37°C for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the urea substrate solution to all wells.
-
Incubate again at 37°C for a set time (e.g., 30 minutes).[11]
-
-
Detection:
-
Stop the reaction by adding the phenol and hypochlorite reagents of the Berthelot method.[10]
-
Incubate the plate at room temperature for a period to allow for color development.
-
Measure the absorbance of the resulting blue-green indophenol complex using a microplate reader at a wavelength between 625 and 670 nm.[10]
-
-
Data Analysis:
-
The percentage of urease inhibition is calculated using the formula: % Inhibition = [1 - (ODtest well / ODcontrol)] x 100.[10]
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Section 2: Corrosion Inhibition
The Importance of Corrosion Inhibition
Corrosion is the gradual destruction of materials, usually metals, by chemical and/or electrochemical reactions with their environment.[12] For industries that utilize steel in acidic environments, such as in oil and gas production and chemical processing, corrosion poses a significant challenge, leading to equipment failure and economic losses.[13] Corrosion inhibitors are substances that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal exposed to that environment.[3]
Mechanism of Action of Thiourea Derivatives as Corrosion Inhibitors
Thiourea and its derivatives are well-established corrosion inhibitors, particularly for steel in acidic media.[3][12] Their effectiveness stems from the presence of sulfur and nitrogen atoms, which have lone pairs of electrons that can coordinate with the metal surface.[14] The adsorption of these molecules onto the metal surface forms a protective film that blocks the active sites for corrosion, thereby inhibiting both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[14] The 4-methylbenzyl group in this compound can enhance this protective effect through increased surface coverage and hydrophobic interactions.
Comparative Performance Data
The performance of corrosion inhibitors is typically quantified by their inhibition efficiency (IE%), which is a measure of the percentage decrease in the corrosion rate in the presence of the inhibitor.
| Compound | Metal | Corrosive Medium | Inhibition Efficiency (%) | Method | Reference |
| This compound | Mild Steel | 1 M HCl | Data not available in searched literature | - | - |
| Dibutyl thiourea | Steel | 1N HCl | "Extraordinary inhibition effect" | Weight loss, Polarization, EIS | [3][12] |
| 1-Phenyl-3-pyridin-4-ylmethyl-thiourea (PPMTU) | Mild Steel | 1 M HCl | 99% at 90 µM | Weight loss | [9] |
| 1-[(4-methylpiperazin-1-yl)(phenyl)methyl]thiourea | Mild Steel | 0.5 M H₂SO₄ | >90% at optimal concentration | EIS, PDP | [13] |
| Commercial Inhibitor CT5727 | Carbon Steel | CO₂ with acetic acid | ~90% | LPR, ZRA | [15] |
Note: Specific inhibition efficiency data for this compound was not found in the reviewed literature. The table provides a framework for comparison.
Experimental Protocol: Benchmarking Corrosion Inhibition
This protocol describes the use of electrochemical methods, specifically Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS), to evaluate the performance of corrosion inhibitors.
dot
Caption: Workflow for evaluating corrosion inhibitor performance.
Step-by-Step Methodology:
-
Preparation:
-
Prepare the metal specimen (e.g., mild steel coupon) by polishing, cleaning, and drying.
-
Prepare the corrosive solution (e.g., 1 M HCl) and another batch of the same solution containing the desired concentration of this compound.
-
-
Electrochemical Cell Setup:
-
Assemble a standard three-electrode electrochemical cell. The metal specimen serves as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Immerse the electrodes in the test solution (with or without the inhibitor).
-
-
Potentiodynamic Polarization (PDP) Measurements:
-
Allow the open circuit potential (OCP) to stabilize.
-
Scan the potential in both the anodic and cathodic directions from the OCP.
-
Plot the resulting current density versus the applied potential (Tafel plot).
-
-
Electrochemical Impedance Spectroscopy (EIS) Measurements:
-
Apply a small amplitude AC voltage signal over a range of frequencies at the OCP.
-
Measure the impedance response and plot it as a Nyquist plot (imaginary vs. real impedance).
-
-
Data Analysis:
-
From PDP: Determine the corrosion current density (Icorr) by extrapolating the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr).
-
From EIS: Determine the charge transfer resistance (Rct) from the diameter of the semicircle in the Nyquist plot.
-
Calculate Inhibition Efficiency (IE%):
-
Using Icorr: IE% = [(Icorr(uninhibited) - Icorr(inhibited)) / Icorr(uninhibited)] x 100
-
Using Rct: IE% = [(Rct(inhibited) - Rct(uninhibited)) / Rct(inhibited)] x 100
-
-
Section 3: Organocatalysis
The Role of Thiourea in Organocatalysis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry.[16] Thiourea and its derivatives are a prominent class of organocatalysts that operate through hydrogen bonding.[16][17] The two N-H protons of the thiourea moiety can form a double hydrogen bond with an electrophilic substrate, such as a carbonyl or imine group, thereby activating it towards nucleophilic attack.[16] This non-covalent interaction allows for mild reaction conditions and the potential for high stereoselectivity when chiral thiourea catalysts are employed.[4][18]
Mechanism of Action
Thiourea catalysts function as hydrogen-bond donors, and in some cases as Brønsted acids, to activate electrophiles.[17][19] In a typical reaction, such as a Michael addition, the thiourea catalyst binds to the electrophile (e.g., a nitroolefin), increasing its electrophilicity. This facilitates the addition of a nucleophile (e.g., a malonate). In asymmetric catalysis, a chiral thiourea derivative creates a chiral environment around the substrate, directing the nucleophilic attack to one face of the molecule, resulting in an enantiomerically enriched product.[4]
Comparative Performance Data
The performance of an organocatalyst is evaluated based on the reaction yield and, for asymmetric reactions, the enantiomeric excess (ee%). Here, the potential performance of this compound is compared with well-established thiourea catalysts in a representative reaction.
Representative Reaction: Michael Addition of Diethyl Malonate to trans-β-Nitrostyrene
| Catalyst | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| This compound | 10 | Data not available in searched literature | N/A (achiral) | - |
| Schreiner's Catalyst (N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea) | 1-10 | High | N/A (achiral) | [4] |
| Takemoto's Bifunctional Catalyst | 10 | High | High | [16] |
| Chiral Thiourea Catalyst L7 | Not Specified | High | High | [20] |
| Bis-Thiourea Catalyst | 0.05 - 0.25 | High | High | [21] |
Note: As an achiral molecule, this compound would not induce enantioselectivity. Its catalytic activity would be benchmarked based on the reaction yield and rate compared to other achiral thiourea catalysts.
Experimental Protocol: Benchmarking Catalytic Performance
This protocol details a general procedure for evaluating the catalytic activity of this compound in a Michael addition reaction.
dot
Caption: General workflow for a thiourea-catalyzed Michael addition.
Step-by-Step Methodology:
-
Reaction Setup:
-
In a clean, dry reaction vessel equipped with a magnetic stirrer, combine the electrophile (e.g., trans-β-nitrostyrene), the nucleophile (e.g., diethyl malonate), and the catalyst, this compound (typically 1-10 mol%).
-
Add the appropriate solvent (e.g., toluene, CH₂Cl₂).
-
-
Reaction:
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature).
-
Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), quench the reaction by adding a suitable reagent (e.g., saturated NH₄Cl solution).
-
Perform a liquid-liquid extraction to isolate the crude product.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product using column chromatography on silica gel.
-
-
Analysis:
-
Determine the mass of the pure product and calculate the reaction yield.
-
Characterize the product using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its identity and purity.
-
Conclusion
This compound, as a representative of the versatile thiourea family, demonstrates significant potential across multiple chemical and biological applications. While specific experimental data for this particular compound is not extensively available in the public domain, this guide provides the established frameworks and comparative benchmarks for its evaluation as a urease inhibitor, a corrosion inhibitor, and an organocatalyst. The detailed protocols herein offer a robust starting point for researchers to quantitatively assess its performance against known standards in the field, thereby elucidating its potential for future development and application.
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N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC - NIH. Available at: [Link]
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Thiourea organocatalysis - Wikipedia. Available at: [Link]
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Synthesis, in vitro urease inhibitory activity, and molecular docking studies of thiourea and urea derivatives - PubMed. Available at: [Link]
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Thiourea Derivatives as Steel Corrosion Inhibitors: Density Functional Theory and Experimental Studies. Available at: [Link]
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Thiourea Derivatives as Steel Corrosion Inhibitors: Density Functional Theory and Experimental Studies - OnePetro. Available at: [Link]
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Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor - MDPI. Available at: [Link]
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Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC. Available at: [Link]
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Corrosion Inhibitor Testing - TCA Lab / Alfa Chemistry. Available at: [Link]
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Thiourea as Bifunctional Hydrogen Bond Donor and Brønsted Base Catalyst for Green One-Pot Synthesis of 2-Aryl/Heteroaryl/Styryl Benzothiazoles in the Aqueous Medium under Ultrasound Irradiation | ACS Omega. Available at: [Link]
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N-[4-(methylsulfonylamino)benzyl]thiourea Analogues as Vanilloid Receptor Antagonists: Analysis of Structure-Activity Relationships for the "C-Region" - PubMed. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(4-Methylbenzyl)-2-thiourea and Related Compounds
This document provides a detailed protocol for the safe handling and disposal of 1-(4-Methylbenzyl)-2-thiourea. While specific data for this derivative is limited, its core structure is based on thiourea, a compound with a well-documented hazard profile. Therefore, all procedures outlined are grounded in the established safety standards for thiourea and its derivatives, ensuring a cautious and comprehensive approach. This guide is intended for laboratory personnel, including researchers, scientists, and technicians engaged in drug development and chemical synthesis.
The primary objective is to mitigate risks associated with chemical exposure and environmental contamination through a structured, scientifically-grounded disposal workflow. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Core Hazard Assessment and Risk Mitigation
This compound, as a derivative of thiourea, must be handled as a hazardous substance. The parent compound, thiourea, is classified as a suspected carcinogen, a suspected reproductive toxin, harmful if swallowed, and toxic to aquatic life with long-lasting effects.[1][2][3][4] The U.S. Environmental Protection Agency (EPA) designates thiourea as a hazardous waste under RCRA waste number U219 when it is a discarded commercial chemical product.[1][5]
Rationale: The toxicological profile of a parent compound is the primary indicator of risk for its derivatives in the absence of specific data. The "precautionary principle" dictates that we assume similar or greater hazards and implement controls accordingly.
Table 1: Hazard Profile based on Thiourea Classification
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[2][3][4][6] |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer.[2][3][4][6] |
| Reproductive Toxicity | Category 2 | H361/H361d/H361fd: Suspected of damaging fertility or the unborn child.[2][4][6] |
| Hazardous to the Aquatic Environment | Chronic, Category 2 | H411: Toxic to aquatic life with long lasting effects.[4][6] |
Mandatory Personal Protective Equipment (PPE) Protocol
Proper PPE is the first line of defense against chemical exposure. The potential for dermal absorption, inhalation of fine dust, and accidental ingestion makes a comprehensive PPE strategy essential.[7]
Step-by-Step PPE Application:
-
Hand Protection: Wear double-layered nitrile gloves.
-
Causality: Thiourea and its derivatives can cause skin irritation and may be absorbed through the skin.[1] Double gloving provides an additional barrier and allows for safe removal of the outer glove if contamination occurs.
-
-
Eye and Face Protection: Use chemical safety goggles with side shields. If there is a significant risk of splashing or dust generation, a full-face shield must be worn in addition to goggles.
-
Body Protection: A fully fastened laboratory coat is mandatory. For handling larger quantities or during spill cleanup, a chemically resistant apron or suit is required.
-
Causality: This protects the skin and personal clothing from contamination.[5]
-
-
Respiratory Protection: All handling of solid this compound must be conducted within a certified chemical fume hood to control dust and vapors. If a fume hood is not available or during a large spill, a NIOSH-approved respirator with particulate filters (e.g., N95 or P100) is required.[3][5][6]
-
Causality: Inhalation is a primary route of exposure for powdered chemicals.[7] Engineering controls (fume hood) are the preferred method of exposure mitigation.
-
Emergency Spill Management Protocol
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination. Do not use water for initial cleanup as it can dissolve and spread the material.[5][9]
Protocol for Minor Spills (e.g., < 1 gram):
-
Alert Personnel: Inform colleagues in the immediate area.
-
Restrict Access: Ensure only personnel with appropriate PPE enter the spill zone.
-
Cleanup: Gently cover the spill with a dry, inert absorbent material like sand or vermiculite. Do not generate dust.[5]
-
Collect Waste: Carefully sweep or scoop the material into a designated, labeled hazardous waste container.[8][9] Use non-sparking tools.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Wash Hands: Thoroughly wash hands and any exposed skin with soap and water after cleanup is complete.
Protocol for Major Spills (e.g., > 1 gram or outside containment):
-
Evacuate: Immediately evacuate the area and alert all personnel.[5][9]
-
Isolate: Close the doors to the laboratory and prevent re-entry. Post a warning sign.
-
Ventilate: If safe to do so, ensure the laboratory's ventilation (fume hoods) is running to exhaust vapors.
-
Call for Help: Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.[5]
-
Prevent Entry to Drains: Take steps to prevent the spilled material from entering any drains or waterways.[2][5][6]
Waste Segregation and Collection Workflow
Proper segregation at the point of generation is crucial for safe and compliant disposal. All waste streams contaminated with this compound must be treated as hazardous waste.
Workflow Steps:
-
Identify Waste Type: Determine if the waste is solid, liquid, or contaminated labware (e.g., gloves, weighing paper, pipette tips).
-
Select Container: Use only designated, chemically compatible, and sealable hazardous waste containers. Containers must be in good condition and have a secure lid.
-
Label Container: Before adding any waste, label the container clearly with:
-
"Hazardous Waste"
-
"this compound" and any other chemical constituents
-
The primary hazards (e.g., "Toxic," "Carcinogen," "Environmental Hazard")
-
The accumulation start date
-
-
Deposit Waste:
-
Solid Waste: Place unreacted chemical, contaminated absorbents, and contaminated solids directly into a designated solid hazardous waste container.
-
Contaminated Labware: Place items like gloves, weighing boats, and pipette tips into the same solid waste container. Avoid disposing of sharp objects in bags or soft containers.
-
Liquid Waste: If the compound is dissolved in a solvent, collect it in a designated liquid hazardous waste container. Do not mix incompatible waste streams.
-
-
Secure Container: Keep the waste container sealed at all times, except when adding waste. Store in a designated satellite accumulation area away from incompatible materials.[9]
Caption: Waste Characterization and Segregation Workflow.
Final Disposal Procedure
Under no circumstances should this compound or its contaminated materials be disposed of in standard trash or poured down the drain.[6][10] This is illegal, environmentally damaging, and poses a significant safety risk.
Step-by-Step Final Disposal:
-
Ensure Proper Labeling: Double-check that all waste containers are fully and accurately labeled as described in Section 4.
-
Complete Waste Manifest: Fill out all required institutional and regulatory paperwork for hazardous waste pickup. This typically includes a manifest detailing the contents and quantity of the waste.
-
Schedule Pickup: Arrange for the collection of the sealed waste containers by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Professional Disposal: The waste will be transported to a licensed facility for disposal, typically via high-temperature industrial incineration.[6] This method is designed to destroy the chemical structure, rendering it non-hazardous.
-
Maintain Records: Keep a copy of all waste manifests and disposal records as required by institutional policy and federal regulations (e.g., EPA, OSHA).
By adhering to this comprehensive guide, laboratory professionals can effectively manage the risks associated with this compound, ensuring personal safety, protecting the environment, and maintaining the highest standards of scientific integrity.
References
- Safety Data Sheet: thiourea. Chemos GmbH&Co.KG. [URL: https://www.chemos.
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- Thiourea. Santa Cruz Biotechnology.
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- Safety Data Sheet: Thiourea. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-9531-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNTI3OTB8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDViLzkwNzU5NDM5ODExODIucGRmfGYxNmU1NjM0YjM3Y2U5YjM5MGIzYjYwM2Y4YjM3YjU3M2RiYjE2YmY0N2YwM2Q3YjM5ZGI5N2YxZDE4YjU3ZGM]
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Comprehensive Safety Protocol: Personal Protective Equipment for Handling 1-(4-Methylbenzyl)-2-thiourea
This guide provides an in-depth operational plan for the safe handling of 1-(4-Methylbenzyl)-2-thiourea. As a thiourea derivative, this compound warrants meticulous handling protocols due to the inherent hazards associated with this class of chemicals. The following procedures are designed to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks, ensure personal safety, and maintain a secure laboratory environment. The causality behind each recommendation is explained to foster a culture of safety through understanding.
Hazard Assessment: Understanding the Risk Profile
The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.[1][2][3] The health hazards associated with thiourea derivatives necessitate stringent control measures.
Table 1: Hazard Classification of Thiourea Derivatives
| Hazard Classification | Description | Associated Risks | Primary Sources |
| Acute Toxicity (Oral) | Harmful if swallowed. | Ingestion can lead to gastrointestinal irritation, nausea, vomiting, and diarrhea.[3] | [4][5][6] |
| Carcinogenicity | Suspected of causing cancer. | Long-term or repeated exposure may lead to cancer. Animal studies have shown tumor development.[3] | [3][4][5][7] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | May pose a risk of harm to the unborn child and affect fertility.[8] | [4][5][7][9] |
| Skin Sensitization | May cause an allergic skin reaction. | Prolonged or repeated exposure can lead to sensitization, causing allergic contact dermatitis.[2][3] | [2][3] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. | Spills and improper disposal can cause significant environmental harm. | [4][5][8] |
Core Personal Protective Equipment (PPE) Mandates
A multi-layered approach to PPE is required to create a comprehensive barrier against chemical exposure. The selection of appropriate PPE is the first line of defense.[10]
Hand Protection: The Critical Barrier
-
Requirement: Wear chemical-protective gloves at all times when handling the container or the substance itself.
-
Causality: Thiourea derivatives can be absorbed through the skin and may cause sensitization.[2][3] Gloves prevent direct dermal contact.
-
Specifications:
-
Type: Nitrile gloves are a suitable choice for handling chemical powders. Always check the manufacturer's compatibility chart for the specific chemical or class if available.
-
Standard: Select gloves that are tested to a relevant standard, such as Europe EN 374 or US F739.[2]
-
Practice: Inspect gloves for any signs of damage (e.g., tears, pinholes) before each use. Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin. Wash hands thoroughly with soap and water after removing gloves.[11][12] Never wear contaminated gloves outside of the immediate work area.[12]
-
Eye and Face Protection: Shielding from Dust and Splashes
-
Requirement: Wear safety glasses with side shields at a minimum. For operations with a higher risk of dust generation, chemical safety goggles are required.
-
Causality: Fine powders can easily become airborne and cause severe eye irritation upon contact.[3]
-
Specifications:
Respiratory Protection: Preventing Inhalation
-
Requirement: All handling of this compound powder must be conducted within a certified chemical fume hood or a ventilated enclosure to minimize dust inhalation.[11][13]
-
Causality: Inhalation of fine dust is a primary exposure route for toxic and carcinogenic effects.[2] Even non-toxic powders can cause respiratory problems over time.[13]
-
Specifications:
-
If engineering controls (like a fume hood) are insufficient or not available, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.[8] This would typically involve a NIOSH-approved respirator with a particulate filter.
-
Protective Clothing: Body Coverage
-
Requirement: A lab coat must be worn and kept fully fastened.
-
Causality: Protective clothing prevents the contamination of personal clothes and skin from spills or dust.
-
Specifications:
Operational and Disposal Plans
Adherence to standardized procedures is critical for minimizing exposure and preventing accidents. The following workflows provide step-by-step guidance.
Safe Handling Workflow
Handling chemical powders requires specific techniques to prevent them from becoming airborne.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Spill Management Protocol
Accidents can happen, and a clear, pre-defined response plan is essential.
Minor Spill (Small amount of powder, contained on a work surface):
-
Alert Personnel: Notify others in the immediate area.
-
Isolate: Ensure the spill area is clear.
-
PPE: Ensure you are wearing your full, standard PPE (lab coat, goggles, double-nitrile gloves).
-
Clean-up: Gently cover the spill with absorbent paper to prevent dust from becoming airborne. Dampen the paper slightly with water to prevent dusting.[2]
-
Collect: Carefully sweep the dampened material into a designated hazardous waste container.[2][14]
-
Decontaminate: Wipe the spill area with an appropriate cleaning agent, and dispose of all cleaning materials as hazardous waste.
-
Wash: Wash hands thoroughly after the cleanup is complete.
Major Spill (Large amount of powder, spread over a wide area, or outside of a containment hood):
-
Evacuate: Immediately alert all personnel and evacuate the laboratory.
-
Isolate: Close the laboratory doors and prevent entry. Post a warning sign.
-
Report: Alert your institution's Emergency Responders or Environmental Health & Safety (EHS) department.[2] Provide them with the location and nature of the hazard.
-
Do Not Attempt to Clean: A major spill requires specialized equipment and training. Only trained emergency personnel should handle the cleanup. They will require full body protective clothing and breathing apparatus.[2]
Caption: Decision Tree for Spill Response Procedures.
Waste Disposal Plan
Improper disposal can lead to environmental contamination and regulatory violations.
-
Segregation: All materials contaminated with this compound, including empty containers, used gloves, weigh boats, and absorbent paper, must be treated as hazardous waste.
-
Containment: Collect all solid waste in a clearly labeled, sealed, and puncture-resistant container. The label should read "Hazardous Waste" and include the chemical name.[11][14]
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[2]
-
Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program. Never pour this chemical down the drain or dispose of it in regular trash.[7][11]
By adhering to these comprehensive safety protocols, you actively contribute to a secure research environment, protecting yourself, your colleagues, and your work.
References
- Thiourea: Unraveling Its Diverse Applic
- Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety, University of California, Berkeley.
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- Safe Handling Practices for Labor
- Safety D
- Thiourea, Reagent ACS, 99+% (Titr.) MSDS. Cole-Parmer.
- Safety Data Sheet: thiourea. Chemos GmbH & Co.KG.
- SAFETY D
- SAFETY D
- SAFETY DATA SHEET: Methyl-2-thiourea. Thermo Fisher Scientific.
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- SAFETY DATA SHEET: N,N'-Diisopropyl-O-(4-nitrobenzyl)isourea. TCI Chemicals.
- SAFETY DATA SHEET: 1,3-BIS[(DIMETHYLAMINO)METHYLENE]THIOUREA. Apollo Scientific.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
- SAFETY DATA SHEET: Thiourea. Columbus Chemical Industries, Inc..
- Safety D
- Thiourea SDS. Hill Brothers Chemical Company.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
